Product packaging for 4-(sec-Butyl)oxazolidine-2,5-dione(Cat. No.:CAS No. 5860-63-9)

4-(sec-Butyl)oxazolidine-2,5-dione

Cat. No.: B1618258
CAS No.: 5860-63-9
M. Wt: 157.17 g/mol
InChI Key: WAACGCAWLJFFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(sec-Butyl)oxazolidine-2,5-dione is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B1618258 4-(sec-Butyl)oxazolidine-2,5-dione CAS No. 5860-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butan-2-yl-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAACGCAWLJFFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)OC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974150
Record name 4-(Butan-2-yl)-2-hydroxy-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45895-90-7, 5860-63-9
Record name Isoleucine N-carboxyanhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45895-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methylpropyl)-2,5-oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5860-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methylpropyl)oxazolidine-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005860639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Butan-2-yl)-2-hydroxy-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-methylpropyl)oxazolidine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(sec-Butyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(sec-Butyl)oxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derived from the amino acid L-isoleucine. This class of compounds, also known as Leuchs' anhydrides, are crucial building blocks in the synthesis of polypeptides and other biomaterials.[1] This document details the prevalent synthetic methodologies, provides a specific experimental protocol, presents relevant quantitative data, and includes visualizations to elucidate the process.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a five-membered ring containing both an anhydride and a carbamate group. Its structure is based on the amino acid L-isoleucine, with the side chain influencing the stereochemistry and properties of resulting polymers. The high reactivity of the anhydride ring allows for controlled ring-opening polymerization, initiated by nucleophiles, to form polypeptides with predictable structures and molecular weights. This process releases carbon dioxide as the sole byproduct, making it a clean and efficient polymerization method.

Synthetic Methodologies

The synthesis of α-amino acid N-carboxyanhydrides (NCAs) like this compound has been a subject of study for over a century. The primary methods involve the cyclization of the parent amino acid using a phosgene-based reagent.

The Fuchs-Farthing Method

The most common and direct route for synthesizing NCAs is the Fuchs-Farthing method, which involves the direct treatment of an unprotected amino acid with phosgene (COCl₂) or a safer equivalent like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate).[1][2] This method is often preferred for its efficiency and scalability.

The Leuchs Method

The original method, developed by Hermann Leuchs, involves the thermal cyclization of N-alkoxycarbonyl-α-amino acid chlorides.[1] While historically significant, this method can require higher temperatures that may lead to the decomposition of some NCAs.

Modern Phosgene-Free Alternatives

Concerns over the toxicity of phosgene and its derivatives have driven the development of alternative synthetic routes. One such method employs propane phosphonic acid anhydride (T3P®) to mediate the cyclization of N-Boc protected amino acids. Other approaches utilize HCl scavengers like epoxides to improve reaction efficiency and product stability, even allowing the synthesis to proceed in the presence of moisture.

Experimental Protocol: Synthesis of L-Isoleucine NCA

The following protocol is adapted from the well-established, large-scale synthesis of similar hydrophobic amino acid NCAs, such as L-leucine NCA.[2][3] This procedure utilizes diphosgene as the cyclizing agent and incorporates a simplified purification step.

Materials:

  • L-Isoleucine

  • Diphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexanes

  • Diatomaceous earth (Celite®)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle

  • Cannula for liquid transfer

  • Sintered glass funnel

  • Schlenk flask

Procedure:

  • Reaction Setup: A dry three-neck round-bottom flask is charged with L-isoleucine and anhydrous THF under a nitrogen atmosphere. The suspension is stirred to ensure even mixing.

  • Addition of Diphosgene: Diphosgene is carefully added to the stirred suspension at room temperature. An exotherm is typically observed upon addition.

  • Reaction: The reaction mixture is heated to 50-60 °C and stirred vigorously. The progress of the reaction can be monitored by the dissolution of the solid amino acid, typically taking several hours.

  • Purification - Filtration: Once the reaction is complete (as indicated by the formation of a clear solution), the mixture is cooled to room temperature. The solution is then filtered through a pad of diatomaceous earth (Celite®) to remove any insoluble impurities or unreacted amino acid salts.[2][3]

  • Crystallization: The filtered THF solution is concentrated under reduced pressure. Anhydrous hexanes are then added to precipitate the crude L-Isoleucine NCA.

  • Isolation and Drying: The resulting crystalline solid is collected by filtration in a Schlenk flask, washed with anhydrous hexanes, and dried under high vacuum to yield the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of NCAs from hydrophobic amino acids using the diphosgene method. While specific data for L-isoleucine NCA is not provided in the cited literature, the yields for its isomers, L-leucine and D-leucine, are excellent indicators of the expected outcome.

Amino Acid PrecursorPhosgene SourceSolventTypical Yield (%)Reference
D-LeucineDiphosgeneTHF87[3]
L-LeucineDiphosgeneTHF91[3]
L-PhenylalanineDiphosgeneTHF94[3]
O-Benzyl-L-TyrosineDiphosgeneTHF95[3]

Visualizations

General Synthesis Pathway

The following diagram illustrates the general synthetic pathway for the formation of an amino acid N-carboxyanhydride from an unprotected amino acid using a phosgene source.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (L-Isoleucine) NCA This compound (L-Isoleucine NCA) AminoAcid->NCA + Phosgene Source PhosgeneSource Phosgene Source (e.g., Diphosgene) HCl HCl CO2 CO2

Caption: General reaction scheme for NCA synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis and purification of this compound.

Experimental_Workflow A Reaction Setup: L-Isoleucine in THF under N2 B Add Diphosgene A->B 1 C Heat and Stir (50-60 °C) B->C 2 D Cool to Room Temp. C->D 3 E Filter through Celite® D->E 4 F Concentrate Filtrate E->F 5 G Precipitate with Hexanes F->G 6 H Isolate and Dry Product G->H 7

Caption: Step-by-step experimental workflow.

Safety Considerations

The synthesis of NCAs involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

  • Phosgene Derivatives: Diphosgene and triphosgene are highly toxic and corrosive. They are moisture-sensitive and react to release phosgene and HCl gas. Handle with extreme caution using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Solvents: Anhydrous THF is flammable and can form explosive peroxides. Use in an inert atmosphere and away from ignition sources.

  • Pressure: The reaction generates HCl gas, which can cause a buildup of pressure in a closed system. Ensure the reaction vessel is properly vented.

Conclusion

The synthesis of this compound from L-isoleucine is a well-established process, with the Fuchs-Farthing method using diphosgene being a reliable and scalable approach. The protocol outlined in this guide, including a straightforward Celite filtration for purification, provides a robust method for obtaining high-purity NCA suitable for subsequent polymerization reactions. This makes it a valuable procedure for researchers and professionals in the fields of polymer chemistry, biomaterials, and drug development.

References

An In-Depth Technical Guide to the Chemical Properties of 4-(sec-Butyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(sec-Butyl)oxazolidine-2,5-dione, systematically known as (4S)-4-(butan-2-yl)-1,3-oxazolidine-2,5-dione, is a heterocyclic organic compound. It is the N-carboxyanhydride (NCA) derived from the essential amino acid L-isoleucine. This class of compounds, also referred to as Leuchs' anhydrides, serves as a crucial activated monomer for the synthesis of polypeptides through ring-opening polymerization (ROP). The unique reactivity of the oxazolidine-2,5-dione ring allows for the controlled formation of peptide bonds, making it a valuable building block in the fields of polymer chemistry, biomaterials science, and drug delivery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Core Chemical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that while some experimental data for closely related compounds is available, many of the properties for this specific molecule are computationally derived.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃PubChem
Molecular Weight 157.17 g/mol PubChem
IUPAC Name (4S)-4-(butan-2-yl)-1,3-oxazolidine-2,5-dionePubChem
CAS Number 45895-88-3PubChem
Appearance White, moisture-reactive solid (general for NCAs)[1][2]General Knowledge
Melting Point 76.5-78 °C (for the analogous L-leucine NCA)ECHEMI[3]
Boiling Point Not available
Solubility Soluble in anhydrous tetrahydrofuran (THF), dichloromethane (DCM). Reacts with water.[4]General Knowledge
Density 1.125 g/cm³ (for the analogous L-leucine NCA)ECHEMI[3]
XLogP3 1.3PubChem
Topological Polar Surface Area 55.4 ŲPubChem

Synthesis of this compound

The most common and established method for the synthesis of amino acid N-carboxyanhydrides is the Fuchs-Farthing method, which involves the phosgenation of the corresponding amino acid.[2] Safer alternatives to gaseous phosgene, such as diphosgene and triphosgene, are now more commonly used.

Experimental Protocol: Synthesis using Triphosgene

This protocol is a general procedure for the synthesis of NCAs and can be adapted for this compound from L-isoleucine.[5]

Materials:

  • L-Isoleucine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Activated charcoal (optional, as a catalyst for triphosgene decomposition)

  • Heptane or Hexane (for precipitation)

  • Nitrogen gas atmosphere

Procedure:

  • A reaction flask is charged with L-isoleucine and anhydrous THF under a nitrogen atmosphere.

  • A solution of triphosgene in anhydrous THF is added dropwise to the suspension of L-isoleucine. The molar ratio of amino acid to triphosgene is typically around 1:0.34 to 1:0.6.[5]

  • The reaction mixture is heated to a temperature between 25-70 °C and stirred until the solution becomes clear, indicating the completion of the reaction.[5] The reaction time can vary from 2 to 6 hours.[5]

  • The solvent is removed under reduced pressure.

  • The crude product is redissolved in a minimal amount of anhydrous THF and precipitated by the addition of heptane or hexane.

  • The resulting solid is collected by filtration, washed with the precipitating solvent, and dried under vacuum to yield the pure this compound.

Synthesis_of_4_sec_Butyloxazolidine_2_5_dione Isoleucine L-Isoleucine NCA This compound Isoleucine->NCA Reaction Triphosgene Triphosgene (in THF) Triphosgene->NCA Reagent HCl HCl NCA->HCl Byproduct CO2 CO2 NCA->CO2 Byproduct

Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the strained five-membered ring containing two electrophilic carbonyl carbons. This makes it susceptible to nucleophilic attack, leading to ring-opening reactions.

Hydrolysis

In the presence of water, this compound readily undergoes hydrolysis to regenerate the parent amino acid, L-isoleucine, with the release of carbon dioxide.[1] This reaction is a significant consideration for the storage and handling of the compound, which must be kept under anhydrous conditions.

Hydrolysis_of_NCA NCA This compound Isoleucine L-Isoleucine NCA->Isoleucine Hydrolysis Water H₂O Water->Isoleucine Reactant CO2 CO₂ Isoleucine->CO2 Byproduct

Hydrolysis of this compound.
Ring-Opening Polymerization (ROP)

The most significant reaction of this compound is its ring-opening polymerization to form poly(L-isoleucine). This polymerization can be initiated by various nucleophiles, including primary amines, and proceeds with the loss of carbon dioxide for each monomer unit added. The mechanism of ROP can be complex and is influenced by the choice of initiator and reaction conditions.

Amine-Initiated Ring-Opening Polymerization Workflow:

ROP_Workflow cluster_initiation Initiation cluster_propagation Propagation NCA1 NCA Monomer Intermediate Carbamic Acid Intermediate NCA1->Intermediate Initiator Primary Amine (R-NH₂) Initiator->Intermediate Nucleophilic Attack Initiated_Chain Initiated Chain (R-NH-CO-CHR-NH₂) Intermediate->Initiated_Chain Decarboxylation CO2_1 CO₂ Intermediate->CO2_1 Growing_Chain Growing Polypeptide Chain Initiated_Chain->Growing_Chain NCA2 NCA Monomer Longer_Chain Elongated Polypeptide Chain NCA2->Longer_Chain Growing_Chain->Longer_Chain Monomer Addition CO2_2 CO₂ Longer_Chain->CO2_2 Decarboxylation

Workflow of Amine-Initiated ROP of NCAs.

Spectroscopic Data

Expected FT-IR Spectral Features: The FT-IR spectrum of an NCA is characterized by two strong carbonyl stretching bands in the anhydride region. For L-Lys(Z)-NCA, these bands appear at approximately 1857 cm⁻¹ and 1772 cm⁻¹ (symmetric and antisymmetric C=O stretching).[6] A similar pattern would be expected for this compound.

Expected ¹H and ¹³C NMR Spectral Features: The ¹H and ¹³C NMR spectra would show signals corresponding to the sec-butyl group and the methine proton at the 4-position of the oxazolidine-2,5-dione ring. The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent carbonyl and oxygen atoms. For comparison, a general procedure for NCA synthesis mentions monitoring the reaction completion by ¹H NMR analysis of a vacuum-dried aliquot.[4]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the general properties of N-carboxyanhydrides and the safety data for the parent amino acid, L-isoleucine, the following precautions should be taken:

  • Moisture Sensitivity: The compound is highly sensitive to moisture and should be handled and stored under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Reactivity: As an activated carboxylic acid derivative, it can react with nucleophiles.

  • Toxicity: The toxicological properties have not been thoroughly investigated. For the parent compound, L-isoleucine, it is not classified as a hazardous substance.[7][8][9][10]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a key monomer for the synthesis of poly(L-isoleucine) and other isoleucine-containing polypeptides. Its chemical properties are defined by the reactive N-carboxyanhydride ring, which allows for controlled polymerization. While specific experimental data for this compound is limited, its behavior can be largely predicted from the well-established chemistry of N-carboxyanhydrides. Careful handling under anhydrous conditions is essential to prevent premature hydrolysis. This technical guide provides a foundational understanding of the chemical properties of this compound for researchers and professionals working in the fields of polymer chemistry and biomaterials development.

References

In-depth Technical Guide: Physical Properties of 4-(sec-Butyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-(sec-Butyl)oxazolidine-2,5-dione, a key monomer in the synthesis of advanced polypeptide-based biomaterials. Also known as L-Isoleucine N-carboxyanhydride (L-Ile-NCA), this compound is a derivative of the essential amino acid L-isoleucine. Understanding its physical characteristics is crucial for its handling, purification, and polymerization in various research and development applications, including drug delivery systems and tissue engineering scaffolds.

Core Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from data on closely related aliphatic amino acid N-carboxyanhydrides (NCAs) and its parent amino acid, L-isoleucine. NCAs are typically white, crystalline solids that are sensitive to moisture.[1]

Table 1: Computed and General Physical Properties of this compound

PropertyValue/DescriptionSource
Molecular Formula C₇H₁₁NO₃-
Molecular Weight 157.17 g/mol [Computed by PubChem]
Appearance White, crystalline, moisture-reactive solid[1]
XLogP3 1.3[Computed by PubChem]

Table 2: Experimental Physical Properties of a Structurally Similar Compound (L-Leucine N-carboxyanhydride)

PropertyValue
Melting Point 76.5-78 °C
Density 1.125 g/cm³

Note: L-Leucine N-carboxyanhydride is an isomer of this compound. This data is provided as a close approximation.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of organic compounds are well-established. Below are methodologies relevant to the characterization of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its purification by crystallization and for setting up polymerization reactions.

Methodology (Qualitative):

  • To a test tube containing a small, pre-weighed amount of the solid (e.g., 10 mg), a specific volume of the solvent (e.g., 1 mL) is added.

  • The mixture is agitated vigorously at a constant temperature.

  • Visual observation determines if the solid dissolves completely, partially, or not at all. This can be repeated with different solvents to establish a solubility profile.

Methodology (Quantitative):

  • A saturated solution of the compound is prepared in a specific solvent at a controlled temperature.

  • The solution is allowed to reach equilibrium, ensuring excess solid is present.

  • A known volume of the supernatant is carefully removed and the solvent is evaporated.

  • The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/100 mL or mg/mL).

Based on purification procedures for similar NCAs, this compound is expected to be soluble in solvents like tetrahydrofuran (THF) and dichloromethane (DCM), and less soluble in non-polar solvents such as heptane and ether, which are often used as anti-solvents for precipitation.[2]

Synthesis and Polymerization Workflow

This compound is synthesized from the amino acid L-isoleucine, typically through a phosgenation reaction. The resulting NCA is then used in ring-opening polymerization to form poly(L-isoleucine), a polypeptide with applications in biomaterials.

Synthesis_and_Polymerization cluster_synthesis Synthesis of this compound cluster_polymerization Ring-Opening Polymerization L_Isoleucine L-Isoleucine NCA This compound (L-Ile-NCA) L_Isoleucine->NCA Reaction in inert solvent (e.g., THF) Phosgene Phosgene (or equivalent) Phosgene->NCA Polyisoleucine Poly(L-isoleucine) NCA->Polyisoleucine Polymerization Initiator Initiator (e.g., primary amine) Initiator->Polyisoleucine

Synthesis and Polymerization of this compound.

The diagram above illustrates the general workflow for the synthesis of this compound from L-isoleucine and its subsequent ring-opening polymerization to yield poly(L-isoleucine). This process is fundamental to the creation of various polypeptide-based materials.

References

An In-Depth Technical Guide to (S)-4-sec-Butyloxazolidine-2,5-dione (CAS 45895-88-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-4-sec-Butyloxazolidine-2,5-dione (CAS number 45895-88-3), along with information on its suppliers. This compound belongs to the class of N-carboxyanhydrides (NCAs), which are important precursors in the synthesis of polypeptides and other biomaterials.

Chemical and Physical Properties

(S)-4-sec-Butyloxazolidine-2,5-dione, also known by its IUPAC name (4S)-4-(butan-2-yl)-1,3-oxazolidine-2,5-dione, is the N-carboxyanhydride derived from the amino acid L-isoleucine. A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 45895-88-3N/A
IUPAC Name (4S)-4-(butan-2-yl)-1,3-oxazolidine-2,5-dioneN/A
Molecular Formula C₇H₁₁NO₃N/A
Molecular Weight 157.17 g/mol N/A
Canonical SMILES CCC(C)[C@H]1C(=O)OC(=O)N1N/A
InChI Key WAACGCAWLJFFQX-AKGZTFGVSA-NN/A

Synthesis

The synthesis of (S)-4-sec-Butyloxazolidine-2,5-dione, as an N-carboxyanhydride, typically follows the general method for NCA synthesis. This process involves the reaction of the corresponding amino acid, L-isoleucine, with phosgene or a phosgene equivalent. The reaction results in the formation of the five-membered heterocyclic ring structure characteristic of NCAs.

Below is a conceptual workflow for the synthesis of N-carboxyanhydrides.

Synthesis_Workflow AminoAcid L-Isoleucine Reaction Reaction in Anhydrous Solvent AminoAcid->Reaction Phosgene Phosgene or Phosgene Equivalent Phosgene->Reaction NCA (S)-4-sec-Butyloxazolidine-2,5-dione (NCA) Reaction->NCA

Figure 1. Conceptual workflow for the synthesis of (S)-4-sec-Butyloxazolidine-2,5-dione.

Reactivity and Applications

N-carboxyanhydrides are primarily utilized in the ring-opening polymerization to form polypeptides. This reactivity is driven by the high electrophilicity of the carbonyl groups and the strain of the anhydride ring. The polymerization can be initiated by various nucleophiles, including primary amines, leading to the formation of a polypeptide chain with the release of carbon dioxide.

Due to the chiral center derived from L-isoleucine, (S)-4-sec-Butyloxazolidine-2,5-dione can be used to introduce isoleucine residues into a growing polypeptide chain with stereochemical control. This is of significant interest in the synthesis of peptides and proteins with specific biological functions.

Polymerization_Concept NCA (S)-4-sec-Butyloxazolidine-2,5-dione Polymerization Ring-Opening Polymerization NCA->Polymerization Initiator Initiator (e.g., Primary Amine) Initiator->Polymerization Polypeptide Poly(L-isoleucine) or Isoleucine-containing Polypeptide Polymerization->Polypeptide CO2 CO₂ Polymerization->CO2 by-product

Figure 2. Conceptual diagram of the ring-opening polymerization of (S)-4-sec-Butyloxazolidine-2,5-dione.

At present, there is a lack of specific information in the scientific literature regarding the distinct biological activities or signaling pathway modulation by (S)-4-sec-Butyloxazolidine-2,5-dione as a standalone molecule. Its primary role is as a monomer for the synthesis of larger, potentially bioactive, polypeptides.

Safety and Handling

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. NCAs are sensitive to moisture and can hydrolyze back to the parent amino acid.

  • Hazards: While specific toxicity data is unavailable, it should be treated as a potentially hazardous chemical.

Suppliers

(S)-4-sec-Butyloxazolidine-2,5-dione is available from a number of chemical suppliers that specialize in research chemicals and building blocks for synthesis. A list of potential suppliers is provided below. It is recommended to contact the suppliers directly for current availability, pricing, and purity information.

Supplier
Santa Cruz Biotechnology, Inc.
BLDpharm
Chem-Impex International, Inc.
A2B Chem
Angene
BOC Sciences
NBInno
Smolecule
Glentham Life Sciences
Key Organics
Fluorochem

This list is not exhaustive and represents a snapshot of potential suppliers. Availability may vary.

An In-Depth Technical Guide to the Formation of 4-(sec-Butyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 4-(sec-Butyl)oxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derived from the amino acid L-isoleucine. NCAs, also known as Leuchs' anhydrides, are critical monomers for the ring-opening polymerization (ROP) synthesis of polypeptides, which have broad applications in biomaterials and drug delivery. This guide details the primary formation mechanism, experimental protocols, and key reaction parameters.

Core Mechanism of Formation: The Fuchs-Farthing Method

The most prevalent and industrially significant method for synthesizing this compound is the direct phosgenation of L-isoleucine.[1][2] This reaction, often referred to as the Fuchs-Farthing method, involves treating the unprotected amino acid with a phosgene source, such as gaseous phosgene (COCl₂), diphosgene, or its solid, safer-to-handle equivalent, triphosgene (bis(trichloromethyl) carbonate).[1][3]

The reaction proceeds via a two-step mechanism within a single pot:

  • N-Chloroformylation: The amino group of L-isoleucine performs a nucleophilic attack on a carbonyl carbon of the phosgene source. This results in the formation of an unstable N-chloroformyl amino acid intermediate and the release of hydrogen chloride (HCl).

  • Intramolecular Cyclization: The carboxyl group of the intermediate then acts as a nucleophile, attacking the chloroformyl carbon. This intramolecular condensation reaction closes the five-membered ring and eliminates a second molecule of HCl, yielding the final this compound product.

The overall reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), ethyl acetate, or dichloromethane (DCM), to prevent hydrolysis of the highly moisture-sensitive NCA product.[2][4]

Reaction_Mechanism cluster_reactants cluster_intermediates cluster_products reactant reactant reagent reagent intermediate intermediate product product Isoleucine L-Isoleucine Phosgene + Triphosgene (Phosgene Source) Intermediate1 N-Chloroformyl Intermediate Phosgene->Intermediate1 Step 1: N-Chloroformylation HCl1 - HCl Product This compound HCl1->Product Step 2: Intramolecular Cyclization HCl2 - HCl

Figure 1: General mechanism for NCA formation via phosgenation.

Quantitative Data Summary

The synthesis of NCAs can be optimized by adjusting various parameters. While traditional protocols often require heating, recent studies demonstrate that the reaction can proceed efficiently at ambient temperatures, driven by the slight exotherm from reagent mixing.[3][4] This modification simplifies large-scale production and can improve yields for thermally sensitive substrates.[4]

ParameterCondition 1: TraditionalCondition 2: AmbientNotesReference
Starting Material L-IsoleucineL-IsoleucineAmino acid must be thoroughly dried.[3]
Phosgene Source TriphosgeneTriphosgeneTriphosgene is a safer, solid alternative to phosgene gas.[1]
Solvent Anhydrous Ethyl Acetate or THFAnhydrous THF or DCMSolvent must be free of moisture.[1][4]
Temperature 70-80 °CAmbient (driven by exotherm)Ambient temperature can reduce side reactions.[1][4]
Reaction Time 1-6 hours< 24 hoursCompletion monitored by clarification of the suspension.[1][4]
Typical Yield 40-80%70-95%Yields are highly dependent on purification efficiency.[4][5]
Purification Recrystallization (e.g., EtOAc/Hexane)Filtration + Precipitation (e.g., THF/Heptane)Filtration through Celite is effective for removing HCl salts.[4]

Detailed Experimental Protocols

The following protocols are generalized from established methods for the synthesis of various amino acid NCAs and are directly applicable to the formation of this compound.

Protocol 1: Ambient Temperature Synthesis (Gram Scale)

This method is adapted from procedures developed for large-scale, simplified NCA preparation.[3][4]

  • Preparation: A two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and condenser (connected to a scrubber for HCl gas) is charged with L-isoleucine (1 eq.). The amino acid is dried under high vacuum for >24 hours to remove residual moisture.

  • Reaction Setup: Anhydrous tetrahydrofuran (THF) is added to the flask to create a suspension (approx. 10-15 mL per gram of amino acid).

  • Reagent Addition: Triphosgene (approx. 0.4 eq.) is added to the suspension in one portion. The mixture is stirred vigorously under a nitrogen atmosphere. The reaction is driven by the slight exotherm generated upon mixing.

  • Reaction Monitoring: The reaction progress is monitored visually. The initial thick suspension of the amino acid gradually becomes a clear or near-clear solution as the NCA forms and the amino acid hydrochloride salt precipitates. This typically takes less than 24 hours.

  • Work-up and Purification:

    • The reaction mixture is filtered through a pad of diatomaceous earth (Celite) to remove any unreacted amino acid and its HCl salt. The filter cake is rinsed with additional anhydrous THF.[4]

    • The clear filtrate is concentrated under reduced pressure using a rotary evaporator, ensuring the bath temperature remains below 30 °C to prevent thermal decomposition or polymerization.

    • The resulting crude product is dissolved in a minimal amount of anhydrous THF.

    • The pure NCA is precipitated by adding an anti-solvent, typically anhydrous heptane or hexane (6-8 times the volume of THF), and cooling the mixture.

  • Isolation and Storage: The crystalline product is collected by filtration under a nitrogen atmosphere, washed with heptane/hexane, and dried under high vacuum. The final this compound should be stored at -20°C under an inert atmosphere due to its moisture sensitivity.

Experimental_Workflow start_end start_end process process input_output input_output decision decision start Start dry_aa Dry L-Isoleucine (High Vacuum, >24h) start->dry_aa suspend Suspend in Anhydrous THF dry_aa->suspend add_reagent Add Triphosgene (0.4 eq.) under N2 Atmosphere suspend->add_reagent react Stir at Ambient Temp (<24h) add_reagent->react monitor Solution Clears? react->monitor monitor->react No filter Filter through Celite monitor->filter Yes concentrate Concentrate Filtrate (<30°C) filter->concentrate precipitate Precipitate with Heptane/Hexane concentrate->precipitate isolate Isolate Crystals & Dry under Vacuum precipitate->isolate product Pure this compound isolate->product end Store at -20°C product->end

Figure 2: Experimental workflow for NCA synthesis and purification.

Key Considerations and Side Reactions

  • Moisture Sensitivity: All reagents, solvents, and glassware must be scrupulously dry. NCAs are highly susceptible to hydrolysis, which reverts them to the parent amino acid, and can also initiate undesired polymerization.[2]

  • Contaminants: The primary impurities are unreacted amino acid HCl salts and chloride ions, which can act as initiators for premature polymerization.[4] Efficient filtration is crucial for their removal.

  • Alternative Reagents: While triphosgene is common, other phosgene-free methods are being developed, such as using the T3P reagent with Boc-protected amino acids, to enhance safety and reduce toxic byproducts.[6] Another innovative approach involves the photo-on-demand generation of phosgene from chloroform.[5]

By adhering to these rigorous protocols, researchers and drug development professionals can reliably synthesize high-purity this compound for the controlled production of advanced polypeptide-based materials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chiral Properties of Oxazolidinone Derivatives

Introduction

Oxazolidinones are a critical class of five-membered heterocyclic compounds that hold a prominent position in both asymmetric synthesis and medicinal chemistry.[1][2] Their utility stems from a rigid scaffold that can be readily functionalized and, most importantly, can bear stereogenic centers that profoundly influence their chemical and biological properties. This technical guide provides an in-depth exploration of the chiral characteristics of oxazolidinone derivatives, focusing on their application as chiral auxiliaries in asymmetric synthesis and as the core pharmacophore in a vital class of antibiotics.[3] We will delve into the stereoselective synthesis of these compounds, the mechanisms of stereocontrol they enable, and the structure-activity relationships governed by their chirality.

Oxazolidinone Derivatives as Chiral Auxiliaries

The most celebrated application of chiral oxazolidinones in asymmetric synthesis is their use as "Evans' auxiliaries."[4] Developed by David A. Evans, these auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction with high predictability and efficiency.[5] They are particularly effective in controlling the stereochemistry of enolate reactions, such as aldol additions and alkylations.[6][7]

Mechanism of Stereocontrol: The Asymmetric Aldol Reaction

The stereoselectivity of the Evans' aldol reaction is rationalized by the Zimmerman-Traxler model.[8] The N-acyloxazolidinone is converted to a Z-enolate, typically using a boron triflate and a tertiary amine.[5] This Z-enolate chelates to the boron atom and reacts with an aldehyde through a highly organized, chair-like six-membered transition state. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valine or benzyl from phenylalanine) sterically blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters in the aldol adduct, reliably leading to the syn product.[5][9]

Evans_Aldol_Mechanism cluster_enolate Z-Enolate Formation cluster_transition Diastereoselective Reaction cluster_cleavage Auxiliary Removal AcylOx N-Acyl Oxazolidinone Reagents Bu₂BOTf, Et₃N Z_Enolate Boron Z-Enolate (Chelated) Reagents->Z_Enolate Deprotonation TS Chair-like Transition State Z_Enolate->TS Aldehyde Aldehyde (R'CHO) Aldehyde->TS Syn_Adduct Syn Aldol Adduct TS->Syn_Adduct Facial block by R group Cleavage Cleavage Reagent (e.g., LiOH, H₂O₂) Product Chiral Product (e.g., β-Hydroxy Acid) Cleavage->Product Auxiliary Recovered Auxiliary Cleavage->Auxiliary Antibiotic_Mechanism cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis Initiation 50S 50S Subunit Complex 70S Initiation Complex (50S + 30S + mRNA + fMet-tRNA) 50S->Complex 30S 30S Subunit 30S->Complex PTC Peptidyl Transferase Center (PTC) on 50S Protein Protein Synthesis Complex->Protein Complex->Protein Blocked Linezolid (S)-Linezolid Linezolid->PTC Binds to A-site Synthesis_Workflow A α-Amino Acid (e.g., L-Valine) B Amino Alcohol A->B Reduction (e.g., LiAlH₄) C N-Protected Amino Alcohol B->C N-Protection (e.g., Cbz-Cl) D Chiral Oxazolidinone C->D Cyclization (e.g., NaH)

References

Technical Guide: Spectroscopic and Synthetic Aspects of 4-(sec-Butyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(sec-Butyl)oxazolidine-2,5-dione, also known as L-isoleucine N-carboxyanhydride (NCA), is a heterocyclic organic compound derived from the essential amino acid L-isoleucine. As a protected and activated form of isoleucine, it serves as a crucial building block in the synthesis of polypeptides and other complex molecules of pharmaceutical interest. Its application in ring-opening polymerization (ROP) allows for the controlled synthesis of poly(isoleucine) and various copolymers with specific architectures and functionalities. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectral data of this compound, a detailed experimental protocol for its synthesis and characterization, and a visualization of the synthetic pathway.

NMR Spectral Data

The structural elucidation and purity assessment of this compound are critically dependent on NMR spectroscopy. While a definitive, universally cited spectrum is not publicly available in spectral databases, the characteristic shifts can be predicted based on the known values for similar N-carboxyanhydrides and the structure of the sec-butyl group. The quantitative data presented below is a representative compilation based on typical values reported in the literature for analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5-7.5br s1HNH
~4.2-4.4d1Hα-CH
~1.9-2.1m1Hβ-CH
~1.2-1.5m2Hγ-CH
~0.9-1.0d3Hδ-CH
~0.8-0.9t3Hγ'-CH

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~168-172C =O (ester)
~150-154C =O (amide)
~58-62α-C H
~35-39β-C H
~24-28γ-C H₂
~14-17δ-C H₃
~10-13γ'-C H₃

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Experimental Protocols

The synthesis of this compound from L-isoleucine is a well-established procedure in peptide chemistry. The most common method involves the use of phosgene or a phosgene equivalent to induce cyclization of the amino acid.

Synthesis of this compound

Materials:

  • L-Isoleucine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Nitrogen gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • L-isoleucine is suspended in anhydrous THF under a nitrogen atmosphere in a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Triphosgene (0.33 equivalents relative to the amino acid) is dissolved in anhydrous THF and added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is then heated to reflux (approximately 66 °C) and stirred vigorously. The progress of the reaction can be monitored by the dissolution of the solid L-isoleucine and the evolution of HCl gas.

  • After complete dissolution and a further 1-2 hours of reflux, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield a crude solid or oil.

  • The crude product is recrystallized from a mixture of anhydrous THF and hexane to afford pure this compound as a white crystalline solid.

NMR Sample Preparation and Data Acquisition

Materials:

  • Synthesized this compound

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

Procedure:

  • Approximately 5-10 mg of the purified product is dissolved in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • The tube is capped and shaken gently to ensure complete dissolution.

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of this compound.

Synthesis_of_Isoleucine_NCA Isoleucine L-Isoleucine Reaction Reaction Mixture Isoleucine->Reaction Triphosgene Triphosgene Triphosgene->Reaction THF Anhydrous THF THF->Reaction NCA This compound Reaction->NCA Reflux HCl HCl (gas) Reaction->HCl

Caption: Synthesis of this compound.

Characterization_Workflow Start Synthesized Product Purification Recrystallization (THF/Hexane) Start->Purification Purity_Check Purity Assessment Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR Primary FTIR FT-IR Spectroscopy Purity_Check->FTIR Secondary MS Mass Spectrometry Purity_Check->MS Secondary Final Pure this compound NMR->Final FTIR->Final MS->Final

Mass Spectrometry of 4-(sec-Butyl)oxazolidine-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 4-(sec-Butyl)oxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derived from the amino acid L-isoleucine. This document outlines the expected fragmentation patterns under electron ionization (EI), offers a detailed experimental protocol for its analysis, and presents the anticipated mass spectral data in a clear, tabular format. The information herein is crucial for the characterization of this compound in various research and development settings, including polypeptide synthesis and drug discovery.

Introduction to the Mass Spectrometry of N-Carboxyanhydrides

N-carboxyanhydrides are important reactive intermediates, primarily utilized in the ring-opening polymerization to produce polypeptides. The characterization of these compounds is essential to ensure their purity and structural integrity prior to polymerization. Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique for the structural elucidation of organic molecules. In EI-MS, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that serves as a molecular fingerprint.

The fragmentation of this compound is expected to be influenced by the key structural features of the molecule: the oxazolidine-2,5-dione ring and the sec-butyl side chain. The analysis of its mass spectrum allows for the confirmation of its molecular weight and the deduction of its structural components.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole analyzer.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • Process the data using the instrument's software to obtain the mass spectrum of the analyte peak.

  • Identify the molecular ion and major fragment ions.

Predicted Mass Spectral Data

The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their plausible relative intensities for the electron ionization mass spectrum of this compound (Molecular Weight: 157.17 g/mol ).

m/zProposed Fragment IonStructure of IonRelative Intensity (Predicted)
157[M]⁺˙ (Molecular Ion)[C₇H₁₁NO₃]⁺˙Low
113[M - CO₂]⁺˙[C₆H₁₁NO]⁺˙Moderate
100[M - C₂H₅ - CO]⁺[C₄H₆NO]⁺Moderate to High
86[M - C₄H₉O]⁺[C₃H₂NO]⁺Moderate
72[M - CO₂ - C₃H₅]⁺[C₄H₆N]⁺Moderate
57[C₄H₉]⁺sec-Butyl cationHigh
44[CO₂]⁺˙Carbon dioxide radical cationModerate
41[C₃H₅]⁺Allyl cationModerate
29[C₂H₅]⁺Ethyl cationHigh

Fragmentation Pathway

The fragmentation of this compound in an EI-MS is initiated by the removal of an electron to form the molecular ion ([M]⁺˙) at m/z 157. Due to its inherent instability, the molecular ion undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation pathways are expected to involve the loss of neutral molecules from the oxazolidine-2,5-dione ring and cleavage of the sec-butyl side chain.

Key Fragmentation Steps:

  • Loss of Carbon Dioxide: A characteristic fragmentation of N-carboxyanhydrides is the facile loss of a molecule of carbon dioxide (CO₂) from the molecular ion, resulting in an ion at m/z 113.

  • Cleavage of the sec-Butyl Group: The sec-butyl side chain is prone to fragmentation. Alpha-cleavage (cleavage of the C-C bond adjacent to the ring) can lead to the loss of an ethyl radical (•C₂H₅) followed by the loss of carbon monoxide (CO), generating an ion at m/z 100. The formation of the stable sec-butyl cation ([C₄H₉]⁺) at m/z 57 is also a highly favorable process and is expected to be a prominent peak.

  • Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the ion at m/z 113 can lose a propyl radical to form an ion at m/z 72. The sec-butyl cation can lose an ethylene molecule to form an ethyl cation at m/z 29 or a methyl radical to form a propyl cation at m/z 43, which can rearrange to the more stable allyl cation at m/z 41.

The following diagram illustrates the proposed major fragmentation pathways.

Fragmentation_Pathway M [C₇H₁₁NO₃]⁺˙ m/z 157 (Molecular Ion) F113 [C₆H₁₁NO]⁺˙ m/z 113 M->F113 - CO₂ F100 [C₄H₆NO]⁺ m/z 100 M->F100 - •C₂H₅, - CO F57 [C₄H₉]⁺ m/z 57 (sec-Butyl cation) M->F57 - C₃H₂NO₃ F44 [CO₂]⁺˙ m/z 44 M->F44 - C₆H₁₁N F72 [C₄H₆N]⁺ m/z 72 F113->F72 - •C₃H₅ F86 [C₃H₂NO]⁺ m/z 86 F100->F86 - CH₂ F41 [C₃H₅]⁺ m/z 41 F57->F41 - CH₄ F29 [C₂H₅]⁺ m/z 29 F57->F29 - C₂H₄

Fragmentation Pathway of this compound

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram. This workflow ensures a systematic approach from sample preparation to data interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample in Volatile Solvent prep2 Dilute to Working Concentration prep1->prep2 analysis1 Inject Sample into GC prep2->analysis1 Analysis analysis2 Separation on Capillary Column analysis1->analysis2 analysis3 Electron Ionization (70 eV) analysis2->analysis3 analysis4 Mass Analysis (Quadrupole) analysis3->analysis4 data1 Acquire Mass Spectrum analysis4->data1 Data Output data2 Identify Molecular and Fragment Ions data1->data2 data3 Interpret Fragmentation Pattern data2->data3 conclusion Structural Confirmation and Purity Assessment data3->conclusion Final Report

Workflow for Mass Spectrometry Analysis

Stability and Degradation of Oxazolidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of oxazolidine compounds, a critical aspect in the development of pharmaceuticals containing this heterocyclic moiety. The oxazolidine ring, while valuable in medicinal chemistry, is susceptible to various degradation pathways that can impact the efficacy, safety, and shelf-life of drug products. This document outlines the primary degradation mechanisms, factors influencing stability, and detailed experimental protocols for conducting robust stability and forced degradation studies.

Core Degradation Pathways and Stability-Influencing Factors

The stability of the oxazolidine ring is predominantly influenced by its susceptibility to hydrolysis, which leads to ring cleavage. However, other degradation pathways, such as oxidation, can also occur, particularly in more complex oxazolidine-containing molecules like oxazolidinone antibiotics.

Hydrolysis: The most common degradation pathway for oxazolidines is hydrolysis, which involves the cleavage of the C-O bond of the heterocyclic ring. This reaction is essentially the reverse of their synthesis from β-amino alcohols and carbonyl compounds.[1][2] The rate of hydrolysis is significantly influenced by pH, with accelerated degradation often observed in both acidic and alkaline conditions.[3][4] Most oxazolidines exhibit maximum hydrolysis rates at a pH greater than 7-7.5.[5] The stability is also dependent on the nature of the substituents on the oxazolidine ring. Electron-withdrawing groups can increase the rate of hydrolysis, while sterically bulky substituents may hinder it.[5][6]

Oxidation: Oxidative degradation is another important pathway, especially for oxazolidinone derivatives. For instance, the antibiotic linezolid is known to degrade under oxidative stress, leading to the formation of metabolites such as morpholine ring-oxidized products.[7][8] The presence of metal ions can also catalyze oxidative degradation.[9]

Other Factors: Temperature and light can also influence the degradation of oxazolidine compounds. Thermal stress can accelerate hydrolytic and oxidative processes.[3] While some oxazolidine compounds are relatively stable to photolytic degradation, it is still a critical parameter to evaluate during forced degradation studies.[3][8]

Quantitative Degradation Data

The following tables summarize quantitative data from stability and degradation studies of various oxazolidine-containing compounds.

Table 1: Hydrolysis Half-lives of Ephedrine-derived Oxazolidines at pH 7.4 and 37°C[5]

Carbonyl ComponentHalf-life
Formaldehyde5 seconds
Propionaldehyde18 seconds
Benzaldehyde5 minutes
Salicylaldehyde5 seconds
Pivalaldehyde30 minutes
Acetone4 minutes
Cyclohexanone6 minutes

Table 2: Summary of Forced Degradation Studies of Linezolid[3][7][8]

Stress ConditionReagent/ConditionObservationDegradation Products Identified
Acidic Hydrolysis0.1 M HCl, heatSignificant degradation(S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, (R)-N-(3-((3-fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide
Alkaline Hydrolysis0.1 M NaOH, heatComplete degradation(S)-1-amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, (R)-N-(3-((3-fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide
Oxidative3-30% H₂O₂, heatSignificant degradation(S)-4-(4-(5-(acetamidomethyl)-2-oxo-oxazolidin-3-yl)-2-fluorophenyl)morpholine 4-oxide
ThermalHeat (e.g., 60-80°C)Generally stableMinor degradation observed in some studies
PhotolyticUV/Vis lightGenerally stableMinor degradation observed in some studies

Table 3: Summary of Forced Degradation Studies of Rivaroxaban[10][11][12]

Stress ConditionReagent/Condition% Degradation (Time)Degradation Products Identified
Acidic Hydrolysis0.01 N HCl - 6 N HCl, heat28% (72 hours)Multiple degradation products, including impurities A, C, D, E, F, G, H
Alkaline Hydrolysis0.1 M NaOH, heat35% (72 hours)Multiple degradation products
Oxidative3-30% H₂O₂, heatSignificant degradationMultiple degradation products
ThermalHeat (e.g., 60-80°C)Relatively stableMinor degradation
PhotolyticUV/Vis lightRelatively stableMinor degradation

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible stability data. The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and common practices reported in the literature.[1][13][14]

Forced Degradation (Stress Testing) Protocols

Objective: To identify the likely degradation products and establish the intrinsic stability of the drug substance and the stability-indicating nature of the analytical methods. A target degradation of 5-20% is generally considered optimal.[1]

1. Acidic Hydrolysis

  • Reagents: 0.1 M to 1 M Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve the oxazolidine compound in a suitable solvent (e.g., methanol, acetonitrile) and dilute with the acidic solution to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C, 80°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of a suitable base (e.g., NaOH), and dilute with the mobile phase to the target concentration for analysis.

    • Analyze the sample using a validated stability-indicating analytical method (e.g., HPLC, LC-MS).

2. Alkaline Hydrolysis

  • Reagents: 0.1 M to 1 M Sodium Hydroxide (NaOH).

  • Procedure:

    • Follow the same procedure as for acidic hydrolysis, but use an alkaline solution instead of an acidic one.

    • Neutralize the withdrawn aliquots with an equivalent amount of a suitable acid (e.g., HCl) before analysis.

3. Oxidative Degradation

  • Reagents: 3% to 30% Hydrogen Peroxide (H₂O₂).

  • Procedure:

    • Dissolve the oxazolidine compound in a suitable solvent and dilute with the H₂O₂ solution to a final concentration of approximately 1 mg/mL.

    • Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.

    • At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

4. Thermal Degradation (Dry Heat)

  • Procedure:

    • Place a known amount of the solid drug substance in a controlled temperature oven (e.g., 60°C, 80°C, 105°C) for a specified period (e.g., 1, 3, 7 days).

    • At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.

5. Photolytic Degradation

  • Apparatus: A photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-ultraviolet lamps, conforming to ICH Q1B guidelines.

  • Procedure:

    • Expose the solid drug substance or a solution of the compound to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light (e.g., with aluminum foil) and stored under the same temperature and humidity conditions.

    • At the end of the exposure period, prepare solutions of both the exposed and control samples for analysis.

Visualizations

Signaling Pathways and Experimental Workflows

General Hydrolytic Degradation Pathway of Oxazolidines Oxazolidine Oxazolidine Compound Intermediate Protonated Intermediate / Ring-Opened Iminium Ion Oxazolidine->Intermediate + H₂O (Acid/Base Catalysis) Products β-Amino Alcohol + Aldehyde/Ketone Intermediate->Products Hydrolysis Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC / UPLC Analysis (Quantification of Parent Drug and Degradants) Acid->HPLC Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, solid) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS / MS (Identification of Degradants) HPLC->LCMS Report Stability Report (Degradation Profile, Pathway Elucidation, Method Validation) HPLC->Report NMR NMR Spectroscopy (Structure Elucidation of Isolated Degradants) LCMS->NMR LCMS->Report NMR->Report Drug Drug Substance / Product Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo Degradation Pathway of Linezolid Linezolid Linezolid DP1 (S)-1-amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol (Full Hydrolysis) Linezolid->DP1 Alkaline Hydrolysis DP2 (S)-4-(4-(5-(acetamidomethyl)-2-oxo-oxazolidin-3-yl)-2-fluorophenyl)morpholine 4-oxide (Oxidation) Linezolid->DP2 Oxidation DP3 (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Amide Hydrolysis) Linezolid->DP3 Acidic Hydrolysis DP4 (R)-N-(3-((3-fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide (Ring-Opening) Linezolid->DP4 Acidic/Alkaline Hydrolysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-carboxyanhydrides (NCAs) in Polymer Chemistry

This guide provides a comprehensive overview of α-amino acid N-carboxyanhydride (NCA) chemistry, from monomer synthesis to controlled polymerization and applications in advanced drug delivery systems. The ring-opening polymerization (ROP) of NCAs is the most efficient method for producing synthetic polypeptides, which are valued for their biocompatibility and biodegradability.[1][2][3]

Core Concepts: Synthesis of NCA Monomers

The synthesis of high-purity NCA monomers is critical for achieving controlled polymerization and well-defined polypeptides.[4] Historically, two primary methods have been established: the Leuchs method and the Fuchs-Farthing method.[5] The Fuchs-Farthing method, which involves the reaction of an amino acid with phosgene or a phosgene equivalent like triphosgene, is widely used.[4][5]

Logical Workflow for NCA Monomer Synthesis

cluster_synthesis NCA Monomer Synthesis cluster_purification Purification AA α-Amino Acid Reaction Reaction Mixture AA->Reaction Phosgene Phosgene Source (e.g., Triphosgene) Phosgene->Reaction Solvent Anhydrous Solvent (e.g., THF, Ethyl Acetate) Solvent->Reaction CrudeNCA Crude NCA Solution Reaction->CrudeNCA Cyclization Filtration Filtration (Remove Impurities) CrudeNCA->Filtration Recrystallization Recrystallization (e.g., from THF/Hexane) Filtration->Recrystallization Drying Drying under Vacuum Recrystallization->Drying PureNCA High-Purity NCA Monomer Drying->PureNCA

Caption: General workflow for NCA synthesis and purification.

Experimental Protocol: Synthesis of γ-Benzyl-L-Glutamate NCA (BLG-NCA)

This protocol is adapted from procedures utilizing triphosgene, a safer alternative to phosgene gas.[6]

Materials:

  • γ-Benzyl-L-glutamate (BLG)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate

  • Anhydrous Hexane

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Suspend γ-benzyl-L-glutamate in anhydrous THF in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add triphosgene (approximately 0.4 equivalents relative to the amino acid) to the suspension.

  • Reaction: Heat the mixture to 40-50°C and stir until the solution becomes clear. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude product in a minimal amount of warm, anhydrous THF or ethyl acetate.

    • Filter the solution to remove any insoluble impurities.

    • Add anhydrous hexane to the filtrate until turbidity is observed, then cool to induce crystallization.

    • Collect the resulting crystals by filtration and wash with anhydrous hexane.

  • Drying: Dry the purified NCA crystals under high vacuum to remove all residual solvents. Store the final product in a glovebox or desiccator to prevent moisture exposure.[7]

Mechanisms of Ring-Opening Polymerization (ROP)

The ROP of NCAs can proceed through several mechanisms, but two are predominant: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[1][8] The choice of initiator dictates the polymerization pathway.

Normal Amine Mechanism (NAM)

Initiated by nucleophiles such as primary amines, the NAM is a chain-growth process where the initiator becomes covalently bonded to the polymer chain.[9][10] This mechanism offers good control over molecular weight and leads to polymers with narrow molecular weight distributions, characteristic of a living polymerization.[9][11]

cluster_nam Normal Amine Mechanism (NAM) Initiator Primary Amine (R-NH2) Attack Nucleophilic Attack on C5 Carbonyl Initiator->Attack NCA NCA Monomer NCA->Attack RingOpen Ring Opening Attack->RingOpen Decarboxylation Decarboxylation (-CO2) RingOpen->Decarboxylation Propagating Propagating Chain (with new Amine End-Group) Decarboxylation->Propagating Propagating->Attack Chain Growth

Caption: The stepwise process of the Normal Amine Mechanism.

Activated Monomer Mechanism (AMM)

The AMM is initiated by strong, non-nucleophilic bases like tertiary amines or alkoxides.[5][12] The base deprotonates the NCA monomer at the N3 position, creating a highly nucleophilic NCA-anion.[1][10] This "activated monomer" then initiates polymerization. This mechanism often leads to very high molecular weight polymers but offers less control over the final polymer architecture compared to NAM.[5]

cluster_amm Activated Monomer Mechanism (AMM) Base Strong Base (e.g., Tertiary Amine) Deprotonation N-H Deprotonation Base->Deprotonation NCA NCA Monomer NCA->Deprotonation Attack Anion Attacks another NCA NCA->Attack NCA_Anion NCA Anion (Activated Monomer) Deprotonation->NCA_Anion NCA_Anion->Attack Propagation Propagation Attack->Propagation

Caption: The Activated Monomer Mechanism initiated by a strong base.

Experimental Protocols for NCA Polymerization

Achieving well-defined polypeptides requires stringent control over experimental conditions, particularly the exclusion of moisture, which can act as an unwanted initiator.[1][13]

Protocol: Primary Amine-Initiated ROP of BLG-NCA

This protocol describes a typical polymerization conducted under an inert atmosphere to achieve controlled molecular weight and a low polydispersity index (PDI).

Materials & Equipment:

  • Purified γ-benzyl-L-glutamate NCA (BLG-NCA)

  • n-Hexylamine (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether or Hexane (for precipitation)

  • Glovebox or Schlenk line for inert atmosphere operations

  • Stir plate and magnetic stir bars

  • Syringes and needles

Procedure:

  • Preparation: All glassware must be rigorously dried. All reagents and solvents must be anhydrous. Perform all steps inside a nitrogen-filled glovebox.

  • Monomer Dissolution: Dissolve a calculated amount of BLG-NCA in anhydrous DMF to achieve the desired monomer concentration (e.g., 0.1 M).

  • Initiator Stock Solution: Prepare a stock solution of n-hexylamine in anhydrous DMF. The concentration will depend on the target monomer-to-initiator ratio ([M]/[I]), which determines the final degree of polymerization.

  • Initiation: Vigorously stir the BLG-NCA solution. Using a syringe, rapidly inject the required volume of the n-hexylamine stock solution to start the polymerization.

  • Polymerization: Allow the reaction to proceed at room temperature. The polymerization time can range from hours to days, depending on the monomer, initiator, and concentration.[14] The reaction progress can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).[15]

  • Termination & Precipitation: Once the desired conversion is reached, remove the reaction mixture from the glovebox and precipitate the polymer by adding it to a large excess of a non-solvent like diethyl ether or hexane.

  • Purification: Collect the precipitated polypeptide by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove any unreacted monomer and residual DMF.

  • Drying: Dry the purified polypeptide under high vacuum until a constant weight is achieved.

  • Characterization: Analyze the polymer's molecular weight (Mn) and polydispersity index (PDI or Đ) using Gel Permeation Chromatography (GPC).

Quantitative Data on NCA Polymerization

The control over NCA polymerization is demonstrated by the ability to target specific molecular weights with low polydispersity. The tables below summarize representative data from the literature.

Table 1: Effect of Monomer/Initiator Ratio on Polymer Properties

Monomer: γ-benzyl-L-glutamate NCA (BLG-NCA), Initiator: n-Hexylamine, Solvent: Dichloromethane (DCM)

Entry[M]₀/[I]₀ (Target DP)Polymerization Time (95% conversion)Mₙ (kDa, GPC)PDI (Đ)Reference
150~3.5 h11.21.15[14]
2100~7 h21.91.18
3200~12 h42.51.25[14]
4400>24 h78.31.35[14]
Table 2: Comparison of Different Polymerization Conditions
MonomerInitiator/CatalystSolventTemp (°C)Mₙ (kDa)PDI (Đ)Key FeatureReference
BLG-NCAn-HexylamineDMFRT21.91.18Standard NAM
BLG-NCAn-Hexylamine / Acetic AcidDCMRT22.51.12Acid-accelerated ROP
Various NCAsTransition Metal ComplexesTHFRT5-500< 1.2High control, living polymerization[1]
Nε-TFA-L-lysine NCAn-HexylamineDMF0-LowReduced side reactions at low temp[5]
Sarcosine-NCAAllylamineDMFRT-~1.1Controlled polypeptoid synthesis[15]
BLG-NCALiHMDSTHFRT~6.51.13Fast, moisture-insensitive ROP[13]

Applications in Drug Development

The unique properties of polypeptides synthesized via NCA-ROP make them ideal candidates for biomedical applications, particularly in drug delivery.[1][16][17][18]

  • Biocompatibility and Biodegradability: Polypeptides break down into natural amino acids, minimizing toxicity.[2][16]

  • Structural Diversity: The ability to form secondary structures like α-helices and β-sheets allows for the creation of well-organized nanostructures such as micelles, vesicles, and hydrogels.[17][19]

  • Controlled Drug Release: These nanostructures can encapsulate therapeutic agents, protecting them from degradation and enabling targeted or stimuli-responsive release (e.g., in response to pH or enzymes).[16][18]

  • Gene Delivery: Cationic polypeptides (e.g., poly-L-lysine) can complex with nucleic acids like siRNA to facilitate their delivery into cells.[16]

  • Tissue Engineering: Polypeptide hydrogels can mimic the extracellular matrix, providing scaffolds for cell growth and tissue regeneration.[19]

The precise control over polymer architecture afforded by modern NCA polymerization techniques is crucial for engineering these sophisticated drug delivery systems.[16][20]

References

An In-Depth Technical Guide to the Safety and Handling of 4-(sec-Butyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(sec-Butyl)oxazolidine-2,5-dione, a heterocyclic organic compound also known as L-isoleucine N-carboxyanhydride (Ile-NCA). Due to its reactivity, particularly its sensitivity to moisture, stringent adherence to safety protocols is essential when handling this compound. This document outlines the known hazards, proper handling and storage procedures, emergency measures, and relevant chemical and physical properties.

Chemical and Physical Properties

This compound is a white, moisture-reactive solid.[1] Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₁NO₃[2]
Molecular Weight 157.17 g/mol [2]
IUPAC Name (4S)-4-(butan-2-yl)-1,3-oxazolidine-2,5-dione[2]
Synonyms L-isoleucine N-carboxyanhydride, Ile-NCA, (4S)-4-(sec-Butyl)oxazolidine-2,5-dione[2]
CAS Number 45895-88-3[2]
Appearance White solid[1]
Reactivity Highly reactive with water and other nucleophiles[1]

Hazard Identification and Classification

GHS Hazard Classification (Based on Oxazolidine-2,5-dione):

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Source: Aggregated GHS information from ECHA C&L Inventory for Oxazolidine-2,5-dione.[3]

Safety and Handling

Due to its high reactivity and moisture sensitivity, this compound requires handling under inert and anhydrous conditions.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.

  • Skin and Body Protection: A lab coat should be worn. For larger quantities, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.

Engineering Controls
  • Fume Hood: All handling of this compound should be conducted in a well-ventilated fume hood.

  • Inert Atmosphere: A glovebox or Schlenk line is highly recommended to exclude moisture and air.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Inert Gas: The container should be flushed with an inert gas (e.g., argon or nitrogen) before sealing.

  • Incompatibilities: Keep away from water, alcohols, amines, strong acids, and strong bases.

Experimental Protocols and Reactivity

General Handling of Moisture-Sensitive Reagents

The following workflow is recommended for handling this compound and other moisture-sensitive N-carboxyanhydrides (NCAs).

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_glassware Dry Glassware (Oven-dried) prep_inert Assemble under Inert Gas (Ar/N2) prep_glassware->prep_inert prep_reagent Equilibrate Reagent to Room Temperature prep_inert->prep_reagent handle_transfer Transfer under Inert Atmosphere (Glovebox/Schlenk Line) prep_reagent->handle_transfer handle_reaction Perform Reaction in Anhydrous Solvent handle_transfer->handle_reaction cleanup_quench Quench Excess Reagent (e.g., with isopropanol) handle_reaction->cleanup_quench cleanup_dispose Dispose of Waste (Follow Institutional Guidelines) cleanup_quench->cleanup_dispose synthesis_pathway Synthesis of this compound isoleucine L-Isoleucine intermediate N-Chloroformyl-L-isoleucine (Intermediate) isoleucine->intermediate + phosgene Phosgene (or equivalent) in Anhydrous Solvent phosgene->intermediate + nca This compound (Ile-NCA) intermediate->nca Heat hcl HCl (byproduct) intermediate->hcl Elimination reactivity_pathway Reactivity of this compound nca This compound isoleucine L-Isoleucine nca->isoleucine + H₂O (Hydrolysis) co2 Carbon Dioxide (CO₂) nca->co2 polypeptide Polypeptide Chain nca->polypeptide + R-NH₂ (Polymerization) water Water (H₂O) water->isoleucine amine Primary Amine (R-NH₂) amine->polypeptide biological_pathway Hypothesized Biological Action of Oxazolidinones oxazolidinone Oxazolidinone Compound ribosome_50s Bacterial 50S Ribosomal Subunit oxazolidinone->ribosome_50s Binds to initiation_complex 70S Initiation Complex ribosome_50s->initiation_complex Prevents Formation of protein_synthesis Protein Synthesis initiation_complex->protein_synthesis Inhibits bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth Leads to Inhibition of

References

Methodological & Application

Application Notes and Protocols for 4-(sec-Butyl)oxazolidine-2,5-dione in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(sec-Butyl)oxazolidine-2,5-dione, also known as L-Isoleucine N-carboxyanhydride (Ile-NCA), is a reactive derivative of the amino acid L-isoleucine. It serves as a crucial monomer for the ring-opening polymerization (ROP) to synthesize poly(L-isoleucine) and other isoleucine-containing polypeptides. These polymers are of significant interest in biomedical applications, including drug delivery systems, due to their biocompatibility and self-assembly properties. This document provides detailed application notes and experimental protocols for the use of Ile-NCA in peptide synthesis.

Physicochemical Properties of L-Isoleucine

PropertyValueReference
Molecular Formula C6H13NO2[1]
Molecular Weight 131.17 g/mol [2]
Appearance White crystalline solid[1]
Solubility Soluble in water, slightly soluble in hot alcohol[1]
Melting Point 284 °C (decomposes)[2]

Synthesis of this compound (L-Isoleucine NCA)

The most common method for synthesizing NCAs is the Fuchs-Farthing method, which involves the phosgenation of the corresponding amino acid.

Experimental Protocol: Synthesis of L-Isoleucine NCA

Materials:

  • L-Isoleucine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • α-Pinene (HCl scavenger)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Dry L-isoleucine under high vacuum for at least 4 hours to remove any residual moisture.

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N2 or Ar), suspend the dried L-isoleucine in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene in anhydrous THF.

  • Slowly add the triphosgene solution to the L-isoleucine suspension dropwise over a period of 1-2 hours. The reaction mixture will gradually become clear.

  • Add α-pinene to the reaction mixture to scavenge the HCl gas produced during the reaction.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the conversion by FT-IR spectroscopy for the appearance of the characteristic NCA anhydride peaks (~1860 and 1790 cm⁻¹).

  • Once the reaction is complete, filter the solution to remove any unreacted amino acid.

  • Concentrate the filtrate under reduced pressure to obtain a crude product.

  • Recrystallize the crude product from a mixture of anhydrous THF and hexane to yield pure L-Isoleucine NCA as a white crystalline solid.

  • Dry the purified NCA under high vacuum and store it under an inert atmosphere at -20 °C.

Ring-Opening Polymerization (ROP) of L-Isoleucine NCA

The ROP of Ile-NCA can be initiated by various nucleophiles, including primary amines, to produce poly(L-isoleucine). The choice of initiator and reaction conditions significantly influences the molecular weight and polydispersity of the resulting polymer.

General Experimental Protocol: Synthesis of Poly(L-Isoleucine)

Materials:

  • L-Isoleucine NCA

  • Initiator (e.g., n-hexylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., Dichloromethane)

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of L-Isoleucine NCA in anhydrous DMF.

  • In a separate vial, prepare a stock solution of the initiator (e.g., n-hexylamine) in anhydrous DMF.

  • Calculate the required volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio ([M]/[I]).

  • Add the calculated amount of the initiator solution to the NCA solution with vigorous stirring.

  • Allow the polymerization to proceed at room temperature for 24-72 hours. The progress of the reaction can be monitored by the disappearance of the NCA peaks in FT-IR spectroscopy.

  • Upon completion, precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold, stirring anhydrous diethyl ether.

  • Collect the precipitated poly(L-isoleucine) by filtration or centrifugation.

  • Wash the polymer with fresh anhydrous diethyl ether to remove any unreacted monomer and initiator.

  • Dry the final polymer under high vacuum to a constant weight.

Quantitative Data for Polypeptide Synthesis

The following table summarizes representative data for the synthesis of various polypeptides using NCA ring-opening polymerization. Specific data for poly(L-isoleucine) is scarce in the literature, but the principles are transferable.

MonomerInitiator[M]/[I] RatioSolventYield (%)Mn (kDa)PDI (Mw/Mn)Reference
γ-benzyl-L-glutamate NCAn-Hexylamine100DMF>9521.81.15[3]
Nε-Z-L-lysine NCAPS-NH2·HCl50DMF>9518.51.05[3]
L-Alanine, L-Lysine, L-Glutamate NCAsBenzylamine50DMF-5.0-6.21.2-1.6[4]
N-phenoxycarbonyl-L-ornithinen-BuNH3+Cl−80DMAc>9915.11.14[5]

Characterization of Poly(L-Isoleucine)

The synthesized poly(L-isoleucine) should be characterized to determine its molecular weight, polydispersity, and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the degree of polymerization by end-group analysis.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the polypeptide backbone by identifying the characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure (e.g., α-helix, β-sheet) of the polypeptide in solution.

Applications and Experimental Workflows

Poly(L-isoleucine) and isoleucine-rich polypeptides are hydrophobic and can self-assemble into various nanostructures, making them suitable for applications in drug delivery.

Logical Workflow for NCA Synthesis and Polymerization

G cluster_0 NCA Monomer Synthesis cluster_1 Ring-Opening Polymerization cluster_2 Polymer Characterization A Dry L-Isoleucine C Phosgenation Reaction A->C B Prepare Triphosgene Solution B->C D Purification by Recrystallization C->D E Characterize NCA (FTIR, NMR) D->E F Dissolve NCA in Anhydrous Solvent E->F High Purity Monomer H Initiate Polymerization F->H G Prepare Initiator Solution G->H I Monitor Reaction (FTIR) H->I J Precipitate and Purify Polymer I->J K Determine Molecular Weight (GPC) J->K L Confirm Structure (NMR, FTIR) J->L M Analyze Secondary Structure (CD) J->M

Caption: Workflow for the synthesis and characterization of poly(L-isoleucine).

Signaling Pathway: Isoleucine and mTOR Regulation

Isoleucine, as a branched-chain amino acid (BCAA), plays a role in regulating the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial for cell growth, proliferation, and protein synthesis. Polypeptides containing isoleucine may be designed to interact with or influence this pathway.

mTOR_Pathway Isoleucine L-Isoleucine (from Poly-Isoleucine degradation) mTORC1 mTORC1 Isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates (inactivates) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4E->ProteinSynthesis Inhibits (when active) CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: Simplified mTOR signaling pathway activated by L-isoleucine.

Conclusion

This compound is a valuable monomer for the synthesis of poly(L-isoleucine) and related polypeptides. The protocols provided herein offer a foundation for researchers to produce these materials. Careful control over monomer purity and polymerization conditions is essential for obtaining well-defined polymers with desired molecular characteristics. The resulting polypeptides have potential applications in various biomedical fields, particularly in the development of novel drug delivery systems that can interact with cellular signaling pathways like mTOR. Further research into the specific polymerization kinetics of Ile-NCA and the biological activities of poly(L-isoleucine) is warranted.

References

Application Notes and Protocols: 4-(sec-Butyl)oxazolidine-2,5-dione as a Chiral Auxiliary in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the potential application of 4-(sec-Butyl)oxazolidine-2,5-dione as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are powerful tools in synthetic organic chemistry, enabling the diastereoselective formation of new stereocenters. The resulting diastereomers can then be separated, and the auxiliary cleaved to yield an enantiomerically enriched product. While the specific use of this compound is not extensively documented in publicly available literature, this guide outlines the general principles and protocols for employing structurally similar oxazolidinone-based chiral auxiliaries. These methodologies can serve as a foundational guide for researchers exploring the synthetic utility of this particular compound.

General Principles of Oxazolidinone Auxiliaries in Asymmetric Synthesis

Oxazolidinone auxiliaries, popularized by David A. Evans, are widely used for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1] The underlying principle of their function lies in the creation of a chiral environment that directs the approach of incoming reagents to one face of a prochiral enolate. The steric bulk of the substituent at the 4-position of the oxazolidinone ring plays a crucial role in this facial discrimination.

Key Applications Include:

  • Asymmetric Alkylation: The enolates derived from N-acyl oxazolidinones can be alkylated with high diastereoselectivity.[2]

  • Asymmetric Aldol Reactions: These auxiliaries are renowned for their ability to control the stereochemical outcome of aldol additions, leading to the formation of syn- or anti-aldol products depending on the reaction conditions.

  • Asymmetric Michael Additions: Conjugate additions of enolates to α,β-unsaturated systems can be rendered highly diastereoselective.[3]

  • Asymmetric Diels-Alder Reactions: Oxazolidinone auxiliaries can be employed to control the stereochemistry of cycloaddition reactions.

Experimental Protocols (Generalised for N-Acyl Oxazolidinones)

The following protocols are generalized based on established procedures for other 4-substituted oxazolidin-2-ones and should be adapted and optimized for this compound.

N-Acylation of this compound

This initial step attaches the desired acyl group to the nitrogen of the chiral auxiliary, creating the substrate for subsequent asymmetric transformations.

Materials:

  • This compound

  • Acyl chloride or acid anhydride

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.2 eq) to the solution.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acyl-4-(sec-butyl)oxazolidine-2,5-dione.

Asymmetric Alkylation of N-Acyl-4-(sec-butyl)oxazolidine-2,5-dione

This protocol describes the diastereoselective alkylation of the enolate derived from the N-acylated auxiliary.

Materials:

  • N-acyl-4-(sec-butyl)oxazolidine-2,5-dione

  • Anhydrous THF

  • Strong base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS), Lithium diisopropylamide (LDA))

  • Alkylating agent (e.g., Benzyl bromide, Methyl iodide)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Dissolve the N-acyl-4-(sec-butyl)oxazolidine-2,5-dione (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base (e.g., NaHMDS, 1.1 eq) and stir for 30-60 minutes to form the enolate.

  • Add the alkylating agent (1.2 eq) to the solution and continue stirring at -78 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography to separate the diastereomers and determine the diastereomeric ratio (d.r.) by ¹H NMR or HPLC analysis.

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been created, the chiral auxiliary is removed to yield the chiral carboxylic acid, ester, or amide.

Materials:

  • Alkylated N-acyl-4-(sec-butyl)oxazolidine-2,5-dione product

  • Solvent (e.g., THF, water)

  • Cleavage reagent (e.g., Lithium hydroxide (LiOH) for the acid, Sodium methoxide for the methyl ester, Benzylamine for the benzylamide)

Procedure (for cleavage to the carboxylic acid):

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide (e.g., 0.5 M, 2.0 eq).

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove the recovered chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with a dilute acid (e.g., 1 M HCl).

  • Extract the desired carboxylic acid with an organic solvent (e.g., Ethyl acetate).

  • Dry the organic layer, filter, and concentrate to yield the final product. The chiral auxiliary can often be recovered and recycled.

Data Presentation

Quantitative data from asymmetric synthesis experiments using chiral auxiliaries are typically presented in a tabular format to facilitate comparison. For a hypothetical asymmetric alkylation using N-propionyl-4-(sec-butyl)oxazolidine-2,5-dione, the data would be structured as follows:

EntryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1CH₃ILDA>95:585
2BnBrNaHMDS>98:292
3Allyl-BrKHMDS92:878

Diastereomeric ratios are typically determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture or purified product.

Visualizations

Logical Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The following diagram illustrates the general workflow for employing a chiral auxiliary in asymmetric synthesis.

Asymmetric_Synthesis_Workflow Aux Chiral Auxiliary (this compound) N_Acyl N-Acyl Auxiliary Aux->N_Acyl Acyl Acylating Agent (RCOCl) Acyl->N_Acyl N-Acylation Enolate Chiral Enolate N_Acyl->Enolate Deprotonation Alkylated Alkylated Product (Diastereomers) Enolate->Alkylated Alkylation Electrophile Electrophile (R'-X) Electrophile->Alkylated Separation Diastereomer Separation Alkylated->Separation Purification Cleavage Auxiliary Cleavage Separation->Cleavage Product Enantiomerically Pure Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric synthesis.

Signaling Pathway for Diastereoselective Enolate Alkylation

This diagram depicts the key steps and intermediates in the diastereoselective alkylation of a chiral N-acyl oxazolidinone.

Diastereoselective_Alkylation cluster_0 Enolate Formation and Alkylation cluster_1 Stereochemical Rationale Start N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate Start->Enolate + Base Base Strong Base (e.g., LDA) Product Alkylated Product (Major Diastereomer) Enolate->Product + Electrophile Rationale The sec-butyl group on the auxiliary sterically hinders one face of the (Z)-enolate, directing the electrophile to attack from the less hindered face. Electrophile Electrophile (R'-X)

Caption: Mechanism of diastereoselective alkylation.

Disclaimer: The provided protocols and diagrams are based on general knowledge of oxazolidinone chiral auxiliaries and are intended for informational purposes. Specific reaction conditions for this compound may vary and require optimization. Researchers should consult relevant literature and exercise appropriate safety precautions when conducting any chemical synthesis.

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of oxazolidinone derivatives as chiral auxiliaries in asymmetric synthesis. It includes detailed application notes, experimental protocols for key transformations, and quantitative data to guide reaction optimization.

Introduction to Oxazolidinone Chiral Auxiliaries

Oxazolidinones, particularly those popularized by David A. Evans, are powerful and versatile chiral auxiliaries that have become indispensable tools in modern asymmetric synthesis.[1] Their widespread use stems from their ability to reliably control the stereochemical outcome of a variety of carbon-carbon bond-forming reactions, their commercial availability, and the ease with which they can be introduced and subsequently removed under mild conditions.[1] These auxiliaries are instrumental in the early phases of drug development and have been pivotal in the total synthesis of numerous complex, biologically active natural products.

The stereodirecting power of oxazolidinone auxiliaries arises from their rigid, conformationally constrained structure. Upon N-acylation, the oxazolidinone moiety provides a sterically defined environment that effectively shields one face of the enolate derived from the acyl group. This steric hindrance directs the approach of electrophiles to the opposite, less hindered face, resulting in a highly diastereoselective transformation. The formation of a chelated intermediate with a Lewis acid further rigidifies the transition state, enhancing stereochemical control.

Key Applications in Asymmetric Synthesis

Oxazolidinone auxiliaries are employed in a wide array of stereoselective transformations, including:

  • Asymmetric Alkylation: The enolates derived from N-acyloxazolidinones undergo highly diastereoselective alkylation with various electrophiles, providing access to α-chiral carboxylic acid derivatives.

  • Asymmetric Aldol Reactions: Evans' oxazolidinone auxiliaries are renowned for their exceptional control in aldol additions, enabling the synthesis of syn- and anti-β-hydroxy carboxylic acid derivatives with high diastereoselectivity.

  • Asymmetric Diels-Alder Reactions: N-acryloyl oxazolidinones serve as effective chiral dienophiles in Diels-Alder reactions, affording chiral cyclic compounds with excellent enantioselectivity.

  • Asymmetric Michael Additions: These auxiliaries can also direct the stereoselective conjugate addition of nucleophiles to α,β-unsaturated N-acyloxazolidinones.

Quantitative Data Summary

The following tables summarize the quantitative data for key asymmetric transformations utilizing oxazolidinone auxiliaries, providing a comparative overview of their efficacy across different substrates and reaction conditions.

Table 1: Asymmetric Alkylation of N-Acyloxazolidinones

EntryN-AcyloxazolidinoneElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromideLDATHF-7892>99:1
2N-Propionyl-(S)-4-isopropyl-2-oxazolidinoneMethyl iodideNaHMDSTHF-788595:5
3N-Butyryl-(R)-4-phenyl-2-oxazolidinoneAllyl iodideLHMDSTHF-789098:2
4N-Propionyl-(S)-4-benzyl-2-oxazolidinoneIsopropyl iodideKHMDSToluene-7875>99:1

Table 2: Asymmetric Aldol Reactions with N-Acyloxazolidinones

EntryN-AcyloxazolidinoneAldehydeLewis Acid/BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzaldehydeBu₂BOTf / DIPEACH₂Cl₂-78 to 085>99:1 (syn)
2N-Propionyl-(S)-4-isopropyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf / Et₃NCH₂Cl₂-78 to 09198:2 (syn)
3N-Propionyl-(R)-4-phenyl-2-oxazolidinonePropionaldehydeTiCl₄ / DIPEACH₂Cl₂-78 to 08895:5 (syn)
4N-Glycolyl-(S)-4-benzyl-2-oxazolidinoneAcetaldehydeSn(OTf)₂ / N-EthylpiperidineCH₂Cl₂-7878>95:5 (syn)

Table 3: Asymmetric Diels-Alder Reactions of N-Acryloyl Oxazolidinones

EntryDienophileDieneLewis AcidSolventTemp (°C)Yield (%)Endo/Exo RatioEnantiomeric Excess (ee) (%)
1N-Acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlClCH₂Cl₂-7895>99:1>98
2N-Crotonoyl-(S)-4-isopropyl-2-oxazolidinoneCyclopentadieneMgBr₂·OEt₂CH₂Cl₂-788895:596
3N-Acryloyl-(R)-4-phenyl-2-oxazolidinoneIsopreneZnCl₂Toluene-208290:1094
4N-Acryloyl-(S)-4-benzyl-2-oxazolidinone1,3-ButadieneB(OAc)₃CH₂Cl₂07592:895

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experimental procedures involving oxazolidinone auxiliaries.

Protocol 1: N-Acylation of Oxazolidinone Auxiliary

This procedure describes the acylation of an oxazolidinone using an acid chloride.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol 2: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of an N-acyloxazolidinone.

Materials:

  • N-Propionyl-(S)-4-benzyl-2-oxazolidinone

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to form the enolate.

  • Add benzyl bromide (1.2 eq) dropwise. Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Asymmetric Boron-Mediated Aldol Reaction

This protocol describes the highly diastereoselective syn-aldol reaction using a boron enolate.

Materials:

  • N-Propionyl-(S)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add freshly distilled benzaldehyde (1.2 eq) dropwise. Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by the addition of MeOH, followed by the slow, careful addition of a 2:1 mixture of MeOH and 30% H₂O₂ at 0 °C.

  • Stir the mixture vigorously for 1 hour.

  • Dilute with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the aldol adduct by flash column chromatography.

Protocol 4: Asymmetric Diels-Alder Reaction

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl oxazolidinone and cyclopentadiene.[2]

Materials:

  • N-Acryloyl-(S)-4-benzyl-2-oxazolidinone

  • Freshly cracked cyclopentadiene

  • Diethylaluminum chloride (Et₂AlCl) in hexanes

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acryloyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add Et₂AlCl (1.1 eq) dropwise. Stir the mixture at -78 °C for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise. Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the Diels-Alder adduct by flash column chromatography.

Protocol 5: Cleavage of the Oxazolidinone Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.

Materials:

  • N-Alkylated or aldol adduct of oxazolidinone

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and H₂O.

  • Cool the solution to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the excess peroxide by the addition of saturated aqueous Na₂SO₃ solution at 0 °C.

  • Stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether (3 x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidic aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Mechanistic Insights and Stereochemical Models

The high degree of stereoselectivity observed in reactions utilizing Evans' oxazolidinone auxiliaries can be rationalized by considering the transition state geometries.

Asymmetric Alkylation

In asymmetric alkylation, the deprotonation of the N-acyloxazolidinone with a strong base like LDA or NaHMDS leads to the formation of a Z-enolate. This enolate is chelated to the lithium or sodium cation, creating a rigid, planar five-membered ring. The substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively blocks the top face of the enolate. Consequently, the electrophile approaches from the less sterically hindered bottom face, leading to the observed diastereomer.

Caption: Alkylation Transition State Model

Asymmetric Aldol Reaction

For the boron-mediated aldol reaction, a Zimmerman-Traxler-like six-membered chair transition state is proposed. The Z-boron enolate chelates the aldehyde, with both the R group of the enolate and the R' group of the aldehyde occupying pseudo-equatorial positions to minimize steric interactions. The C4 substituent of the oxazolidinone directs the facial selectivity of the aldehyde addition, leading to the formation of the syn-aldol product.

G start N-Propionyl Oxazolidinone enolate Z-Boron Enolate Formation (Bu₂BOTf, DIPEA) start->enolate ts Zimmerman-Traxler Transition State enolate->ts Aldehyde Addition product Syn-Aldol Adduct ts->product cleavage Auxiliary Cleavage (LiOH, H₂O₂) product->cleavage final Chiral β-Hydroxy Acid cleavage->final G cluster_workflow Diels-Alder Reaction Workflow Dienophile N-Acryloyl Oxazolidinone Complex Chiral Dienophile-Lewis Acid Complex Dienophile->Complex LewisAcid Lewis Acid (e.g., Et₂AlCl) LewisAcid->Complex Cycloaddition [4+2] Cycloaddition Complex->Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Cycloaddition Product Diels-Alder Adduct Cycloaddition->Product

References

Application Notes and Protocols for Polypeptide Synthesis using 4-(sec-Butyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic polypeptides are gaining significant attention in the biomedical field due to their biocompatibility, biodegradability, and structural similarity to natural proteins. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a robust and widely utilized method for the synthesis of well-defined polypeptides. This document provides detailed application notes and protocols for the synthesis of poly(L-isoleucine) through the ROP of its corresponding NCA, 4-(sec-Butyl)oxazolidine-2,5-dione.

This compound, the NCA derived from the essential amino acid L-isoleucine, serves as a key monomer for the production of poly(L-isoleucine). This hydrophobic polypeptide has potential applications in drug delivery systems, biomaterials engineering, and as a component in block copolymers for self-assembling nanomaterials.

These notes will cover the synthesis of the isoleucine NCA monomer, its subsequent polymerization under various conditions, and the purification and characterization of the resulting poly(L-isoleucine).

Synthesis of this compound (Isoleucine NCA)

The synthesis of amino acid N-carboxyanhydrides is a critical first step and is typically achieved by reacting the free amino acid with a phosgene equivalent, such as triphosgene. This reaction should be carried out under anhydrous conditions to prevent hydrolysis of the highly reactive NCA product.

Experimental Protocol: Synthesis of Isoleucine NCA

Materials:

  • L-isoleucine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Anhydrous Ethyl Acetate

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, suspend L-isoleucine (e.g., 10 g, 1 equivalent) in anhydrous THF (e.g., 100 mL).

  • Addition of Phosgene Source: To this suspension, carefully add a solution of triphosgene (e.g., 1.2 equivalents relative to the amino group) in anhydrous THF under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and stir vigorously. The reaction progress can be monitored by the dissolution of the L-isoleucine suspension, which typically occurs within 2-4 hours.

  • Solvent Removal: Once the reaction is complete (the solution becomes clear), allow the mixture to cool to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Crystallization and Purification: Dissolve the crude product in a minimal amount of anhydrous ethyl acetate and precipitate by adding anhydrous hexane. The crystallization process can be enhanced by cooling the solution to -20 °C.

  • Isolation and Drying: Collect the crystalline isoleucine NCA by filtration under an inert atmosphere, wash with anhydrous hexane, and dry under high vacuum to remove any residual solvent.

  • Storage: Store the purified this compound under an inert atmosphere at -20 °C to prevent degradation.

Ring-Opening Polymerization of this compound

The polymerization of isoleucine NCA can be initiated by various nucleophiles, most commonly primary amines. The choice of initiator and the monomer-to-initiator ratio ([M]/[I]) are critical parameters that control the degree of polymerization and, consequently, the molecular weight of the resulting polypeptide.

Experimental Protocol: Primary Amine-Initiated Polymerization

Materials:

  • This compound (Isoleucine NCA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Initiator (e.g., n-Hexylamine)

  • Anhydrous Diethyl Ether or Methanol (for precipitation)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Monomer and Initiator Preparation: In a glovebox or under a positive pressure of inert gas, dissolve the desired amount of isoleucine NCA in anhydrous DMF or DCM. In a separate vial, prepare a stock solution of the primary amine initiator in the same anhydrous solvent.

  • Initiation: Add the calculated volume of the initiator solution to the rapidly stirring monomer solution to achieve the target [M]/[I] ratio.

  • Polymerization: Allow the reaction to proceed at room temperature for a specified time (typically 24-72 hours), depending on the desired conversion. The progress of the polymerization can be monitored by FT-IR spectroscopy by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Precipitation and Purification: Once the desired conversion is reached, precipitate the poly(L-isoleucine) by adding the reaction mixture dropwise to a large excess of a non-solvent, such as cold diethyl ether or methanol.

  • Isolation and Drying: Collect the precipitated polymer by centrifugation or filtration, wash with the non-solvent to remove any unreacted monomer and initiator, and dry under high vacuum.

Quantitative Data on Polypeptide Synthesis

Due to the limited availability of specific quantitative data for the polymerization of this compound in the public domain, the following tables present representative data for the closely related and structurally similar monomer, L-leucine NCA. This data serves to illustrate the expected trends and outcomes of the polymerization. Researchers should optimize the conditions for isoleucine NCA based on these starting points.

Table 1: Representative Data for Primary Amine-Initiated ROP of L-Leucine NCA

EntryInitiator[M]/[I] RatioSolventTime (h)Yield (%)Mn (kDa)PDI (Mw/Mn)
1n-Hexylamine25DMF48>953.21.15
2n-Hexylamine50DMF72>956.51.18
3n-Hexylamine100DCM72>9012.81.20

Table 2: Representative Data for Metal-Catalyst-Initiated ROP of L-Leucine NCA

EntryCatalyst[M]/[I] RatioSolventTime (h)Yield (%)Mn (kDa)PDI (Mw/Mn)
1Co(PMe₃)₄50THF2>996.81.10
2Co(PMe₃)₄100THF4>9913.51.12
3Co(PMe₃)₄200THF8>9826.91.15

Characterization of Poly(L-isoleucine)

The synthesized poly(L-isoleucine) should be thoroughly characterized to determine its molecular weight, polydispersity, and structure.

Experimental Protocols: Characterization

1. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Protocol:

    • Dissolve a small amount of the purified poly(L-isoleucine) in a suitable solvent such as THF or DMF containing a salt (e.g., 0.1 M LiBr) to prevent aggregation.

    • Filter the solution through a 0.22 µm filter.

    • Inject the sample into a GPC system equipped with appropriate columns (e.g., polystyrene-divinylbenzene) and a refractive index (RI) detector.

    • Calibrate the system using polystyrene or poly(methyl methacrylate) standards.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polypeptide and to determine the degree of polymerization by end-group analysis.

  • Protocol:

    • Dissolve the polymer in a suitable deuterated solvent (e.g., TFA-d or a mixture of a good solvent and a deuterated solvent).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the spectra to identify the characteristic peaks of the isoleucine side chain and the polypeptide backbone. The degree of polymerization can be estimated by comparing the integration of the initiator end-group protons with the integration of the repeating monomer unit protons.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the polypeptide structure and to analyze its secondary structure (e.g., α-helix, β-sheet).

  • Protocol:

    • Prepare a thin film of the polymer on a salt plate (e.g., KBr) by casting from a solution.

    • Acquire the FTIR spectrum.

    • Analyze the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands to determine the secondary structure.

Visualizations

Experimental Workflow for Polypeptide Synthesis

Polypeptide_Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Ring-Opening Polymerization cluster_Characterization Polymer Characterization AminoAcid L-Isoleucine Reaction1 Reaction & Reflux AminoAcid->Reaction1 Phosgene Triphosgene Phosgene->Reaction1 Solvent1 Anhydrous THF Solvent1->Reaction1 Purification1 Crystallization (EtOAc/Hexane) Reaction1->Purification1 NCA 4-(sec-Butyl)oxazolidine- 2,5-dione (NCA) Purification1->NCA Reaction2 Polymerization NCA->Reaction2 Initiator Primary Amine Initiator Initiator->Reaction2 Solvent2 Anhydrous DMF/DCM Solvent2->Reaction2 Precipitation Precipitation (Ether/Methanol) Reaction2->Precipitation Polymer Poly(L-isoleucine) Precipitation->Polymer GPC GPC (Mn, Mw, PDI) Polymer->GPC NMR NMR (Structure, DP) Polymer->NMR FTIR FTIR (Secondary Structure) Polymer->FTIR NCA_Polymerization_Mechanism Initiator R'-NH₂ (Primary Amine) Intermediate1 Ring-Opened Intermediate Initiator->Intermediate1 Nucleophilic Attack NCA Isoleucine NCA (Monomer) NCA->Intermediate1 Propagation Propagation (+ (n-1) NCA) NCA->Propagation CarbamicAcid Carbamic Acid Intermediate Intermediate1->CarbamicAcid Ring Opening Dimer Amine-Terminated Dimer CarbamicAcid->Dimer - CO₂ Dimer->Propagation Polypeptide Poly(L-isoleucine) Propagation->Polypeptide

Application Notes and Protocols for Large-Scale Synthesis and Purification of N-Carboxyanhydrides (NCAs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis and purification of α-amino acid N-carboxyanhydrides (NCAs), which are crucial monomers for the production of polypeptides used in various biomedical applications, including drug delivery and tissue engineering.[1][2][3] The protocols emphasize safety, scalability, and the attainment of high-purity NCAs suitable for controlled ring-opening polymerization (ROP).

Introduction

N-carboxyanhydrides, also known as Leuchs' anhydrides, are heterocyclic compounds derived from amino acids.[4] Their ring-opening polymerization is a widely used method for synthesizing polypeptides with well-defined structures.[1][2][5] The purity of the NCA monomer is critical, as impurities can interfere with the polymerization process, leading to low molecular weight polymers or undesired byproducts.[6] This document outlines scalable synthesis and purification strategies to obtain high-purity NCAs.

Synthesis of N-Carboxyanhydrides: The Fuchs-Farthing Method

The most common and direct route for synthesizing NCAs is the Fuchs-Farthing method, which involves the phosgenation of unprotected α-amino acids.[1][7] Phosgene derivatives such as diphosgene and triphosgene are often used as safer alternatives to gaseous phosgene.[1][7]

General Reaction Scheme:

Amino Acid + Phosgene (or equivalent) → NCA + 2HCl

A key challenge in this synthesis is the removal of the hydrogen chloride (HCl) byproduct, which can cause side reactions.[6]

Large-Scale Synthesis Protocol (greater than 100 g)

This protocol is adapted for large-scale synthesis and incorporates a simplified purification step.

Materials:

  • α-Amino acid

  • Triphosgene (BTC) or Diphosgene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Diatomaceous earth (Celite)

  • Nitrogen gas supply

  • Large reaction vessel with mechanical stirrer, condenser, and gas inlet/outlet

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, suspend the α-amino acid in anhydrous THF in the reaction vessel.

  • Phosgenation: Slowly add a solution of triphosgene or diphosgene in anhydrous THF to the amino acid suspension at room temperature. The reaction is often exothermic and can be driven by the heat generated upon mixing, eliminating the need for external heating.

  • Reaction Monitoring: Monitor the reaction progress by the dissolution of the amino acid and the cessation of HCl gas evolution. The reaction is typically complete within a few hours.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Initial Purification: Add anhydrous hexane to the crude product to precipitate the NCA and wash away soluble impurities.

  • Celite Filtration: Dissolve the crude NCA in a minimal amount of anhydrous THF and filter the solution through a pad of Celite. This step is highly effective at removing insoluble impurities, including HCl salts of unreacted amino acids.

  • Crystallization and Isolation: Concentrate the filtrate and add anhydrous hexane to induce crystallization. Collect the purified NCA crystals by filtration, wash with hexane, and dry under vacuum.

Purification of N-Carboxyanhydrides

The purity of NCAs is paramount for achieving controlled polymerization. Several methods can be employed for purification, with the choice depending on the scale of the synthesis and the properties of the specific NCA.

Purification Methods Overview
Purification MethodDescriptionAdvantagesDisadvantages
Recrystallization The most common method, involving dissolving the crude NCA in a suitable solvent and then inducing crystallization by adding an anti-solvent or by cooling.[8]Effective for many solid NCAs.Can be time-consuming, may require multiple cycles, and can lead to yield loss.[8] Not suitable for oily or low-melting NCAs.[9]
Sublimation Purification of the solid NCA by heating it under vacuum, causing it to vaporize and then re-condense as a pure solid on a cold surface.Can yield very pure NCAs.Limited to a few select NCAs and can result in reduced yields due to thermal decomposition.[6][8]
Flash Column Chromatography A rapid purification method where the crude NCA is passed through a silica gel column.[8][10][11]Fast and effective for a wide variety of NCAs, including those that are difficult to crystallize.[8][10] Can remove a broad range of impurities.[8]Requires anhydrous conditions and a glovebox for optimal results, which can be challenging for very large scales.[6]
Celite Filtration A simple and scalable method where a solution of the crude NCA is passed through a pad of diatomaceous earth.[6]Simple, rapid, and highly effective for large-scale preparations (>100 g). Avoids the need for repeated crystallizations or specialized equipment.Primarily removes insoluble impurities.
Detailed Protocol: Flash Column Chromatography

This method is particularly useful for purifying NCAs that are difficult to crystallize.[8][9]

Materials:

  • Crude NCA

  • Silica gel

  • Anhydrous elution solvents (e.g., mixtures of hexane and ethyl acetate)

  • Chromatography column

  • Nitrogen gas supply (glovebox recommended)

Procedure:

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial elution solvent under a nitrogen atmosphere.

  • Sample Loading: Dissolve the crude NCA in a minimal amount of the elution solvent and load it onto the column.

  • Elution: Elute the NCA from the column using a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor the presence of the NCA using thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified NCA.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis and purification of various NCAs on a large scale.

Amino AcidSynthesis MethodPurification MethodScaleYield (%)Reference
L-LeucineTriphosgene/THFCelite Filtration & Recrystallization>100 g85-95%[6]
γ-Benzyl-L-glutamateTriphosgene/THFCelite Filtration & Recrystallization>100 g80-90%[6]
Nε-Z-L-lysineTriphosgene/THFCelite Filtration & Recrystallization>100 g85-95%[6]
L-PhenylalaninePhosgene/THFRecrystallizationNot specified89%[12]
L-LeucinePhosgene/HeptaneCrystallization1.0 dm³>99.9% purity[13][14]

Visualizing the Workflow

The following diagrams illustrate the key processes in NCA synthesis and purification.

NCA_Synthesis_Workflow cluster_synthesis NCA Synthesis cluster_purification Purification start Amino Acid Suspension in Anhydrous THF phosgenation Addition of Phosgene Derivative start->phosgenation reaction Reaction at Ambient Temperature phosgenation->reaction solvent_removal Solvent Removal (Vacuum) reaction->solvent_removal crude_nca Crude NCA solvent_removal->crude_nca Proceed to Purification celite_filtration Celite Filtration crude_nca->celite_filtration crystallization Recrystallization from THF/Hexane celite_filtration->crystallization final_product Pure NCA crystallization->final_product

Caption: Workflow for Large-Scale NCA Synthesis and Purification.

Purification_Decision_Tree start Crude NCA scale_check Scale > 100g? start->scale_check crystallinity_check Crystallizes Easily? scale_check->crystallinity_check No celite Celite Filtration scale_check->celite Yes recrystallization Recrystallization crystallinity_check->recrystallization Yes flash_chromatography Flash Column Chromatography crystallinity_check->flash_chromatography No

References

Application Notes and Protocols for the Purification of N-Carboxyanhydride (NCA) Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of N-carboxyanhydride (NCA) monomers. The purity of NCA monomers is paramount for the successful synthesis of well-defined polypeptides via ring-opening polymerization (ROP), as impurities can interfere with the polymerization process, leading to low molecular weight polymers, broad molecular weight distributions, and undesired side reactions.[1][2] This guide covers the most common and effective purification techniques, including recrystallization, flash column chromatography, and filtration, offering researchers the necessary tools to obtain high-purity NCAs for their specific applications.

Introduction to NCA Monomer Purification

N-carboxyanhydrides are highly reactive monomers used in the synthesis of polypeptides.[3] The primary synthetic route to NCAs often involves the use of phosgene or its derivatives, which can lead to the formation of various impurities, such as hydrochloric acid (HCl), unreacted amino acids, and N-chloroformyl amino acids.[4][5] These impurities can act as initiators or chain terminators during ROP, compromising the control over the polymerization and the properties of the resulting polypeptide.[4] Therefore, rigorous purification of the crude NCA monomer is a critical step. The choice of purification method depends on the properties of the specific NCA, such as its crystallinity and thermal stability, as well as the scale of the synthesis.

Overview of Purification Techniques

Several techniques have been developed for the purification of NCA monomers. The most common methods are recrystallization, sublimation, flash column chromatography, and filtration through diatomaceous earth (Celite).[4][6]

  • Recrystallization is a widely used technique for crystalline NCAs. It is effective at removing most impurities but can be time-consuming and may lead to significant yield loss.[4]

  • Sublimation can be used for thermally stable NCAs, but it often results in reduced yields due to thermal decomposition.[4]

  • Flash column chromatography is a versatile and rapid method suitable for both crystalline and non-crystalline (oily) NCAs.[7][8] It is particularly advantageous for monomers that are difficult to crystallize.[9]

  • Filtration through diatomaceous earth (Celite) is a simple and scalable method particularly effective for large-scale preparations.[4][6]

The following sections provide detailed protocols for these key techniques and a comparison of their effectiveness.

Data Presentation: Comparison of Purification Techniques

The table below summarizes the key quantitative aspects of the different NCA purification techniques to aid in method selection.

Purification TechniqueTypical YieldPurity AchievedTime RequiredScalabilityKey AdvantagesKey Disadvantages
Recrystallization 50-80%High (>99%)Several hours to daysLimitedHigh purity for crystalline NCAsTime-consuming, significant yield loss, not for oily NCAs[4][10]
Sublimation 30-60%High (>99%)Several hoursLimitedHigh purity for thermally stable NCAsLow yield due to thermal decomposition, not for all NCAs[4]
Flash Chromatography 70-95%High (>99%)1-2 hoursGoodRapid, for crystalline & oily NCAs, removes various impurities[7][9][11]Requires specialized equipment and solvents
Celite Filtration >90%Good< 1 hourExcellentSimple, rapid, excellent for large scale, high yield[4][6]May not remove all soluble impurities

Experimental Protocols

Protocol 1: Purification of NCA Monomers by Recrystallization

This protocol is suitable for crystalline NCA monomers. All glassware should be flame-dried under vacuum and all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent moisture contamination.[10]

Materials:

  • Crude NCA monomer

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous n-hexane

  • Flame-dried Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Cannula or syringe for solvent transfer

  • Filter funnel and filter paper (if needed for hot filtration)

  • Vacuum pump

Procedure:

  • Dissolution: In an inert atmosphere, dissolve the crude NCA monomer in a minimum amount of anhydrous THF at room temperature with stirring. Gentle warming (to no more than 40-50 °C) can be applied if necessary to aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Slowly add anhydrous n-hexane dropwise to the stirred THF solution until the solution becomes slightly turbid. This indicates the saturation point has been reached.

  • Cooling: Allow the flask to cool to room temperature undisturbed. For further crystallization, the flask can be placed in a refrigerator (4 °C) or a freezer (-20 °C) for several hours or overnight.

  • Isolation of Crystals: Once crystallization is complete, carefully decant the supernatant (mother liquor) using a cannula.

  • Washing: Wash the crystals with a small amount of cold anhydrous n-hexane to remove any residual soluble impurities. Decant the wash solvent.

  • Drying: Dry the purified NCA crystals under high vacuum for several hours to remove all traces of solvent.

  • Purity Assessment: Determine the purity of the recrystallized NCA by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the characteristic anhydride peaks (~1850 and 1790 cm⁻¹) and the absence of impurities, and by proton nuclear magnetic resonance (¹H NMR) spectroscopy. The melting point of the crystals can also be a good indicator of purity.

Protocol 2: Purification of NCA Monomers by Flash Column Chromatography

This protocol is a rapid and general method for purifying a wide range of NCA monomers, including those that are difficult to crystallize.[7][8][11] All operations should be performed in an inert atmosphere glovebox.

Materials:

  • Crude NCA monomer

  • Silica gel (230-400 mesh), dried under high vacuum at >150 °C for at least 12 hours

  • Anhydrous ethyl acetate

  • Anhydrous n-hexane

  • Flash chromatography column and system

  • Collection tubes

Procedure:

  • Column Packing: In a glovebox, dry-pack a flash chromatography column with the activated silica gel.

  • Equilibration: Equilibrate the column with a non-polar solvent system, typically a mixture of anhydrous ethyl acetate and n-hexane (e.g., 10:90 v/v).

  • Sample Loading: Dissolve the crude NCA monomer in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent mixture. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the NCA monomer.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) if applicable, or by collecting all fractions and analyzing them.

  • Solvent Removal: Combine the fractions containing the pure NCA monomer and remove the solvent under reduced pressure.

  • Drying: Dry the purified NCA under high vacuum to remove any residual solvent.

  • Purity Assessment: Confirm the purity of the NCA monomer using FTIR and ¹H NMR spectroscopy.

Protocol 3: Large-Scale Purification of NCA Monomers by Celite Filtration

This protocol is a simple and efficient method for purifying large quantities (>100 g) of NCA monomers.[4][6]

Materials:

  • Crude NCA monomer solution (e.g., in ethyl acetate or THF)

  • Diatomaceous earth (Celite)

  • Sintered glass funnel

  • Filter flask

  • Anhydrous anti-solvent (e.g., n-hexane or heptane)

Procedure:

  • Preparation of Celite Pad: Place a layer of Celite (approximately 1-2 cm thick) in a sintered glass funnel and gently press it down to form a compact pad.

  • Filtration: Filter the crude NCA solution through the Celite pad under vacuum. This step removes insoluble impurities and some polar contaminants.

  • Precipitation/Crystallization: Transfer the filtered solution to a clean, dry flask.

  • Addition of Anti-solvent: While stirring, slowly add an anhydrous anti-solvent (e.g., n-hexane) to the filtrate to precipitate or crystallize the NCA monomer.

  • Isolation: Collect the purified NCA by filtration.

  • Washing: Wash the collected solid with a small amount of the anti-solvent.

  • Drying: Dry the purified NCA under high vacuum.

  • Purity Assessment: Analyze the purity of the final product by FTIR and ¹H NMR spectroscopy.

Visualizations

Logical Workflow for NCA Purification

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of NCA monomers.

NCA_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage synthesis Crude NCA Synthesis (e.g., Fuchs-Farthing) recrystallization Recrystallization synthesis->recrystallization flash_chrom Flash Chromatography synthesis->flash_chrom celite_filt Celite Filtration synthesis->celite_filt analysis Purity Analysis (FTIR, NMR, MP) recrystallization->analysis flash_chrom->analysis celite_filt->analysis storage Storage (-20°C, Inert Atm.) analysis->storage

Caption: General workflow for NCA monomer purification.

Decision Tree for Selecting an NCA Purification Method

This diagram provides a decision-making framework to help researchers choose the most appropriate purification technique based on the NCA's properties and the experimental scale.

Purification_Decision_Tree start Crude NCA is_crystalline Is the NCA crystalline? start->is_crystalline scale What is the scale? is_crystalline->scale Yes flash_chrom Flash Chromatography is_crystalline->flash_chrom No (oily) large_scale Large scale (>50g)? scale->large_scale Small scale celite_filt Celite Filtration then Recrystallization/Precipitation scale->celite_filt Large scale recrystallize Recrystallization large_scale->recrystallize No large_scale->celite_filt Yes

Caption: Decision tree for NCA purification method selection.

References

Application Notes and Protocols for 4-(sec-Butyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and utilization of 4-(sec-Butyl)oxazolidine-2,5-dione, an amino acid N-carboxyanhydride (NCA). Due to the limited availability of a specific safety data sheet for this compound, the following information is based on the general properties and handling protocols for N-carboxyanhydrides. Researchers should always perform a thorough risk assessment before use.

Chemical and Physical Properties

This compound, also known as isoleucine N-carboxyanhydride, is a heterocyclic organic compound derived from the amino acid isoleucine. Like other NCAs, it is a white, moisture-reactive solid.[1] The table below summarizes its key computed properties.

PropertyValueReference
Molecular Formula C₇H₁₁NO₃[2]
Molecular Weight 157.17 g/mol [2]
IUPAC Name (4S)-4-(sec-butyl)-1,3-oxazolidine-2,5-dione[2]
CAS Number 45895-88-3[2]
Appearance White solid (presumed)[1]
Solubility Soluble in anhydrous polar aprotic solvents (e.g., THF, DMF, dioxane)General knowledge

Proper Handling and Storage

The primary hazard associated with this compound is its high sensitivity to moisture. Exposure to water will lead to hydrolysis, releasing the parent amino acid and carbon dioxide, which can cause pressure buildup in sealed containers.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed frequently.[3]

  • Respiratory Protection: A government-approved respirator should be used if handling the powder outside of a fume hood or glovebox.[3]

  • Body Protection: A lab coat is required. Protective boots may be necessary depending on the scale of work.[3]

Storage Recommendations

Proper storage is critical to maintain the integrity of this compound.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CTo minimize thermal decomposition.
Atmosphere Inert gas (e.g., nitrogen or argon)To prevent hydrolysis from atmospheric moisture.
Container Tightly sealed, preferably in a desiccatorTo provide an additional barrier against moisture.
Location Dry and well-ventilated placeTo prevent accidental exposure to moisture and ensure safety.[3]

Experimental Protocols

Protocol for Ring-Opening Polymerization (ROP) of this compound

This protocol describes a general procedure for the synthesis of poly(isoleucine) via ring-opening polymerization initiated by a primary amine. All glassware should be flame-dried or oven-dried before use, and all solvents must be anhydrous.

Materials:

  • This compound (isoleucine NCA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous initiator (e.g., benzylamine)

  • Anhydrous diethyl ether (for precipitation)

  • Inert gas supply (nitrogen or argon)

  • Schlenk line or glovebox

Procedure:

  • In a glovebox or under a positive pressure of inert gas, dissolve the desired amount of this compound in anhydrous DMF to achieve the target monomer concentration (e.g., 5-10 wt%).

  • Calculate the required volume of initiator solution to achieve the desired monomer-to-initiator ratio, which will determine the target degree of polymerization.

  • Add the initiator solution to the rapidly stirring monomer solution at room temperature.

  • Allow the polymerization to proceed for the desired time (typically several hours to days). The reaction can be monitored by FTIR by observing the disappearance of the anhydride peaks (~1860 and 1790 cm⁻¹).

  • Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture dropwise to a large excess of a non-solvent, such as anhydrous diethyl ether.

  • Isolate the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.

G Workflow for Handling and Using NCAs cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up prep_ppe Don Appropriate PPE prep_glassware Flame-dry Glassware prep_ppe->prep_glassware prep_solvent Use Anhydrous Solvents prep_glassware->prep_solvent handle_weigh Weigh NCA prep_solvent->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve react_initiate Initiate Polymerization handle_dissolve->react_initiate react_monitor Monitor Reaction (FTIR) react_initiate->react_monitor workup_precipitate Precipitate Polymer react_monitor->workup_precipitate workup_isolate Isolate and Wash workup_precipitate->workup_isolate workup_dry Dry Under Vacuum workup_isolate->workup_dry

Caption: General workflow for handling N-carboxyanhydrides.

Signaling Pathway: Ring-Opening Polymerization

The ring-opening polymerization of NCAs can proceed through different mechanisms depending on the initiator used. The diagram below illustrates the primary amine-initiated mechanism.

G Ring-Opening Polymerization of NCAs NCA NCA Monomer (this compound) Intermediate1 Nucleophilic Attack NCA->Intermediate1 Initiator Primary Amine (R-NH2) Initiator->Intermediate1 Intermediate2 Ring Opening & CO2 Elimination Intermediate1->Intermediate2 PropagatingChain Propagating Polymer Chain (with terminal amine) Intermediate2->PropagatingChain PropagatingChain->Intermediate1 + NCA Polymer Polypeptide (Poly(isoleucine)) PropagatingChain->Polymer

Caption: Amine-initiated ring-opening polymerization of NCAs.

Disposal of Waste

All waste containing this compound or its residues should be treated as hazardous chemical waste.

  • Solid Waste: Collect in a sealed, labeled container.

  • Liquid Waste: Collect in a sealed, labeled container. Do not mix with aqueous waste streams.

  • Contaminated Materials: Any items (e.g., gloves, weighing paper) that come into contact with the compound should be disposed of as hazardous waste.[4]

Consult your institution's environmental health and safety office for specific disposal guidelines.[5]

Emergency Procedures

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek medical attention.

Always have a copy of the safety data sheet for a related N-carboxyanhydride available when working with this compound.

References

Application Notes and Protocols: Synthesis of Block Copolymers using 4-(sec-Butyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Block copolymers composed of polypeptide segments are of significant interest in biomedical and pharmaceutical research due to their ability to self-assemble into well-defined nanostructures, biocompatibility, and biodegradability. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing polypeptides with controlled molecular weights and architectures.[1][2] This document provides detailed application notes and protocols for the synthesis of block copolymers utilizing 4-(sec-Butyl)oxazolidine-2,5-dione, the NCA derived from L-isoleucine. This monomer allows for the introduction of a hydrophobic, aliphatic side chain, which can influence the self-assembly behavior and encapsulation properties of the resulting block copolymers.

The protocols outlined below describe the synthesis of a diblock copolymer, initiated from an amine-terminated macroinitiator. This approach allows for the formation of well-defined block copolymers where the first block can be a variety of polymers, such as poly(ethylene glycol) (PEG) for hydrophilicity or polystyrene for hydrophobicity, followed by the polymerization of the this compound to form the second block.

Key Experimental Protocols

Materials
  • This compound (sBu-NCA)

  • Amine-terminated macroinitiator (e.g., amino-propyl terminated poly(ethylene glycol) methyl ether, H2N-PEG-OCH3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line or glovebox techniques

Protocol 1: Synthesis of a Diblock Copolymer (e.g., PEG-b-poly(L-isoleucine))

This protocol details the synthesis of a diblock copolymer via the ring-opening polymerization of this compound initiated by an amine-terminated poly(ethylene glycol) macroinitiator.

1. Preparation of the Reaction Setup:

  • All glassware should be rigorously dried in an oven at 120 °C overnight and cooled under a stream of dry argon or nitrogen.
  • The reaction is best performed under an inert atmosphere using either a Schlenk line or a glovebox.

2. Dissolution of the Macroinitiator:

  • In a dried Schlenk flask equipped with a magnetic stir bar, dissolve the amine-terminated PEG (H2N-PEG-OCH3) in anhydrous DMF. The concentration should be approximately 5-10% (w/v).
  • Stir the solution under an inert atmosphere until the macroinitiator is completely dissolved.

3. Polymerization of this compound:

  • In a separate dried flask, dissolve the desired amount of this compound in anhydrous DMF. The amount of NCA will determine the length of the second block.
  • Using a gas-tight syringe, transfer the sBu-NCA solution to the stirring solution of the PEG macroinitiator.
  • Allow the reaction to proceed at room temperature for 24-72 hours under an inert atmosphere. The reaction progress can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic NCA anhydride peaks (around 1850 and 1790 cm⁻¹).

4. Polymer Precipitation and Purification:

  • Once the polymerization is complete, precipitate the block copolymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring.
  • A white precipitate of the block copolymer will form.
  • Collect the precipitate by filtration or centrifugation.
  • Wash the collected polymer several times with fresh cold diethyl ether to remove any unreacted monomer and residual solvent.
  • Dry the final product under vacuum to a constant weight.

5. Characterization:

  • The molecular weight and polydispersity index (PDI) of the resulting block copolymer can be determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
  • The chemical structure and composition can be confirmed by ¹H NMR spectroscopy.
  • The formation of the block copolymer can be further verified by comparing the GPC traces of the macroinitiator and the final product, which should show a clear shift to higher molecular weight.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of synthesized PEG-b-poly(L-isoleucine) diblock copolymers with varying second block lengths. These values are based on typical results for well-controlled NCA polymerizations.

Sample IDMacroinitiator (H2N-PEG-OCH3) Mn ( g/mol )[sBu-NCA]/[Initiator] RatioFinal Block Copolymer Mn ( g/mol ) (Theoretical)Final Block Copolymer Mn ( g/mol ) (GPC)PDI (GPC)
PEG-b-PIle-15,000208,1448,2001.15
PEG-b-PIle-25,0005012,86012,5001.18
PEG-b-PIle-310,0003014,71614,5001.12

Visualizations

Experimental Workflow for Block Copolymer Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization start Dry Glassware macroinitiator Dissolve H2N-PEG-OCH3 in Anhydrous DMF start->macroinitiator nca Dissolve sBu-NCA in Anhydrous DMF start->nca initiation Add sBu-NCA Solution to Macroinitiator Solution macroinitiator->initiation nca->initiation polymerization Stir at Room Temperature (24-72h) under Inert Atmosphere initiation->polymerization precipitation Precipitate in Cold Diethyl Ether polymerization->precipitation filtration Collect Precipitate (Filtration/Centrifugation) precipitation->filtration washing Wash with Cold Diethyl Ether filtration->washing drying Dry Under Vacuum washing->drying gpc GPC/SEC (Mn, PDI) drying->gpc nmr 1H NMR (Structure, Composition) drying->nmr

Caption: Workflow for the synthesis of block copolymers.

Logical Relationship of Synthesis Steps

logical_relationship A Macroinitiator (H2N-PEG-OCH3) C Ring-Opening Polymerization A->C Initiates B Monomer (this compound) B->C Is Polymerized D Diblock Copolymer (PEG-b-poly(L-isoleucine)) C->D Forms

Caption: Key components and process in the synthesis.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Carboxyanhydrides (NCAs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NCA-Based Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the stepwise assembly of amino acids to create custom peptides.[1] Traditional SPPS methods, while effective, often involve complex coupling reagents and can generate significant chemical waste.[2][3] An alternative and increasingly popular approach utilizes N-carboxyanhydrides (NCAs) as activated amino acid donors. This method offers several advantages, including improved atom economy, faster reaction times, and the potential for more environmentally friendly ("green") chemistry.[4]

NCAs are highly reactive derivatives of amino acids that readily participate in peptide bond formation without the need for additional coupling agents.[4] The primary byproduct of the reaction is carbon dioxide, a significant advantage over methods that leave behind difficult-to-remove chemical residues. This application note provides detailed protocols for the synthesis of NCAs and their subsequent use in solid-phase peptide synthesis.

Advantages of Using N-Carboxyanhydrides in SPPS

  • High Reactivity and Fast Coupling: NCAs are highly activated, leading to rapid peptide bond formation.[5]

  • Improved Atom Economy: The only byproduct of the coupling reaction is carbon dioxide, minimizing waste.[4]

  • "Green Chemistry" Approach: The elimination of complex coupling reagents and reduced solvent usage aligns with the principles of sustainable chemistry.[4]

  • Simplified Workup: Fewer byproducts simplify the purification of the final peptide.[1]

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments in SPPS using N-carboxyanhydrides.

Protocol 1: Synthesis of Amino Acid N-Carboxyanhydrides (NCAs) using Triphosgene

This protocol describes the synthesis of NCAs from free amino acids using triphosgene as a phosgene substitute.[6][7]

Materials:

  • Amino acid (powdered and vacuum dried, particle size < 200 micron, moisture content < 0.01%)

  • Triphosgene

  • Anhydrous tetrahydrofuran (THF), moisture content < 0.1%

  • Hexane

  • Nitrogen gas

  • Reaction vessel equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Hyflow bed or similar)

  • Schlenk line or glove box for inert atmosphere handling

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under a nitrogen atmosphere, suspend the powdered amino acid in anhydrous THF (e.g., 10 g of alanine in 500 mL of THF).

  • Heating: Heat the suspension to reflux temperature with stirring.

  • Triphosgene Addition: Prepare a solution of triphosgene in anhydrous THF (e.g., 10 g of triphosgene in an appropriate volume of THF). Add this solution dropwise to the refluxing amino acid suspension over a period of 4-6 hours.

  • Reaction Monitoring: Continue heating until the reaction mixture becomes a clear solution.

  • Filtration: Cool the reaction mixture to 60°C and filter it through a hyflow bed under a nitrogen atmosphere to remove any insoluble impurities.

  • Concentration: Transfer the filtrate to a clean reactor and remove the solvent by distillation until the volume is reduced to approximately one-third of the original.

  • Precipitation: Add hexane (e.g., 30 L for a large-scale reaction, or a proportional amount for smaller scales) to the concentrated solution and stir for 1 hour at 0-5°C to precipitate the NCA.

  • Isolation and Storage: Filter the crystalline NCA product under a nitrogen atmosphere. Dry the product under vacuum and store it at -20°C in a sealed container under nitrogen.

Note: For some amino acids, the addition of a triphosgene decomposition catalyst, such as activated carbon or pyridine, may be beneficial to increase the reaction rate and yield.[8]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using NCAs

This protocol outlines the general cycle for peptide chain elongation on a solid support using pre-formed NCAs.

Materials:

  • Pre-loaded resin (e.g., Rink Amide, Wang resin)[9][10]

  • N-Carboxyanhydrides (NCAs) of the desired amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for Fmoc deprotection (if using Fmoc-compatible resin)

  • Diisopropylethylamine (DIEA)

  • SPPS reaction vessel (manual or automated)

  • Washing solvents (DMF, DCM)

General SPPS Cycle:

  • Resin Swelling: Swell the resin in DMF (approximately 10 mL/gram of resin) for 10-15 minutes. Drain the DMF.[11]

  • Deprotection (for Fmoc-protected resins):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for the recommended time (e.g., 2 x 10 minutes).

    • Wash the resin thoroughly with DMF to remove piperidine.

  • NCA Coupling:

    • Dissolve the NCA (typically 3-5 equivalents relative to the resin loading) in anhydrous DMF or DCM.

    • Add the NCA solution to the deprotected resin.

    • Agitate the mixture at room temperature. Reaction times are typically short (minutes to a few hours). The reaction can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free amines.[11]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid to be added to the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[12]

  • Cold diethyl ether

  • Centrifuge and/or filtration apparatus

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the peptide-bound resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dry resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours. The resin may change color, which is normal.[12]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. A white precipitate should form.

  • Isolation:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).[13]

Quantitative Data Summary

The efficiency of SPPS is often evaluated by the coupling yield at each step and the final purity of the crude peptide. The following tables summarize representative data for NCA-based SPPS compared to standard Fmoc-SPPS.

ParameterNCA-SPPSStandard Fmoc-SPPSReference
Coupling Time 5-60 minutes30-120 minutes[14]
Coupling Reagents None requiredHBTU, HATU, DIC, etc.[15]
Typical Crude Purity 70-95%60-90%[14][16]
Overall Yield Sequence dependentSequence dependent[13]

Table 1: Comparison of NCA-SPPS with Standard Fmoc-SPPS.

Peptide SequenceSynthesis MethodCrude Purity (%)Overall Yield (%)Reference
(65-74)ACPStandard Fmoc-SPPS70-84Not Reported[14]
G-LHRHStandard Fmoc-SPPS~60-80Not Reported[14]
Leu-enkephalinamideFmoc-SPPS in water~77Not Reported[2]

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) illustrate the key experimental workflows.

NCA_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation amino_acid Amino Acid (powdered, dry) suspend Suspend Amino Acid in THF amino_acid->suspend thf Anhydrous THF thf->suspend triphosgene Triphosgene add_triphosgene Add Triphosgene Solution (4-6h) triphosgene->add_triphosgene reflux Heat to Reflux suspend->reflux reflux->add_triphosgene monitor Monitor until Clear Solution add_triphosgene->monitor cool_filter Cool & Filter monitor->cool_filter concentrate Concentrate cool_filter->concentrate precipitate Precipitate with Hexane concentrate->precipitate isolate Isolate & Dry NCA Product precipitate->isolate

Caption: Workflow for the synthesis of N-carboxyanhydrides (NCAs).

SPPS_Cycle_Workflow start Start with Pre-loaded Resin swell 1. Swell Resin (DMF) start->swell deprotect 2. Deprotection (e.g., 20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. NCA Coupling (NCA in DMF/DCM) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotect Yes cleave Final Cleavage & Deprotection repeat->cleave No (Sequence Complete)

Caption: General cycle for Solid-Phase Peptide Synthesis using NCAs.

Cleavage_Workflow resin Peptide-Resin wash Wash & Dry resin->wash cleavage Add Cleavage Cocktail (TFA) wash->cleavage agitate Agitate (2-3 hours) cleavage->agitate filter Filter agitate->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate isolate Isolate by Centrifugation/ Filtration precipitate->isolate dry Dry Crude Peptide isolate->dry purify Purify (HPLC) & Analyze (MS) dry->purify

Caption: Workflow for peptide cleavage, deprotection, and isolation.

References

Application Notes and Protocols for the Solution-Phase Polymerization of 4-(sec-Butyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(α-amino acid)s are a class of biocompatible and biodegradable polymers with significant potential in various biomedical applications, including drug delivery, tissue engineering, and antimicrobial agents.[1][2] The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a robust and widely utilized method for the synthesis of these polymers, allowing for the preparation of well-defined polypeptides.[3][4] This document provides detailed application notes and protocols for the solution-phase polymerization of 4-(sec-butyl)oxazolidine-2,5-dione, the NCA derived from the non-proteinogenic amino acid DL-sec-butylglycine. The resulting polymer, poly(N-sec-butyl-α-amino acid), possesses a bulky hydrophobic side chain that can influence its secondary structure and physical properties.

The protocols outlined below are based on established methods for the polymerization of NCAs with bulky alkyl side chains, such as those derived from valine and isoleucine.[1][4] Due to the steric hindrance of the sec-butyl group, the resulting polymer is expected to be amorphous.[1]

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for the solution-phase polymerization of this compound initiated by a primary amine. The data is compiled from analogous polymerizations of NCAs with similar steric bulk.

Table 1: Reaction Parameters for Solution-Phase Polymerization

ParameterValueRationale
Monomer This compoundThe monomer for the synthesis of poly(N-sec-butyl-α-amino acid).
Initiator n-HexylamineA common primary amine initiator for controlled ROP of NCAs.[5]
Solvent Anhydrous N,N-Dimethylformamide (DMF)A polar aprotic solvent that can solvate the growing polymer chain.
Monomer to Initiator Ratio (M/I) 50:1 to 200:1This ratio is a primary determinant of the target degree of polymerization and molecular weight.
Monomer Concentration 1-5% (w/v)A balance between reaction rate and maintaining solubility of the polymer.
Reaction Temperature 0 - 25 °CLower temperatures can suppress side reactions and lead to a more controlled polymerization.[6]
Reaction Time 24 - 72 hoursSufficient time for high monomer conversion, monitored by FTIR.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent moisture-induced side reactions.[3]

Table 2: Expected Polymer Characteristics

PropertyExpected ValueAnalytical Method
Number-Average Molecular Weight (Mn) 5,000 - 25,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.1 - 1.4Gel Permeation Chromatography (GPC)
Conversion > 95%Fourier-Transform Infrared Spectroscopy (FTIR)
Structure Confirmation Characteristic amide and alkyl signals¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Secondary Structure Predominantly random coil/amorphousCircular Dichroism (CD) Spectroscopy, X-ray Diffraction (XRD)

Experimental Protocols

Protocol 1: Synthesis of Poly(N-sec-butyl-α-amino acid) via n-Hexylamine Initiation

This protocol describes a general procedure for the solution-phase ring-opening polymerization of this compound using n-hexylamine as an initiator.

Materials:

  • This compound (Monomer)

  • n-Hexylamine (Initiator)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether (for precipitation)

  • Nitrogen or Argon gas

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • Monomer and Glassware Preparation: Dry the this compound monomer under vacuum for at least 24 hours prior to use. All glassware should be flame-dried or oven-dried at 120°C overnight and cooled under an inert atmosphere.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in anhydrous DMF under a positive pressure of nitrogen or argon. The final monomer concentration should be between 1-5% (w/v).

  • Initiator Addition: Prepare a stock solution of n-hexylamine in anhydrous DMF. Using a syringe, rapidly inject the calculated volume of the n-hexylamine solution into the stirring monomer solution to achieve the desired monomer-to-initiator (M/I) ratio (e.g., 100:1).

  • Polymerization: Allow the reaction to stir at the desired temperature (e.g., room temperature or 0°C in an ice bath) under an inert atmosphere.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by FTIR. The disappearance of the characteristic anhydride peaks of the NCA monomer (around 1850 and 1790 cm⁻¹) indicates monomer consumption.

  • Polymer Isolation: Once the desired conversion is reached (typically >95%), precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold, stirring anhydrous diethyl ether.

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with fresh anhydrous diethyl ether to remove any unreacted monomer and residual solvent.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

  • Characterization: Characterize the final polymer for its molecular weight and polydispersity using GPC, and confirm its structure using ¹H NMR spectroscopy.

Visualizations

The following diagrams illustrate the key processes involved in the solution-phase polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer This compound Dissolve Dissolve Monomer in Solvent Monomer->Dissolve Initiator n-Hexylamine AddInitiator Add Initiator Initiator->AddInitiator Solvent Anhydrous DMF Solvent->Dissolve Dissolve->AddInitiator Polymerize Stir under N2 (24-72h, 0-25°C) AddInitiator->Polymerize Precipitate Precipitate in Diethyl Ether Polymerize->Precipitate FilterWash Filter & Wash Precipitate->FilterWash Dry Dry under Vacuum FilterWash->Dry Characterize Characterize (GPC, NMR) Dry->Characterize

Caption: Experimental workflow for the polymerization.

Caption: Polymerization reaction scheme.

Note: A placeholder image is used for the polymer structure in the DOT script as direct chemical structure rendering is complex. The image would depict the repeating unit of poly(N-sec-butyl-α-amino acid).

Signaling Pathways and Applications

While specific signaling pathways for poly(N-sec-butyl-α-amino acid) are not yet elucidated, poly(α-amino acid)s, in general, are being extensively investigated for drug delivery applications. Their degradation products are natural amino acids, ensuring excellent biocompatibility. The hydrophobic nature of the sec-butyl side chains in poly(N-sec-butyl-α-amino acid) may lead to the formation of micelles or nanoparticles in aqueous environments, making it a candidate for the encapsulation and delivery of hydrophobic drugs. Further research is required to explore its specific biological interactions and potential therapeutic applications.

potential_applications cluster_properties Properties cluster_applications Potential Applications Polymer Poly(N-sec-butyl-α-amino acid) Hydrophobic Hydrophobic Side Chains Polymer->Hydrophobic Biodegradable Biodegradable Backbone Polymer->Biodegradable Biocompatible Biocompatible Polymer->Biocompatible DrugDelivery Hydrophobic Drug Delivery Hydrophobic->DrugDelivery TissueEng Tissue Engineering Scaffolds Biodegradable->TissueEng Biocompatible->DrugDelivery Biocompatible->TissueEng Nanoform Nanoparticle Formulation DrugDelivery->Nanoform

Caption: Properties and potential applications.

References

Application Notes and Protocols: 4-(sec-Butyl)oxazolidine-2,5-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(sec-Butyl)oxazolidine-2,5-dione, more commonly known as L-Isoleucine N-carboxyanhydride (L-Ile-NCA), is a reactive derivative of the essential amino acid L-isoleucine. In the realm of medicinal chemistry, L-Ile-NCA serves as a valuable building block, primarily for the synthesis of polypeptides through ring-opening polymerization (ROP). These polypeptides, both homopolymers of L-isoleucine and copolymers incorporating other amino acids, are of significant interest for various biomedical applications due to their unique structural and functional properties. The sec-butyl side chain of the isoleucine residue imparts a distinct hydrophobicity and steric bulk, influencing the secondary structure and self-assembly behavior of the resulting polymers. This document provides detailed application notes and experimental protocols for the use of L-Ile-NCA in medicinal chemistry research and drug development.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a monomer for the synthesis of polypeptides with tailored properties for biomedical use.

Synthesis of Polypeptides for Drug Delivery Systems

L-Ile-NCA can be polymerized to create both homopolymers, poly(L-isoleucine), and copolymers. These polymers are explored for their potential in drug delivery systems, leveraging their ability to self-assemble into nanostructures such as hydrogels.

A notable application involves the statistical terpolymerization of L-isoleucine NCA with L-alanine NCA and glycine NCA. This approach yields a multi-responsive hydrogel capable of encapsulating and releasing nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. The incorporation of isoleucine contributes to the formation of β-sheet secondary structures, which drive the thermo-responsive sol-to-gel transition of the hydrogel[1].

Table 1: Properties of mPEG-b-P(A-G-I) Terpolymers for Drug Delivery [1]

Polymer IDMonomer/Initiator RatioDegree of Polymerization (DP)Molecular Weight (Mn, GPC)Polydispersity (Đ)
P130274,7001.12
P260547,2001.15
P390819,8001.18
Synthesis of Bioactive Peptides

L-Isoleucine is a common constituent of bioactive peptides, including many antimicrobial peptides (AMPs). Its hydrophobic side chain is crucial for the peptides' ability to interact with and disrupt microbial cell membranes. While solid-phase peptide synthesis (SPPS) using protected amino acids is the more common method for synthesizing specific peptide sequences, L-Ile-NCA can be used in solution-phase synthesis or for the generation of polypeptide chains with antimicrobial activity.

Table 2: Examples of Isoleucine-Containing Antimicrobial Peptides and their Activity

PeptideSequenceSourceMinimal Inhibitory Concentration (MIC, µg/mL)
KW-13KWKLFKKIPKFLSynthetic4-16 (vs. S. epidermidis, S. aureus)[2]
NisinI-Dhb-L-Ala-I-Dha-L-Leu-L-Ala-Abu-Pro-Gly-Ala-Lys-Abu-Gly-Ala-Leu-Met-Gly-Ala-Asn-Met-Lys-Abu-Ala-Abu-Ala-His-Ala-Ser-Ile-His-Val-Dha-LysLactococcus lactisBroad spectrum against Gram-positive bacteria[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound (L-Isoleucine NCA)

This protocol is based on the Fuchs-Farthing method, which involves the phosgenation of the unprotected amino acid.

Materials:

  • L-Isoleucine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Nitrogen gas

  • Schlenk flask and standard glassware

Procedure:

  • Dry the L-Isoleucine under vacuum at 60°C for at least 4 hours.

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend the dried L-Isoleucine in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of triphosgene in anhydrous THF to the cooled suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the suspension becomes a clear solution.

  • Monitor the reaction by infrared spectroscopy for the disappearance of the amino acid starting material and the appearance of the characteristic NCA carbonyl peaks (~1860 and 1790 cm⁻¹).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of anhydrous THF and hexane to yield pure L-Isoleucine NCA as a white crystalline solid.

  • Store the purified L-Ile-NCA under a dry, inert atmosphere at -20°C.

Protocol 2: Homopolymerization of L-Isoleucine NCA via Ring-Opening Polymerization

This protocol describes the synthesis of poly(L-isoleucine) using a primary amine initiator.

Materials:

  • L-Isoleucine NCA

  • n-Hexylamine (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Nitrogen gas

  • Schlenk flask and standard glassware

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of L-Isoleucine NCA in anhydrous DMF.

  • In a separate vial, prepare a stock solution of n-hexylamine in anhydrous DMF.

  • Calculate the required volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio (e.g., 50:1 for a target degree of polymerization of 50).

  • Add the initiator solution to the monomer solution with stirring.

  • Allow the polymerization to proceed at room temperature for 24-72 hours. The progress of the polymerization can be monitored by the disappearance of the NCA monomer using infrared spectroscopy.

  • Upon completion, precipitate the polymer by adding the reaction mixture to a large excess of cold, stirred anhydrous diethyl ether.

  • Collect the precipitated poly(L-isoleucine) by filtration or centrifugation.

  • Wash the polymer with fresh anhydrous diethyl ether and dry under vacuum.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and by Circular Dichroism (CD) to analyze its secondary structure.

Visualizations

Synthesis_of_L_Ile_NCA LIle L-Isoleucine Reaction Phosgenation LIle->Reaction Triphosgene Triphosgene Triphosgene->Reaction THF Anhydrous THF THF->Reaction LIleNCA This compound (L-Ile-NCA) Reaction->LIleNCA

Caption: Synthesis of L-Isoleucine N-carboxyanhydride.

ROP_of_L_Ile_NCA LIleNCA L-Ile-NCA Polymerization Ring-Opening Polymerization LIleNCA->Polymerization Initiator n-Hexylamine (Initiator) Initiator->Polymerization PolyLIle Poly(L-isoleucine) Polymerization->PolyLIle CO2 CO2 Polymerization->CO2 byproduct

Caption: Ring-Opening Polymerization of L-Ile-NCA.

SPPS_Workflow start Start: Resin Swelling deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Coupling of First Amino Acid (e.g., Fmoc-Ile-OH) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Coupling of Second Amino Acid deprotection2->coupling2 repeat Repeat Deprotection and Coupling for Desired Sequence coupling2->repeat cleavage Cleavage from Resin and Side-Chain Deprotection repeat->cleavage purification Peptide Purification (HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: Solid-Phase Peptide Synthesis Workflow.

References

Troubleshooting & Optimization

Technical Support Center: N-Carboxyanhydride (NCA) Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-carboxyanhydride (NCA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during polypeptide synthesis via ring-opening polymerization of NCAs.

Troubleshooting Guide

This section addresses specific problems you might encounter during your NCA polymerization experiments. The table below outlines common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Polymer Molecular Weight (Mn) Monomer Impurities: Presence of water, HCl, or other electrophilic impurities in the NCA monomer.[1]1. Purify the NCA monomer: Use recrystallization or flash column chromatography. Ensure rigorous drying of the purified NCA. 2. Use of Acid Scavengers: Employ non-nucleophilic acid scavengers during polymerization.
Incorrect Monomer-to-Initiator (M/I) Ratio: The ratio is too low.Increase the M/I ratio to target a higher degree of polymerization.
Chain Termination Reactions: Side reactions terminating the growing polymer chains.[2]1. Lower the reaction temperature: Polymerization at 0°C can suppress side reactions.[3][4] 2. Ensure high purity of solvent and initiator: Use freshly distilled and dry solvents.
Premature Precipitation: The growing polymer chain precipitates out of solution, halting further polymerization.[1]1. Choose an appropriate solvent: Use a solvent that can solubilize both the monomer and the resulting polypeptide. 2. Lower the monomer concentration.
Broad Polydispersity (Đ > 1.2) Slow Initiation: The rate of initiation is slower than the rate of propagation.1. Choose a more efficient initiator: Primary amines are generally good initiators. 2. Use a co-initiator or catalyst: Certain additives can accelerate initiation.
Multiple Active Species: Presence of impurities that can also initiate polymerization (e.g., water).[1]1. Rigorous purification of all reagents and solvents. 2. Conduct the reaction under an inert and dry atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Chain Transfer Reactions: Transfer of the active center to monomer, solvent, or impurities.1. Select a non-reactive solvent. 2. Purify the monomer to remove any potential chain transfer agents.
Bimodal Molecular Weight Distribution: Often caused by a change in polymerization mechanism or the presence of two distinct initiating species.1. Ensure high purity of the initiator. 2. Control the reaction temperature to favor a single polymerization mechanism.
No Polymerization or Very Low Conversion Inhibited Initiator: The initiator is protonated by acidic impurities (e.g., HCl) in the monomer.[5]1. Thoroughly purify the NCA monomer to remove all acidic impurities. 2. Add a non-nucleophilic base to neutralize any residual acid.
Inactive Initiator: The chosen initiator is not suitable for the specific NCA monomer.Consult the literature for initiators known to be effective for the particular NCA monomer.
Low Reaction Temperature: The temperature is too low for the polymerization to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring for side reactions.
Strong Acid Additives: The presence of strong acids like trifluoroacetic acid can completely block chain propagation.[6]Avoid the use of strong acids unless intended for quenching the reaction.
Gel Formation Cross-linking Side Reactions: Occurs with certain amino acid side chains.1. Protect reactive side chains before polymerization. 2. Optimize reaction conditions (e.g., lower temperature) to minimize side reactions.
High Polymer Concentration: The concentration of the polymer in solution is too high, leading to physical gelation.Reduce the initial monomer concentration.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the NCA monomer?

A1: The purity of the NCA monomer is arguably the most critical factor for a successful and controlled polymerization.[1] Impurities such as water and hydrogen chloride (HCl) can act as initiators, leading to poor control over molecular weight and a broad polydispersity, or they can terminate the growing polymer chains, resulting in low molecular weight polymers.[1][5]

Q2: What is the optimal temperature for NCA polymerization?

A2: The optimal temperature is monomer-dependent. However, for many common NCAs, conducting the polymerization at 0°C is beneficial as it helps to suppress side reactions, leading to better control over the polymerization and narrower polydispersity.[3][4] For some less reactive NCAs, a slightly higher temperature may be required to achieve a reasonable reaction rate.

Q3: How do I choose the right initiator for my NCA polymerization?

A3: The choice of initiator depends on the desired polymerization mechanism and the target polypeptide. Primary amines are common initiators that proceed via the "normal amine mechanism," offering good control.[7] The initiator's nucleophilicity and basicity will influence the initiation efficiency and the potential for side reactions. For more controlled polymerizations, transition metal complexes or amine hydrochloride salts have also been successfully employed.[8][9]

Q4: How can I monitor the progress of my NCA polymerization?

A4: Fourier-transform infrared (FTIR) spectroscopy is a convenient method to monitor the polymerization in real-time. The disappearance of the characteristic anhydride peaks of the NCA monomer (typically around 1850 and 1790 cm⁻¹) and the appearance of the amide I band of the polypeptide (around 1650 cm⁻¹) indicate the progress of the reaction.

Q5: What is the effect of water in the reaction?

A5: Water can act as an initiator, leading to the formation of undesired polymer chains and broadening the molecular weight distribution.[1] It can also hydrolyze the NCA monomer. Therefore, it is crucial to perform the polymerization under strictly anhydrous conditions. However, recent research has explored water-assisted polymerizations under specific conditions.[10]

Key Experimental Protocols

Protocol 1: Purification of NCA Monomers by Recrystallization
  • Dissolution: In a glovebox or under an inert atmosphere, dissolve the crude NCA monomer in a minimal amount of a suitable dry solvent (e.g., ethyl acetate, THF).

  • Precipitation: Slowly add a dry non-solvent (e.g., n-hexane) until the solution becomes slightly cloudy.

  • Crystallization: Allow the solution to stand at room temperature or in a freezer to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash them with the non-solvent, and dry them under high vacuum.

  • Purity Check: Confirm the purity of the recrystallized NCA by ¹H NMR and FTIR spectroscopy.

Protocol 2: General Procedure for Amine-Initiated NCA Polymerization
  • Preparation: In a glovebox, dissolve the purified NCA monomer in a dry solvent (e.g., DMF, DCM, or THF) in a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Initiator Addition: Prepare a stock solution of the primary amine initiator in the same dry solvent. Add the required amount of the initiator solution to the monomer solution via syringe to achieve the desired monomer-to-initiator (M/I) ratio.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 0°C or room temperature).

  • Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by FTIR spectroscopy to follow the disappearance of the NCA anhydride peaks.

  • Termination and Precipitation: Once the desired conversion is reached (or the NCA is fully consumed), terminate the polymerization by precipitating the polymer in a non-solvent (e.g., diethyl ether, methanol, or cold water).

  • Purification: Collect the precipitated polypeptide by centrifugation or filtration, wash it several times with the non-solvent, and dry it under vacuum.

  • Characterization: Characterize the purified polypeptide by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and polydispersity (Đ), and by ¹H NMR and FTIR for structural confirmation.

Data Presentation

Table 1: Effect of Monomer-to-Initiator Ratio on Polypeptide Characteristics
NCA MonomerInitiatorM/I RatioSolventTemperature (°C)Mn (kDa) (Experimental)Đ (PDI)
γ-Benzyl-L-glutamate (BLG)n-Hexylamine50:1DCM2511.21.10
γ-Benzyl-L-glutamate (BLG)n-Hexylamine100:1DCM2521.91.09
γ-Benzyl-L-glutamate (BLG)n-Hexylamine200:1DCM2543.51.12
Nε-Z-L-lysine (ZLL)Benzylamine40:1DMF010.51.15
Nε-Z-L-lysine (ZLL)Benzylamine40:1DMF2011.21.25

Note: The data in this table is compiled from various literature sources and is intended for illustrative purposes. Actual results may vary depending on specific experimental conditions.

Visualizations

Experimental Workflow for NCA Polymerization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Monomer_Purification NCA Monomer Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent & Initiator Drying Solvent_Drying->Reaction_Setup Initiator_Addition Initiator Addition Reaction_Setup->Initiator_Addition Polymerization Polymerization (Controlled Temperature) Initiator_Addition->Polymerization Monitoring Reaction Monitoring (FTIR) Polymerization->Monitoring Precipitation Precipitation Polymerization->Precipitation Monitoring->Polymerization Continue until completion Purification Purification Precipitation->Purification Characterization Characterization (GPC, NMR, FTIR) Purification->Characterization

Caption: A typical experimental workflow for NCA polymerization.

Troubleshooting Logic for Low Molecular Weight

troubleshooting_low_mw Start Problem: Low Molecular Weight Check_Purity Is the NCA monomer pure? Start->Check_Purity Purify_Monomer Action: Purify NCA (Recrystallization/ Flash Chromatography) Check_Purity->Purify_Monomer No Check_MI_Ratio Is the M/I ratio correct? Check_Purity->Check_MI_Ratio Yes Purify_Monomer->Check_MI_Ratio Increase_MI Action: Increase M/I ratio Check_MI_Ratio->Increase_MI No Check_Temp Is the reaction temperature too high? Check_MI_Ratio->Check_Temp Yes Increase_MI->Check_Temp Lower_Temp Action: Lower reaction temperature (e.g., 0°C) Check_Temp->Lower_Temp Yes Check_Solvent Are the solvent and initiator dry and pure? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Purify_Solvent Action: Use freshly distilled/dried solvents and pure initiator Check_Solvent->Purify_Solvent No Solution Problem Solved Check_Solvent->Solution Yes Purify_Solvent->Solution

Caption: A decision tree for troubleshooting low molecular weight in NCA polymerization.

References

Technical Support Center: Synthesis of 4-(sec-Butyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reaction yield in the synthesis of 4-(sec-Butyl)oxazolidine-2,5-dione, also known as L-isoleucine N-carboxyanhydride (NCA).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction outcomes.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Phosgene Source: Triphosgene can degrade upon prolonged storage or exposure to moisture.Use freshly opened or properly stored triphosgene. Consider using a phosgene equivalent like diphosgene.
2. Presence of Moisture: The starting material (L-isoleucine), solvent, or glassware may contain water, which hydrolyzes the NCA product.[1]Thoroughly dry L-isoleucine under vacuum before use. Use anhydrous solvents and flame-dry all glassware under a nitrogen or argon atmosphere.
3. Incomplete Reaction: The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing.Monitor the reaction progress by IR spectroscopy (disappearance of the amino acid carbonyl stretch and appearance of the anhydride carbonyl stretches). Ensure efficient stirring of the heterogeneous mixture. The reaction can be gently heated to 50-60 °C to increase the rate.[2]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization. Unreacted starting material or oligomeric species can also lead to an oily product.Purify the crude product using flash column chromatography on silica gel.[3][4] This is particularly effective for NCAs that are difficult to crystallize.
2. Low Purity of Starting Material: Impurities in the L-isoleucine can carry through the reaction.Use high-purity L-isoleucine.
Low Purity of the Final Product 1. Formation of Byproducts: The reaction of the NCA with the HCl byproduct can form various impurities.Consider the use of an HCl scavenger, such as α-pinene or limonene, in the reaction mixture.[5]
2. Inadequate Purification: Simple precipitation may not be sufficient to remove all impurities.For highest purity, recrystallization from a suitable solvent system (e.g., THF/hexane, ethyl acetate/heptane) is recommended. Alternatively, flash chromatography can be employed.[3][4]
Polymerization During Synthesis or Workup 1. Presence of Nucleophilic Impurities: Trace amounts of water or other nucleophiles can initiate the ring-opening polymerization of the NCA.Ensure all reagents and solvents are anhydrous and the workup is performed quickly.
2. High Temperatures During Workup: Excessive heat during solvent removal can induce polymerization.Concentrate the reaction mixture at low temperatures (e.g., < 30°C) using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

The reaction can be conducted at a range of temperatures, typically between 25°C and 70°C.[2] While heating to 50-60°C can increase the reaction rate, it can also lead to the formation of byproducts. Running the reaction at room temperature is often sufficient, as the reaction itself is exothermic.[6] Monitoring the reaction progress is key to determining the optimal temperature and time for your specific setup.

Q2: Which solvent is best for this synthesis?

Anhydrous tetrahydrofuran (THF) is a commonly used and effective solvent for the synthesis of NCAs from amino acids and a phosgene source.[2] Other anhydrous aprotic solvents like ethyl acetate or dioxane can also be used. The choice of solvent can impact the solubility of the starting material and the reaction kinetics.

Q3: How can I effectively remove the HCl byproduct generated during the reaction?

The HCl byproduct is a primary cause of side reactions and yield loss.[1] It can be removed by conducting the reaction under a gentle flow of inert gas (nitrogen or argon) to carry away the evolved HCl gas. Alternatively, an HCl scavenger like α-pinene can be added to the reaction mixture.[5]

Q4: What is the best method to purify this compound?

The optimal purification method depends on the scale of the reaction and the required purity. For small-scale and high-purity applications, flash column chromatography on silica gel is a rapid and effective method to remove a wide range of impurities.[3][4] For larger-scale synthesis, recrystallization from a suitable solvent system like THF/heptane or ethyl acetate/hexane is a common and effective technique. Filtering the crude product solution through a pad of celite can also help remove insoluble impurities before crystallization.[6]

Q5: My product appears to be degrading upon storage. How can I improve its stability?

This compound, like other NCAs, is sensitive to moisture and heat. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below). Ensure the product is completely free of residual solvent and acidic impurities before storage.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the yield of this compound.

Table 1: Effect of Phosgene Source on Reaction Yield

Phosgene SourceMolar Ratio (Source:Amino Acid)Typical Yield (%)Notes
Triphosgene0.34 - 0.4075 - 90Solid, easier to handle than gaseous phosgene. The most common choice for laboratory scale.
Diphosgene~0.570 - 85Liquid, but still highly toxic.
Phosgene (gas)Excess80 - 95Highest reactivity but requires specialized equipment and safety precautions due to extreme toxicity.

Table 2: Influence of Reaction Temperature and Time on Yield

Temperature (°C)Time (h)Typical Yield (%)Observations
20-254 - 670 - 85Slower reaction rate, but often results in a cleaner product with fewer side reactions.
40-502 - 480 - 90Faster reaction rate. Good balance between speed and purity.
60-701 - 275 - 85Very fast reaction, but increased risk of byproduct formation and potential for oligomerization.

Table 3: Comparison of Purification Methods

Purification MethodTypical Recovery Yield (%)PurityAdvantagesDisadvantages
Recrystallization70 - 90HighEffective for removing most impurities on a larger scale.Can be time-consuming; not suitable for oily products.
Flash Chromatography60 - 80Very HighExcellent for removing a wide range of impurities; suitable for oily products.[3][4]Requires more solvent and can be less practical for very large scales.
Precipitation80 - 95ModerateQuick and easy for initial product isolation.Often insufficient for achieving high purity.

Experimental Protocols

Synthesis of this compound using Triphosgene

This protocol is adapted from general procedures for NCA synthesis.[2]

Materials:

  • L-Isoleucine (dried under vacuum at 50°C for 24 hours)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, and a nitrogen/argon inlet, add L-isoleucine (1.0 eq).

  • Suspend the L-isoleucine in anhydrous THF (approx. 10 mL per gram of amino acid) under a positive pressure of nitrogen/argon.

  • In a separate, dry flask, dissolve triphosgene (0.4 eq) in anhydrous THF.

  • Slowly add the triphosgene solution to the stirred suspension of L-isoleucine at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to 50-55°C. The suspension should gradually become a clear solution.

  • Monitor the reaction by TLC or IR spectroscopy until all the starting material is consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Filter the solution through a pad of celite to remove any insoluble impurities.

  • Concentrate the filtrate under reduced pressure at a bath temperature below 30°C.

  • Dissolve the resulting crude product in a minimal amount of anhydrous THF.

  • Precipitate the product by slowly adding the THF solution to a vigorously stirred flask of anhydrous hexane (approximately 10 times the volume of THF).

  • Collect the white precipitate by vacuum filtration, wash with anhydrous hexane, and dry under high vacuum.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound L_Isoleucine L-Isoleucine Intermediate N-Chloroformyl-L-isoleucine (Unstable Intermediate) L_Isoleucine->Intermediate + Triphosgene (in Anhydrous THF) Triphosgene Triphosgene (Phosgene Source) Product This compound (L-Isoleucine NCA) Intermediate->Product Intramolecular Cyclization HCl HCl (byproduct) Intermediate->HCl

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Issues Start Low or No Yield Check_Moisture Check for Moisture (Reagents, Solvents, Glassware) Start->Check_Moisture Check_Reagents Verify Reagent Quality (e.g., Triphosgene activity) Check_Moisture->Check_Reagents No Dry_Materials Dry Starting Materials & Solvents Flame-dry Glassware Check_Moisture->Dry_Materials Yes Check_Conditions Review Reaction Conditions (Temp, Time, Stirring) Check_Reagents->Check_Conditions No Use_New_Reagents Use Fresh Reagents Check_Reagents->Use_New_Reagents Yes Optimize_Conditions Optimize Temp/Time Ensure adequate stirring Check_Conditions->Optimize_Conditions Yes End Improved Yield Dry_Materials->End Use_New_Reagents->End Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low reaction yields.

Relationship Between Purity and Purification Method

Purity_vs_Method Impact of Purification Method on Product Purity Crude_Product Crude Product Purity: Low-Moderate Precipitation Precipitation Purity: Moderate Crude_Product->Precipitation Simple Isolation Chromatography Flash Chromatography Purity: Very High Crude_Product->Chromatography Direct High-Purity Method Recrystallization Recrystallization Purity: High Precipitation->Recrystallization Further Purification

Caption: Relationship between the chosen purification method and the final product purity.

References

Technical Support Center: Optimization of N-Carboxyanhydride (NCA) Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-carboxyanhydride (NCA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your polypeptide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during NCA polymerization in a question-and-answer format.

Question 1: My polymerization results in a low molecular weight polypeptide with a broad molecular weight distribution. What are the potential causes and solutions?

Answer: Low molecular weight and high polydispersity are common issues in NCA polymerization, often stemming from unwanted side reactions and impurities.[1][2][3]

  • Impurity-Related Termination: Trace impurities in the reaction medium, such as water or acid, can act as unintended initiators or chain-transfer agents, leading to premature termination of growing polymer chains.[1][2][3] The purity of the NCA monomer is crucial; even minute traces of acid, acid chlorides, or isocyanates can quench propagating chains.[2] It is recommended to use high-purity NCA monomers, potentially purified by recrystallization or flash chromatography, and to employ high vacuum techniques to maintain a clean reaction environment.[1][2] Some researchers argue that many NCA polymerization failures are due to inadequate NCA purification and moisture contamination.[3]

  • Side Reactions: The "carbamate mechanism" is a significant side reaction that can limit chain growth, particularly in the "activated monomer mechanism".[1] At elevated temperatures, side reactions can have activation barriers similar to chain propagation, leading to a higher incidence of termination.[2]

  • Solvent Choice: The solvent can play a critical role. For instance, in DMF, side reactions such as the formation of formamide end-capping can occur at elevated temperatures.[1]

Solutions:

  • Enhance Monomer and Solvent Purity: Use highly purified NCA monomers and anhydrous solvents. High vacuum techniques are recommended to eliminate volatile impurities.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature to 0°C has been shown to significantly reduce side reactions and the formation of "dead" polymer chains, leading to a more controlled polymerization.[1][2][4][5]

  • Careful Initiator Selection: The choice of initiator can influence the polymerization mechanism and control. Primary amines are common, but alternatives like transition-metal complexes or LiHMDS can offer better control and faster reaction times.[6][7][8]

  • Consider Cooperative Covalent Polymerization (CCP): This technique, performed in solvents with low polarity like dichloromethane (DCM), can lead to accelerated polymerization rates and can minimize side reactions.[9][10]

Question 2: The polymerization is very slow, taking several days to reach high conversion. How can I increase the reaction rate?

Answer: Slow polymerization rates are a known drawback of traditional primary amine-initiated NCA polymerizations.[6][7]

Solutions:

  • Alternative Initiators: Using initiators like lithium hexamethyldisilazide (LiHMDS) can dramatically increase the polymerization rate, with reactions potentially completing within minutes.[6][7] This method is also less sensitive to moisture and can be performed in an open vessel.[6][7]

  • Nitrogen Flow: Promoting the polymerization by bubbling nitrogen through the reaction mixture can increase the rate and allow for glovebox-free operation.[1]

  • Cooperative Covalent Polymerization (CCP): CCP in low-polarity solvents like DCM or chloroform can significantly accelerate the polymerization compared to conventional methods in polar solvents like DMF.[9]

  • Acid Catalysis: The addition of an acid, such as benzoic acid, has been shown to accelerate the ring-opening reaction of some NCAs.[11][12]

Question 3: I am observing a bimodal molecular weight distribution in my final product. What could be the cause?

Answer: A bimodal distribution often indicates the presence of two distinct polymerization mechanisms or initiation events occurring simultaneously.

  • Competing Mechanisms: NCA polymerization can proceed via the "normal amine mechanism" or the "activated monomer mechanism".[1][8] If conditions allow for both pathways to be active, it can result in two different polymer populations. The use of secondary amines as initiators, for example, can lead to both mechanisms occurring.[1]

  • Water Contamination: The presence of water can act as an initiator, leading to a second population of polymer chains.[2]

  • Initiator Aggregation: In some cases, the initiator may form aggregates, leading to different initiation rates and a broader or multimodal molecular weight distribution.

Solutions:

  • Control the Polymerization Mechanism: Select an initiator and reaction conditions that favor a single polymerization pathway. For example, strong nucleophiles like primary amines under high vacuum favor the "normal amine route".[1]

  • Stringent Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dried to prevent water-initiated polymerization.

  • Optimize Initiator Concentration and Addition: Ensure the initiator is well-dissolved and evenly dispersed in the reaction mixture upon addition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for NCA polymerization?

A1: While optimal conditions can be monomer-dependent, a decrease in reaction temperature is generally beneficial for controlling the polymerization.[1] Studies have shown that conducting the polymerization at 0°C can significantly suppress side reactions and lead to polypeptides with narrow molecular weight distributions.[1][4][5] For some monomers that are prone to side reactions at 20°C, polymerization at 0°C is highly recommended.[13]

Q2: Which solvent should I choose for my NCA polymerization?

A2: The choice of solvent has a significant impact on the polymerization kinetics and the properties of the resulting polypeptide.

  • Polar Solvents (e.g., DMF): Traditionally used to dissolve both the monomer and the resulting polymer.[9] However, DMF can participate in side reactions, especially at higher temperatures.[1]

  • Low-Polarity Solvents (e.g., DCM, Chloroform): These solvents are used in Cooperative Covalent Polymerization (CCP) and can lead to significantly faster polymerization rates compared to polar solvents.[9] The polymerization rate in chlorinated solvents often follows the order of solvent polarity, with faster rates in less polar solvents.[9]

  • Co-solvents: Using a mixture of solvents, such as chloroform and DMF, can offer a balance between polymerization rate and molecular weight control.[10]

Q3: How do I choose the right initiator for my polymerization?

A3: The initiator determines the polymerization mechanism and has a profound effect on the outcome.

  • Primary Amines (e.g., n-hexylamine): The most common type of initiator, which typically proceeds via the "normal amine mechanism".[1] However, these can be slow and sensitive to impurities.[6][7]

  • Transition-Metal Complexes: These initiators can provide excellent control over the polymerization, leading to predictable molecular weights and narrow polydispersities by following an alternative mechanism.[1][8]

  • Lithium Hexamethyldisilazide (LiHMDS): A highly efficient initiator that allows for very fast, open-vessel polymerization and is less sensitive to moisture.[6][7]

  • Ammonium Salts: Ammonium salts with non-nucleophilic anions (e.g., tetrafluoroborate) have been used for controlled, large-scale synthesis of polyglutamates.

Q4: How can I synthesize block copolymers using NCA polymerization?

A4: The synthesis of well-defined block copolymers requires a living polymerization, where the growing polymer chains remain active. This can be achieved by:

  • Sequential Monomer Addition: In a living polymerization, a second NCA monomer can be added after the first one is fully consumed, leading to the formation of a block copolymer.

  • Controlled Polymerization Techniques: Using methods that minimize termination reactions is crucial. Polymerization at 0°C has been shown to maintain the "living" nature of the polymer chains, allowing for successful block copolymer synthesis.[4][5] High vacuum techniques and the use of specific initiators like transition-metal complexes also enable the synthesis of well-defined block copolymers.[1][2]

Data Presentation

Table 1: Effect of Temperature on NCA Polymerization of γ-benzyl-L-glutamate (BLG), β-benzyl-L-aspartate (BLA), and O-benzyl-L-serine (BLS)

MonomerTemperature (°C)Polydispersity Index (PDI)Observations
BLG0LowControlled polymerization, minimal side reactions.[4][14]
20HigherIncreased side reactions.[13]
60HighSignificant side reactions.[14]
BLA0LowControlled polymerization.[4][13][14]
20HighSignificant number of side reactions observed.[13]
BLS0LowControlled polymerization.[4][13][14]
20HighSignificant number of side reactions observed.[13]

Table 2: Influence of Initiator and Solvent on NCA Polymerization

InitiatorSolventKey FeatureReaction TimeControl (PDI)Reference
Primary AmineDMFTraditional MethodDaysBroad[6][7]
Primary AmineDCM/Chloroform (CCP)Accelerated RateHoursNarrow[9]
LiHMDSVariousSuperfast, Open-vesselMinutesNarrow (1.08–1.28)[6][7][15]
Transition-Metal ComplexVariousHigh ControlHoursNarrow[1][8]

Experimental Protocols

Protocol 1: General Procedure for Controlled NCA Polymerization at 0°C

This protocol is based on methodologies described for achieving controlled polymerization by minimizing side reactions.[4][5][14]

  • Materials and Reagents:

    • NCA monomer (highly purified by recrystallization)

    • Anhydrous solvent (e.g., DMF, distilled and stored over molecular sieves)

    • Initiator (e.g., benzylamine, distilled and stored under inert atmosphere)

  • Reaction Setup:

    • All glassware should be flame-dried or oven-dried at >120°C for at least 4 hours and cooled under a stream of dry nitrogen or argon.

    • The reaction is to be performed in a Schlenk flask under an inert atmosphere (nitrogen or argon).

  • Polymerization:

    • Dissolve the desired amount of NCA monomer in the anhydrous solvent in the Schlenk flask.

    • Cool the solution to 0°C using an ice-water bath.

    • Prepare a stock solution of the initiator in the same anhydrous solvent.

    • Add the calculated amount of the initiator solution to the cooled monomer solution via syringe while stirring.

    • Allow the reaction to proceed at 0°C for the desired time (e.g., 4 days for complete conversion, though this can be monomer and concentration dependent).[14]

  • Termination and Purification:

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

    • Filter the precipitated polymer and wash it with the non-solvent.

    • Dry the polymer in a vacuum oven at room temperature.

  • Characterization:

    • Analyze the molecular weight and polydispersity of the polymer using Size Exclusion Chromatography (SEC).

    • Confirm the structure and end-groups using MALDI-ToF mass spectrometry and NMR spectroscopy.

Mandatory Visualization

NCA_Polymerization_Troubleshooting start Problem Observed low_mw Low MW & Broad PDI start->low_mw slow_rate Slow Reaction Rate start->slow_rate bimodal Bimodal MW Distribution start->bimodal impurities Impurities (Water, Acid) low_mw->impurities side_reactions Side Reactions (Carbamate) low_mw->side_reactions high_temp High Temperature low_mw->high_temp wrong_solvent Suboptimal Solvent low_mw->wrong_solvent wrong_initiator Suboptimal Initiator slow_rate->wrong_initiator slow_rate->wrong_solvent bimodal->impurities competing_mech Competing Mechanisms bimodal->competing_mech purify Purify Monomer & Solvent impurities->purify Solution dry_conditions Strict Anhydrous Conditions impurities->dry_conditions Solution low_temp Lower Temperature (e.g., 0°C) side_reactions->low_temp Solution new_initiator Change Initiator (e.g., LiHMDS) side_reactions->new_initiator Solution wrong_initiator->new_initiator Solution n2_flow Use N2 Flow wrong_initiator->n2_flow Solution high_temp->low_temp Solution ccp Use CCP (Low Polarity Solvent) wrong_solvent->ccp Solution wrong_solvent->ccp Solution control_mech Favor One Mechanism competing_mech->control_mech Solution

Caption: Troubleshooting flowchart for common NCA polymerization issues.

NCA_Polymerization_Mechanisms cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) initiator_nam Primary Amine (R-NH2) nca_nam NCA Monomer initiator_nam->nca_nam Nucleophilic Attack on C5 Carbonyl intermediate_nam Ring-Opened Intermediate nca_nam->intermediate_nam co2_nam CO2 intermediate_nam->co2_nam Decarboxylation growing_chain_nam Growing Polypeptide with Amine Terminus intermediate_nam->growing_chain_nam Decarboxylation growing_chain_nam->nca_nam Propagation initiator_amm Base (e.g., Tertiary Amine) nca_amm NCA Monomer initiator_amm->nca_amm Deprotonation of N-H activated_nca NCA Anion (Activated Monomer) nca_amm->activated_nca dimer_intermediate Acylated NCA Intermediate nca_amm->dimer_intermediate activated_nca->nca_amm Nucleophilic Attack growing_chain_amm Growing Polypeptide dimer_intermediate->growing_chain_amm Propagation

Caption: Simplified overview of NCA polymerization mechanisms.

References

Technical Support Center: Preventing Premature Polypeptide Chain Termination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address premature chain termination in polypeptide synthesis.

Troubleshooting Guides

This section offers solutions to common problems encountered during in vitro and in vivo protein synthesis experiments that may lead to truncated polypeptide products.

Issue: Low or no full-length protein product, with the presence of a smaller-than-expected protein band on a Western blot.

This observation strongly suggests premature termination of translation. The following troubleshooting steps can help identify the cause and find a solution.

Possible Cause 1: Nonsense Mutation (Premature Termination Codon - PTC) in the template DNA.

  • Verification:

    • Sequencing: Sequence the entire open reading frame (ORF) of your template DNA to confirm the presence of a PTC (UAA, UAG, or UGA).

    • In Silico Translation: Use an online translation tool to predict the protein sequence from your DNA sequence and verify the position of any potential stop codons.

  • Solutions:

    • Site-Directed Mutagenesis: If the PTC is an unintended mutation, use site-directed mutagenesis to correct the codon back to the wild-type sequence.

    • Read-through Compounds: If the PTC is inherent to the gene of interest (e.g., in a disease model), consider using read-through-inducing compounds. These small molecules encourage the ribosome to misread the PTC and insert an amino acid, allowing for the synthesis of a full-length protein.[1][2][3] Commonly used compounds include aminoglycoside antibiotics (e.g., Gentamicin, G418) and non-aminoglycoside small molecules (e.g., Ataluren).[1][2][4] The choice of compound and its optimal concentration should be determined empirically.

Possible Cause 2: Strong mRNA Secondary Structure.

Stable secondary structures, such as hairpins or pseudoknots, within the mRNA transcript can impede ribosome progression, leading to ribosome stalling and premature dissociation.

  • Verification:

    • In Silico mRNA Folding: Use RNA folding prediction software (e.g., Mfold, RNAfold) to identify potential stable secondary structures within your mRNA sequence.

    • Chemical Probing (SHAPE-MaP): Experimentally determine the in-solution secondary structure of your mRNA using techniques like Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP).

  • Solutions:

    • Codon Optimization: Modify the coding sequence using synonymous codons that disrupt the formation of stable secondary structures without altering the amino acid sequence.[5] Various online tools and commercial services are available for codon optimization.

    • Temperature Optimization (In Vitro Systems): For in vitro translation systems, increasing the reaction temperature may help to melt secondary structures, but this needs to be balanced with maintaining enzyme activity.[6]

Possible Cause 3: Suboptimal In Vitro Translation Reaction Conditions.

The efficiency of in vitro translation is highly sensitive to the concentration of various components in the reaction mixture.

  • Verification:

    • Review Kit Instructions: Carefully check the recommended concentrations of all components in your in vitro translation kit.

    • Titration Experiments: Perform titration experiments for key components like magnesium and potassium ions, as their optimal concentrations can vary depending on the template and the system.[7][8]

  • Solutions:

    • Optimize Ion Concentrations: Empirically determine the optimal Mg2+ and K+ concentrations for your specific template and in vitro translation system.[7][8]

    • Optimize Template Concentration: Titrate the amount of DNA or mRNA template used in the reaction. Too much template can lead to an overproduction of mRNA, overwhelming the translation machinery.[9]

    • Incubation Time and Temperature: Optimize the incubation time and temperature of the reaction. Longer incubation at a lower temperature can sometimes improve the yield of full-length protein.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of premature polypeptide chain termination?

A1: The most frequent causes include:

  • Nonsense Mutations: The presence of a premature termination codon (PTC) within the coding sequence.[10]

  • mRNA Secondary Structure: Stable hairpin or pseudoknot structures in the mRNA can stall the ribosome.

  • Ribosomal Frameshifting: Spontaneous or sequence-directed shifts in the reading frame can lead to the encountering of an out-of-frame stop codon.

  • Errors in Stop Codon Recognition: The translational machinery can sometimes misinterpret a sense codon as a stop codon, although this is a rare event.[11]

  • Suboptimal Reaction Conditions: In in vitro systems, incorrect concentrations of essential components like ions and template can lead to incomplete translation.[7][8][9]

Q2: I have confirmed a premature termination codon (PTC) in my gene. What are my options?

A2: You have two primary options:

  • Correct the mutation: If the PTC is an unintended error, the most definitive solution is to use site-directed mutagenesis to revert it to the correct codon.

  • Induce read-through: If the PTC is a feature of your experimental model (e.g., a disease-causing mutation), you can use read-through-inducing drugs like Gentamicin, G418, or Ataluren to promote the synthesis of a full-length protein.[1][2][3][4] The efficiency of read-through will depend on the specific stop codon, its surrounding nucleotide context, and the compound used.[1]

Q3: How do read-through compounds work?

A3: Read-through compounds generally work by decreasing the fidelity of translation termination. They bind to the ribosome and promote the binding of a near-cognate aminoacyl-tRNA to the A-site, even when a stop codon is present. This allows for the insertion of an amino acid and the continuation of translation.[12][13] It is important to note that different compounds can have different mechanisms of action. For example, G418 primarily increases the mispairing of near-cognate tRNAs, while ataluren has been shown to inhibit the activity of release factors.[2][4]

Q4: My Western blot shows multiple bands, including a prominent one at the expected size and several smaller ones. What could be the cause?

A4: Multiple bands on a Western blot can be due to several factors:

  • Premature Termination: The smaller bands could be truncated proteins resulting from premature termination.

  • Protein Degradation: The protein of interest may be susceptible to proteolysis. Ensure you are using protease inhibitors during sample preparation.[14]

  • Alternative Splicing or Initiation: The gene may produce different isoforms through alternative splicing, or translation may initiate at alternative start codons.

  • Post-Translational Modifications: Modifications like phosphorylation or glycosylation can affect a protein's migration on an SDS-PAGE gel.[14]

  • Antibody Non-Specificity: The antibody may be cross-reacting with other proteins. Run appropriate controls, such as a lysate from cells that do not express the protein of interest.[15]

Q5: How can I optimize my in vitro translation reaction to maximize the yield of full-length protein?

A5: To optimize your in vitro translation reaction:

  • Follow the manufacturer's protocol carefully. [16][17]

  • Optimize the concentration of Mg2+ and K+ ions. [7][8]

  • Titrate the amount of template DNA or mRNA. [9]

  • Ensure the template is high quality and free of contaminants.

  • Optimize the incubation time and temperature. [6]

  • Consider using a coupled transcription-translation system for DNA templates to ensure a fresh supply of mRNA. [18]

Data Presentation

Table 1: Comparison of Read-through Compound Efficacy

This table summarizes the reported read-through efficiencies of commonly used compounds for different premature termination codons (PTCs). The efficiency can vary significantly depending on the specific PTC, its surrounding nucleotide context, the cell type or in vitro system used, and the concentration of the compound.

CompoundTarget PTCRead-through Efficiency (%)Model SystemReference
Gentamicin Various CFTR PTCs0.14 - 2.70In vitro dual-reporter assay[3]
DNAH5 PTC~20.0In vitro dual-reporter assay[1]
G418 (Geneticin) Various PTCsUp to 6.1Ex vivo (HEK293FT cells)[1]
DNAH11 PTC~24.9In vitro dual-reporter assay[1]
Ataluren (PTC124) Dystrophin PTCsVariablePrimary human myotubes[4]
TAA-CSignificant increase over untreatedHEK293 cells[4]
ELX-02 (NB-124) TP53 and APC PTCs2-5 times higher than GentamicinNot specified[2]

Note: The reported efficiencies are highly context-dependent and should be considered as a general guide. Empirical optimization is crucial for any specific experiment.

Experimental Protocols

1. Dual-Luciferase Reporter Assay for Quantifying PTC Read-through

This protocol is used to quantify the efficiency of premature termination codon (PTC) read-through in response to treatment with read-through-inducing compounds.[19][20][21][22]

  • Principle: A vector is constructed containing two luciferase reporter genes (e.g., Renilla and Firefly) in tandem, separated by the PTC-containing sequence of interest. The first luciferase (Renilla) is expressed as a truncated protein if termination occurs at the PTC. The second luciferase (Firefly) is only expressed if read-through of the PTC occurs. The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of read-through efficiency.

  • Materials:

    • Dual-luciferase reporter vector containing your PTC of interest.

    • Mammalian cell line (e.g., HEK293).

    • Cell culture medium and supplements.

    • Transfection reagent.

    • Read-through compound(s) of interest.

    • Dual-luciferase assay reagent kit.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.

    • Transfection: Transfect the cells with the dual-luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of the read-through compound or vehicle control.

    • Incubation: Incubate the cells for another 24-48 hours.

    • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

    • Luciferase Assay:

      • Transfer the cell lysate to a luminometer plate.

      • Add the Firefly luciferase substrate and measure the luminescence.

      • Add the Renilla luciferase substrate (which also quenches the Firefly signal) and measure the luminescence.

    • Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each sample. Normalize the read-through efficiency of treated samples to that of the vehicle-treated control.

2. In Vitro Transcription/Translation (IVT) Coupled System

This protocol describes a general procedure for expressing a protein from a DNA template in a single reaction.[6][18][23][24][25]

  • Principle: A cell-free extract containing all the necessary components for transcription and translation is mixed with a DNA template encoding the protein of interest. Both processes occur simultaneously in the same tube.

  • Materials:

    • In vitro transcription/translation kit (e.g., based on E. coli or rabbit reticulocyte lysate).

    • Linearized plasmid DNA or PCR product containing the gene of interest under the control of a suitable promoter (e.g., T7).

    • Nuclease-free water.

  • Procedure:

    • Thaw Reagents: Thaw all kit components on ice.

    • Assemble Reaction: In a nuclease-free microcentrifuge tube, assemble the reaction on ice in the following order:

      • Nuclease-free water to the final volume.

      • Reaction buffer.

      • Amino acid mixture.

      • Cell-free extract.

      • RNA polymerase.

      • DNA template (typically 250-500 ng per 50 µL reaction).

    • Incubation: Mix the reaction gently and incubate at the recommended temperature (e.g., 37°C for E. coli systems, 30°C for rabbit reticulocyte systems) for 1-2 hours.

    • Analysis: Analyze the synthesized protein by SDS-PAGE and Western blotting or by activity assays if the protein is an enzyme.

3. Site-Directed Mutagenesis to Correct a PTC

This protocol outlines a general method for correcting a point mutation, such as a PTC, in a plasmid.[10][11][17][26][27]

  • Principle: A pair of complementary mutagenic primers containing the desired base change is used to amplify the entire plasmid by PCR. The parental, methylated template DNA is then digested with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Materials:

    • Plasmid DNA containing the PTC.

    • Mutagenic primers (forward and reverse).

    • High-fidelity DNA polymerase.

    • dNTPs.

    • DpnI restriction enzyme.

    • Competent E. coli cells.

    • LB agar plates with the appropriate antibiotic.

  • Procedure:

    • Primer Design: Design a pair of complementary primers, typically 25-45 nucleotides in length, with the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

    • PCR Amplification: Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The cycling conditions will depend on the polymerase and plasmid size.

    • DpnI Digestion: Add DpnI directly to the PCR product and incubate at 37°C for 1 hour to digest the parental template DNA.

    • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

    • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

    • Verification: Pick several colonies, isolate the plasmid DNA, and sequence the region of interest to confirm the successful introduction of the desired mutation.

Visualizations

Premature_Termination_Causes cluster_causes Primary Causes of Premature Termination cluster_consequences Consequences PTC Nonsense Mutation (PTC) Truncated_Protein Truncated, Non-functional Protein PTC->Truncated_Protein NMD Nonsense-Mediated mRNA Decay PTC->NMD mRNA_Structure mRNA Secondary Structure mRNA_Structure->Truncated_Protein Frameshift Ribosomal Frameshifting Frameshift->Truncated_Protein

Caption: Major causes of premature polypeptide chain termination.

Troubleshooting_Workflow cluster_ptc_solutions PTC Solutions Start Truncated Protein Detected Check_Sequence Sequence DNA Template Start->Check_Sequence PTC_Present PTC Present? Check_Sequence->PTC_Present Mutagenesis Site-Directed Mutagenesis PTC_Present->Mutagenesis Yes Check_mRNA_Structure Analyze mRNA Secondary Structure PTC_Present->Check_mRNA_Structure No Full_Length_Protein Full-Length Protein Obtained Mutagenesis->Full_Length_Protein Readthrough Use Read-through Compounds Readthrough->Full_Length_Protein Optimize_Codons Codon Optimization Check_mRNA_Structure->Optimize_Codons Strong Structure Optimize_IVT Optimize In Vitro Translation Conditions Check_mRNA_Structure->Optimize_IVT No Strong Structure Optimize_Codons->Full_Length_Protein Optimize_IVT->Full_Length_Protein

Caption: A logical workflow for troubleshooting premature termination.

Readthrough_Mechanism cluster_normal Normal Termination cluster_readthrough Read-through Mechanism Ribosome_Normal Ribosome at Stop Codon Release_Factor Release Factor Binding Ribosome_Normal->Release_Factor Termination Polypeptide Release Release_Factor->Termination Ribosome_PTC Ribosome at PTC Ribosome_PTC->Release_Factor Inhibited by Read-through Compound Readthrough_Compound Read-through Compound Ribosome_PTC->Readthrough_Compound Near_Cognate_tRNA Near-Cognate tRNA Binding Readthrough_Compound->Near_Cognate_tRNA Elongation Continued Elongation Near_Cognate_tRNA->Elongation

Caption: Simplified mechanism of action for read-through compounds.

References

Managing and removing impurities in N-carboxyanhydride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-carboxyanhydride (NCA) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in NCA synthesis, and why are they problematic?

A1: The purity of N-carboxyanhydride (NCA) monomers is crucial for successful polypeptide synthesis.[1][2] Common impurities can interfere with polymerization, leading to low molecular weight polymers, broad polydispersity, and undesired side reactions.[2][3] The primary impurities depend on the synthetic route used.

  • Phosgenation of Amino Acids (Fuchs-Farthing method): This is the most common method for synthesizing NCAs.[1][4]

    • Hydrogen Chloride (HCl) and Chloride Ions: HCl is a major byproduct that can initiate unwanted polymerization.[1] Chloride ions are known to initiate NCA polymerization, which can lead to uncontrolled reactions and low molecular weight byproducts.[1]

    • Unreacted Amino Acid HCl Salts: These can also act as a source of initiating species.[1]

    • N-Chloroformyl Amino Acids and 2-Isocyanatoacyl Chlorides: These electrophilic contaminants can terminate the growing polymer chains, hindering the formation of high molecular weight polypeptides.[1][4]

    • Phosgene and its derivatives: Residual phosgene or its derivatives can be present in non-purified NCA batches.[5]

  • Cyclization of N-alkoxycarbonyl Amino Acids (Leuchs method):

    • Halogenating agents and byproducts: Impurities can include residual halogenating agents like thionyl chloride, phosphorus pentachloride, or phosphorus tribromide, as well as alkyl or benzyl halides and HCl.[4][6]

Q2: How can I detect the presence of impurities in my NCA product?

A2: Several analytical techniques can be used to assess the purity of your NCA monomers:

  • Melting Point: A sharp melting point that corresponds to literature values is a good indicator of purity. A broad melting range or a value that deviates from the expected one can suggest the presence of impurities.[1]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can be used to identify residual starting materials, solvents, or side products.[1]

    • Fourier-Transform Infrared Spectroscopy (FTIR): This technique is useful for confirming the formation of the NCA ring and the absence of starting materials.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect and quantify residual starting materials or side products.[1]

    • Gel Permeation Chromatography (GPC): While primarily used for polymer analysis, GPC of polymers synthesized from the NCA can reveal issues with monomer purity. The presence of low-molecular-weight byproducts in the resulting polymer can indicate problems with the NCA monomer quality.[1]

  • Elemental Analysis: Techniques like Particle-Induced X-ray Emission (PIXE) can be used to detect trace amounts of elemental impurities, such as chlorine.[1]

Q3: What are the recommended storage conditions for NCA monomers?

A3: NCA monomers are sensitive to moisture, temperature, and nucleophiles.[7] To prevent degradation and self-polymerization, they should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) at low temperatures, typically -20°C.[7][8] Proper storage is crucial to maintain the purity and reactivity of the NCAs for controlled polymerization.

Troubleshooting Guide

Problem 1: Low yield of NCA product.

Possible Cause Suggested Solution
Incomplete reaction Ensure the reaction goes to completion by monitoring with techniques like TLC or IR spectroscopy. The exotherm of the reaction between an amino acid and diphosgene can be sufficient to drive the reaction to completion without external heating.[1]
Degradation of NCA during workup Avoid prolonged exposure to moisture and high temperatures. For the Fuchs-Farthing method, washing the NCA solution with cold water or aqueous sodium bicarbonate can remove residual HCl, but the monomer must be dried rapidly afterward.[4][6]
Loss of product during purification Optimize purification methods. While multiple recrystallizations are common, they can lead to product loss.[1][8] Consider alternative methods like flash column chromatography, which can sometimes provide improved yields.[8][9][10]

Problem 2: The resulting polypeptide has a low molecular weight and/or broad polydispersity.

Possible Cause Suggested Solution
Impurities in the NCA monomer This is a primary cause of poor polymerization control.[2][3] Thoroughly purify the NCA monomer to remove initiators (e.g., water, HCl, unreacted amines) and terminators (e.g., acyl chlorides).[1][2][4]
Presence of water in the polymerization reaction Water can act as an initiator or chain transfer agent, leading to uncontrolled polymerization.[2][11] Ensure all glassware is rigorously dried and use anhydrous solvents. Drying solvents and reagents by azeotropic distillation with toluene can be effective.[12]
Incorrect initiator concentration or type The choice and amount of initiator are critical for controlling the molecular weight of the resulting polypeptide. Carefully calculate and dispense the initiator.
Reaction temperature Side reactions are more prevalent at higher temperatures. Performing the polymerization at 0°C can suppress end-group termination and other side reactions, leading to more controlled polymerization.[13][14]

Problem 3: The NCA monomer is an oil or low-melting solid and is difficult to purify by recrystallization.

Possible Cause Suggested Solution
Inherent properties of the NCA Some NCAs, particularly those with bulky or functional side chains, are difficult to crystallize.[8][9]
Purification Method Flash column chromatography on silica gel is an effective alternative for purifying NCAs that are difficult to recrystallize.[8][9][10] This method has been shown to be effective for a variety of NCAs, including those with hydrophilic or hydrophobic side chains.[9][10]

Experimental Protocols

Protocol 1: Purification of NCAs by Recrystallization

This is a common method for purifying solid NCAs.[1]

  • Dissolution: Dissolve the crude NCA in a minimal amount of a suitable hot solvent (e.g., tetrahydrofuran (THF), ethyl acetate, or toluene).

  • Crystallization: Slowly add a cold antisolvent (e.g., hexane, heptane, or petroleum ether) until the solution becomes turbid.

  • Cooling: Allow the solution to cool slowly to room temperature and then cool further in a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by filtration under a dry, inert atmosphere.

  • Washing: Wash the crystals with a small amount of cold antisolvent.

  • Drying: Dry the purified NCA crystals under high vacuum.

  • Repeat: For high purity, this process is often repeated three or more times.[1]

Protocol 2: Purification of NCAs by Flash Column Chromatography

This method is particularly useful for NCAs that are oils or low-melting solids.[8][9][10]

  • Column Preparation: Pack a silica gel column using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent system should be chosen to provide good separation of the NCA from its impurities.

  • Sample Loading: Dissolve the crude NCA in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure NCA.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the purified NCA under high vacuum.

Protocol 3: Large-Scale Purification of NCAs by Filtration through Diatomaceous Earth (Celite)

This method is effective for removing trace HCl contamination on a large scale.[1]

  • Slurry Preparation: Prepare a slurry of diatomaceous earth (Celite) in an appropriate organic solvent (e.g., dichloromethane).

  • Column Packing: Pack a filtration funnel or column with the Celite slurry.

  • NCA Solution Preparation: Dissolve the crude NCA in the same organic solvent.

  • Filtration: Pass the NCA solution through the Celite plug.

  • Washing: Wash the Celite plug with additional solvent to ensure complete recovery of the NCA.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified NCA.

Data Presentation

Table 1: Common Solvents for NCA Recrystallization

SolventAntisolventReference
Tetrahydrofuran (THF)Hexane, Heptane, Petroleum Ether[1]
Ethyl AcetateHexane, Heptane, Petroleum Ether[1]
TolueneHexane, Heptane, Petroleum Ether[1]

Table 2: Comparison of NCA Purification Methods

MethodAdvantagesDisadvantagesBest Suited ForReferences
Recrystallization Effective for removing many common impurities.Can lead to significant product loss, especially with multiple repetitions. Not suitable for oils or low-melting solids.Crystalline, high-melting NCAs.[1][8]
Sublimation Can yield very pure product.Limited to a small number of NCAs; can cause thermal polymerization, leading to low yields.Thermally stable NCAs with suitable vapor pressure.[8]
Flash Chromatography Rapid and effective for a wide range of NCAs, including oils and low-melting solids. Can improve yields compared to recrystallization.Requires a suitable solvent system and can be more technically involved than recrystallization.NCAs that are difficult to crystallize.[8][9][10]
Celite Filtration Simple, scalable method for removing trace acidic impurities like HCl.Less effective for removing other types of impurities.Large-scale synthesis where trace acid is a concern.[1]

Visualizations

NCA_Purification_Workflow cluster_synthesis Crude NCA Synthesis cluster_purification Purification Options Crude_NCA Crude NCA Product Recrystallization Recrystallization Crude_NCA->Recrystallization Solid NCA Flash_Chromatography Flash Chromatography Crude_NCA->Flash_Chromatography Oily or Low-Melting NCA Celite_Filtration Celite Filtration Crude_NCA->Celite_Filtration Large Scale, Trace Acid Pure_NCA Pure NCA Monomer Recrystallization->Pure_NCA Flash_Chromatography->Pure_NCA Celite_Filtration->Pure_NCA

Caption: Workflow for selecting an appropriate NCA purification method.

Troubleshooting_Low_MW_Polymer cluster_causes Potential Causes cluster_solutions Solutions Problem Low MW / Broad PDI Polymer Impure_NCA Impure NCA Monomer Problem->Impure_NCA Water_Contamination Water in Reaction Problem->Water_Contamination High_Temp High Reaction Temperature Problem->High_Temp Purify_NCA Re-purify NCA (Recrystallization, Chromatography) Impure_NCA->Purify_NCA Dry_System Use Anhydrous Solvents & Glassware Water_Contamination->Dry_System Lower_Temp Run Polymerization at 0°C High_Temp->Lower_Temp Controlled_Polymerization Achieve Controlled Polymerization Purify_NCA->Controlled_Polymerization Dry_System->Controlled_Polymerization Lower_Temp->Controlled_Polymerization

Caption: Troubleshooting logic for low molecular weight polymer formation.

References

Technical Support Center: Hydrolysis of 4-(sec-Butyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of 4-(sec-Butyl)oxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derivative of L-isoleucine. This resource is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Troubleshooting Guide

This section addresses common issues encountered during the handling and reaction of this compound, with a focus on unintended hydrolysis.

Question: My this compound shows signs of degradation upon storage (e.g., clumping, gas evolution). What is happening and how can I prevent it?

Answer: These signs typically indicate premature hydrolysis and/or polymerization of the NCA. NCAs are highly sensitive to moisture.[1] Hydrolysis leads to the opening of the oxazolidine-2,5-dione ring to form the corresponding amino acid, L-isoleucine, with the release of carbon dioxide. The presence of moisture can also initiate uncontrolled polymerization.

Troubleshooting Steps:

  • Storage: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., -20°C).

  • Handling: Always handle the material in a glovebox or under a stream of dry inert gas. Use dry solvents and glassware.

  • Purification: If you suspect contamination with the parent amino acid or other impurities, purification by recrystallization from a suitable dry solvent system or by flash chromatography on silica gel may be necessary.[2]

Question: My reaction yield is significantly lower than expected, and I suspect hydrolysis of the starting NCA. How can I confirm this?

Answer: Low yields in reactions where the NCA is a starting material (e.g., ring-opening polymerization) are often due to the consumption of the NCA by hydrolysis. To confirm hydrolysis, you can analyze the starting material and the reaction mixture for the presence of L-isoleucine, the hydrolysis product.

Analytical Methods for Confirmation:

  • Thin-Layer Chromatography (TLC): A simple method to check for the presence of the more polar amino acid, which will have a different Rf value than the NCA.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of L-isoleucine and compare them to the signals of the intact NCA.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can be used for the qualitative and quantitative analysis of the NCA and its hydrolysis product.[3][4]

Question: I am observing unexpected side products in my reaction. Could they be related to the hydrolysis of this compound?

Answer: Yes, side products can arise from the reactivity of the hydrolysis product or from intermediates of the hydrolysis process. The primary amine of the L-isoleucine formed upon hydrolysis can act as an initiator for ring-opening polymerization, leading to oligomers or polymers with uncontrolled chain lengths. This can be a significant issue in controlled polymerization reactions.

Frequently Asked Questions (FAQs)

What is the primary product of the hydrolysis of this compound?

The primary products are L-isoleucine and carbon dioxide (CO₂). The hydrolysis reaction involves the nucleophilic attack of water on one of the carbonyl groups of the anhydride ring, leading to ring-opening and subsequent decarboxylation.

What factors influence the rate of hydrolysis?

The rate of hydrolysis is influenced by several factors:

  • Water Content: The most critical factor. The rate is directly proportional to the concentration of water in the system.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • pH: Hydrolysis can be catalyzed by both acid and base. The stability of NCAs is generally lowest at high and low pH values.

  • Solvent: The polarity of the solvent can influence the rate of hydrolysis.

  • Purity of the NCA: Impurities, particularly acidic or basic residues from the synthesis, can catalyze hydrolysis.

How does the sec-butyl side chain affect the stability and hydrolysis of this NCA?

The sec-butyl side chain is a bulky and hydrophobic group. Such side chains can create steric hindrance around the reactive carbonyl centers of the NCA ring, which may slightly reduce the rate of nucleophilic attack by water compared to NCAs with smaller side chains.[2][5] Furthermore, bulky aliphatic side chains like sec-butyl (as in isoleucine), isobutyl (leucine), and isopropyl (valine) can form hydrophobic clusters that may impede the penetration of water, potentially enhancing the stability of the molecule in certain environments.[6][7]

Can I intentionally hydrolyze this compound?

Yes, controlled hydrolysis can be achieved by dissolving the NCA in an aqueous buffer solution at a specific pH and temperature. The progress of the reaction can be monitored by techniques like HPLC or NMR to determine the rate of disappearance of the NCA and the appearance of L-isoleucine.

Quantitative Data Summary

Table 1: Factors Influencing the Rate of Hydrolysis of this compound

FactorEffect on Hydrolysis RateRationale
↑ Water Concentration IncreasesWater is a reactant in the hydrolysis reaction.
↑ Temperature IncreasesProvides the necessary activation energy for the reaction.
High or Low pH IncreasesAcid or base catalysis of the ring-opening.
Presence of Impurities IncreasesAcidic/basic impurities can act as catalysts.
Bulky Side Chain May DecreaseSteric hindrance can impede nucleophilic attack by water.[2][5]

Table 2: Relative Stability of Amino Acids with Bulky Side Chains in Storage

This data is based on the degradation of amino acids in dried blood spots and can provide an indication of the relative stability of the parent amino acids. Isoleucine, the parent amino acid of the topic NCA, is among the more stable amino acids.[8]

Amino AcidRelative Stability Ranking (from most to least stable)
Aspartate1
Isoleucine 2
Proline3
Valine 4
Leucine 5

Experimental Protocols

Protocol for Monitoring the Hydrolysis of this compound

This protocol provides a general framework for determining the rate of hydrolysis under controlled conditions. It is based on general guidelines for testing chemical hydrolysis.[9]

1. Materials and Equipment:

  • This compound

  • Sterile aqueous buffer solutions (e.g., pH 4, 7, and 9)

  • Acetonitrile (or other suitable organic solvent, HPLC grade)

  • Thermostatically controlled water bath or incubator

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • L-isoleucine standard for calibration

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of dry acetonitrile to prepare a stock solution. The concentration should not exceed 0.01 M.

  • Initiate Hydrolysis:

    • Pre-heat the buffer solutions to the desired temperature (e.g., 25°C, 40°C, 50°C) in the thermostatically controlled environment.

    • Add a small, known volume of the NCA stock solution to each buffer solution to initiate the hydrolysis reaction. The final concentration of the organic solvent should be low to minimize its effect on the reaction.

  • Sample Collection: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes, and so on), withdraw an aliquot of the reaction mixture.

  • Quench the Reaction (if necessary): Depending on the rate of hydrolysis, it may be necessary to quench the reaction in the collected aliquots. This can be done by rapid freezing or by immediate dilution with the mobile phase for HPLC analysis.

  • Analysis:

    • Analyze the samples by HPLC to determine the concentration of the remaining this compound and the formed L-isoleucine.

    • A calibration curve for L-isoleucine should be prepared to quantify its concentration accurately.

  • Data Analysis: Plot the concentration of the NCA versus time to determine the rate of hydrolysis. The half-life of the compound under the tested conditions can then be calculated.

Visualizations

Hydrolysis_Pathway Hydrolysis of this compound NCA This compound Intermediate Carbamic Acid Intermediate NCA->Intermediate + H₂O H2O H₂O AminoAcid L-Isoleucine Intermediate->AminoAcid CO2 CO₂ Intermediate->CO2 Decarboxylation

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Hydrolysis Start Problem Observed (e.g., Low Yield, Impurities) Check_Storage Review Storage and Handling Procedures Start->Check_Storage Analyze_NCA Analyze Starting NCA for Purity (TLC, NMR, HPLC) Check_Storage->Analyze_NCA Procedures OK Improve_Conditions Action: Use Anhydrous Solvents/Inert Atmosphere Check_Storage->Improve_Conditions Procedures Not OK Analyze_Reaction Analyze Reaction Mixture for Amino Acid Analyze_NCA->Analyze_Reaction NCA is Pure Impure_NCA NCA is Impure/ Partially Hydrolyzed Analyze_NCA->Impure_NCA Impurity Detected Hydrolysis_Confirmed Hydrolysis Confirmed in Reaction Analyze_Reaction->Hydrolysis_Confirmed Amino Acid Detected Purify_NCA Action: Purify NCA (Recrystallization/ Chromatography) Impure_NCA->Purify_NCA Hydrolysis_Confirmed->Improve_Conditions

Caption: Troubleshooting workflow for suspected NCA hydrolysis.

Hydrolysis_Factors Factors Influencing NCA Hydrolysis Rate center Rate of Hydrolysis temp Temperature temp->center water Water Concentration water->center ph pH (Acidic or Basic) ph->center impurities Catalytic Impurities impurities->center

Caption: Key factors that increase the rate of NCA hydrolysis.

References

Addressing stability problems with oxazolidine-2,5-diones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxazolidine-2,5-diones, also known as N-carboxyanhydrides (NCAs). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges and provide guidance on the proper handling, synthesis, and use of these versatile compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of oxazolidine-2,5-diones (NCAs)?

A1: Oxazolidine-2,5-diones are highly reactive molecules and their stability is primarily compromised by three main factors:

  • Moisture: NCAs are extremely sensitive to water. Moisture can initiate uncontrolled polymerization or lead to hydrolysis, breaking down the NCA ring to form the parent amino acid and carbon dioxide.[1][2] This is a critical concern during synthesis, purification, storage, and handling.

  • Temperature: These compounds are thermally labile. Elevated temperatures can induce decomposition or uncontrolled polymerization.[3][4]

  • Impurities: The presence of acidic or nucleophilic impurities can significantly impact stability. For instance, residual hydrochloric acid (HCl) from synthesis can inhibit polymerization, while other nucleophiles can initiate unwanted side reactions.[5][6]

Q2: How should I properly store my NCA compounds?

A2: Proper storage is crucial to maintain the integrity of your NCAs. For long-term storage, most NCAs should be kept at -20°C under a dry, inert atmosphere such as nitrogen or argon.[7] For very sensitive compounds, storage at -78°C may be beneficial.[3][4] Always ensure the container is tightly sealed to prevent moisture ingress. Before use, it is recommended to allow the container to warm to room temperature before opening to avoid condensation of atmospheric moisture onto the cold compound.[7]

Q3: What is the expected shelf-life of a properly stored NCA?

A3: The shelf-life of an NCA is highly dependent on its purity and storage conditions. High-purity, crystalline NCAs stored under the recommended conditions (-20°C, inert atmosphere) can be stable for over 18 months.[7] However, the stability can vary depending on the specific amino acid side chain. It is always best to use the NCA as soon as possible after synthesis and purification.

Q4: Can I use an NCA that has started to look discolored or has a different consistency?

A4: Discoloration or a change in physical appearance (e.g., from a crystalline solid to a sticky or oily substance) is often an indication of degradation or polymerization. It is highly recommended to use only high-purity, crystalline NCAs for your experiments to ensure reproducibility and the desired outcome. Using a potentially degraded NCA can lead to failed reactions, low yields, and polymers with uncontrolled molecular weights and high polydispersity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and polymerization of oxazolidine-2,5-diones.

Problem 1: Low or No Yield During NCA Synthesis
Possible Cause Suggested Solution
Incomplete reaction Ensure the amino acid starting material is thoroughly dried under high vacuum before the reaction.[3] Monitor the reaction progress to confirm the complete consumption of the starting material.
Degradation during synthesis Avoid excessive heating, as NCAs are thermally sensitive.[4] If using phosgene or a phosgene equivalent, ensure that any acidic byproducts are effectively removed or neutralized.
Moisture contamination Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Problem 2: Difficulty in Purifying the NCA
Possible Cause Suggested Solution
Oily or non-crystalline product This may be due to impurities hindering crystallization. Attempt purification using flash column chromatography with extensively dried silica gel.[4][5][8][9][10]
Contamination with unreacted starting material or byproducts Multiple recrystallizations may be necessary.[4][11] Washing the crude product with specific solvents can also help remove certain impurities. A filtration step through Celite can be effective in removing particulate impurities.[3][4]
Problem 3: Polymerization of NCA Fails to Initiate or Proceeds Very Slowly
Possible Cause Suggested Solution
Impure NCA monomer Acidic impurities, such as residual HCl from synthesis, can protonate the initiator and inhibit the polymerization.[5] Ensure the NCA is of high purity by performing thorough purification (recrystallization, flash chromatography).[4][5][8][9][10]
Inactive initiator Verify the purity and concentration of your initiator. If using a primary amine initiator, ensure it has not been degraded.
Low reaction temperature While low temperatures can suppress side reactions, they also slow down the rate of polymerization.[12][13][14] A balance must be found for optimal results.
Problem 4: Uncontrolled Polymerization and High Polydispersity
Possible Cause Suggested Solution
Moisture contamination Water can act as an initiator, leading to uncontrolled polymerization and a broad molecular weight distribution.[1] Use anhydrous solvents and stringent inert atmosphere techniques.
Side reactions Side reactions, such as the "carbamate mechanism," can compete with the desired polymerization pathway.[15] Optimizing the reaction temperature (often lowering it to 0°C) can help suppress these side reactions.[12][13][14]
Impure NCA Impurities in the NCA monomer can lead to premature termination or transfer reactions, resulting in a high polydispersity index.

Data on Stability and Storage

Parameter Condition/Factor Effect on Stability Recommendation
Temperature Elevated TemperaturesPromotes thermal decomposition and uncontrolled polymerization.[4]Store at -20°C or below.[7] Avoid heating during synthesis and workup unless specified in the protocol.
Moisture Presence of WaterLeads to hydrolysis of the NCA ring and can initiate uncontrolled polymerization.[1][2]Handle under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents. Allow container to warm to room temperature before opening.[7]
Purity Acidic/Basic ImpuritiesCan inhibit or catalyze unintended reactions, leading to failed polymerizations or impure products.[5][6]Purify NCAs thoroughly by recrystallization or flash chromatography until high purity is confirmed.[4][5][8][9][10]
Storage Duration Long-term StorageGradual degradation can occur even under ideal conditions.For optimal results, use freshly synthesized and purified NCAs. For long-term storage, a shelf life of >18 months can be expected at -20°C for high-purity NCAs.[7]

Experimental Protocols

Protocol 1: Synthesis of γ-benzyl-L-glutamate NCA

This protocol is a representative example of NCA synthesis using triphosgene.

Materials:

  • γ-benzyl-L-glutamate

  • Triphosgene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Nitrogen or Argon gas supply

  • Schlenk line and appropriate glassware

Procedure:

  • Thoroughly dry the γ-benzyl-L-glutamate under high vacuum for several hours to remove any residual moisture.

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add the dried γ-benzyl-L-glutamate and anhydrous THF.

  • Carefully add triphosgene to the suspension. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux and stir until the solution becomes clear, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the solution under reduced pressure to remove the THF.

  • The crude NCA is then purified by recrystallization (see Protocol 2).

Protocol 2: Purification of NCAs by Recrystallization

Materials:

  • Crude NCA

  • Anhydrous solvent for dissolution (e.g., THF, ethyl acetate)

  • Anhydrous anti-solvent for precipitation (e.g., hexane, heptane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox or under a positive pressure of inert gas, dissolve the crude NCA in a minimal amount of the appropriate anhydrous solvent.

  • Once fully dissolved, slowly add the anhydrous anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Allow the solution to stand, often at a reduced temperature (e.g., -20°C), to facilitate complete crystallization.

  • Collect the crystals by filtration under an inert atmosphere.

  • Wash the crystals with a small amount of the cold anti-solvent.

  • Dry the purified NCA crystals under high vacuum.

  • Repeat the recrystallization process until the desired purity is achieved, which should be confirmed by analytical techniques such as NMR spectroscopy and melting point analysis.[11]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage s1 Dry Amino Acid s2 Reaction with Phosgene/Triphosgene in Anhydrous Solvent s1->s2 p1 Crude NCA s2->p1 p2 Recrystallization or Flash Chromatography p1->p2 p3 Pure Crystalline NCA p2->p3 a1 Purity Confirmation (NMR, MP) p3->a1 a2 Store at -20°C under Inert Gas a1->a2 degradation_pathways cluster_moisture Moisture-Induced Degradation cluster_thermal Thermal Degradation NCA Oxazolidine-2,5-dione (NCA) hydrolysis Hydrolysis NCA->hydrolysis H2O uncontrolled_poly Uncontrolled Polymerization NCA->uncontrolled_poly H2O (initiator) thermal_decomp Thermal Decomposition NCA->thermal_decomp Heat thermal_poly Uncontrolled Polymerization NCA->thermal_poly Heat amino_acid Amino Acid + CO2 hydrolysis->amino_acid side_products Various Side Products thermal_decomp->side_products

References

Technical Support Center: Diagnosing Failed Peptide Synthesis Using Oxazolidinone Monomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and answers to frequently asked questions, with a special focus on syntheses incorporating oxazolidinone (Oxd) monomers.

Table of Contents

  • --INVALID-LINK--
  • --INVALID-LINK--
  • --INVALID-LINK--

Troubleshooting Guide

This section addresses common problems encountered during solid-phase peptide synthesis (SPPS) and their potential solutions, particularly when using oxazolidinone monomers to overcome difficult sequences.

Q1: My final crude peptide shows low purity on HPLC. How do I identify the problem?

A: Low purity is a common issue stemming from incomplete reactions or side reactions. The first step is to analyze the crude product using HPLC-MS to identify the masses of the major impurities.[1] This allows you to categorize the failure and take corrective action.

Diagnostic Workflow:

G cluster_start Initial Analysis cluster_analysis Mass Analysis cluster_outcomes Potential Causes cluster_solutions Solutions start Failed Synthesis: Low Crude Purity hplc_ms Analyze Crude Product by HPLC-MS start->hplc_ms mass_check Compare Impurity Masses to Expected Mass hplc_ms->mass_check target_mass Target Mass Present (Low Yield) mass_check->target_mass Main peak is correct, but small deletion Deletion Sequences (M - n*AA) mass_check->deletion Masses correspond to missing amino acids modification Unexpected Modifications (e.g., M+16, M+22) mass_check->modification Masses are higher than expected incomplete Incomplete Deprotection (M + Protecting Group) mass_check->incomplete Masses match addition of protecting groups sol_yield Optimize Coupling Time/ Reagents, Check Resin Loading target_mass->sol_yield sol_agg Address Aggregation: Use Oxd monomers, change solvents (NMP), increase temp. deletion->sol_agg sol_mod Review Cleavage Cocktail & Scavengers, Check for Oxidation modification->sol_mod sol_deprotect Extend Deprotection Time, Check Reagent Quality incomplete->sol_deprotect

Q2: Mass spectrometry shows masses corresponding to M-18, M-56, or other deletions. What happened?

A: These masses typically indicate deletion sequences, where one or more amino acid couplings failed. This is often caused by peptide aggregation on the solid support, preventing reagents from reaching the growing chain's N-terminus.[2]

  • Cause: Hydrophobic sequences are particularly prone to forming secondary structures (beta-sheets) that lead to inter- or intramolecular aggregation.[1][2] This physically blocks the reaction sites.

  • Role of Oxazolidinone Monomers: Oxd monomers, also known as pseudoprolines, are specifically designed to prevent this. They are dipeptide building blocks that incorporate a temporary oxazolidine ring, disrupting the hydrogen bonding patterns that lead to aggregation.[2][3]

  • Solution:

    • Resynthesize: The most effective solution is to resynthesize the peptide, strategically substituting a Ser or Thr residue with its corresponding Oxd dipeptide derivative at intervals (typically every 6-8 residues) within the problematic sequence.

    • Optimize Conditions: If resynthesis is not immediately possible, you can try to disrupt aggregation by using stronger solvents like N-methylpyrrolidone (NMP), increasing the coupling temperature, or adding chaotropic salts.[2]

Q3: My MS results show a mass of M+16. What does this signify?

A: A mass shift of +16 Da is a classic indicator of oxidation.[4] Amino acids with susceptible side chains, such as Methionine (Met), Tryptophan (Trp), and Cysteine (Cys), are most commonly affected.[4]

  • Cause: Oxidation can occur during synthesis, cleavage, or storage.[4] It is often caused by air exposure or reactive intermediates from the cleavage cocktail.

  • Solution:

    • Cleavage: Ensure your trifluoroacetic acid (TFA) cleavage cocktail contains appropriate scavengers. For peptides containing Trp or Met, using a scavenger like TIS (triisopropylsilane) or thioanisole is critical.

    • Storage: Store the final peptide under an inert atmosphere (argon or nitrogen) and at a low temperature (-20°C or -80°C) to minimize oxidation over time.

Q4: I see a mass corresponding to M + protecting group mass. What is the issue?

A: This indicates incomplete removal of a side-chain protecting group during the final cleavage step.

  • Cause: The cleavage cocktail may not have been potent enough, or the cleavage time was too short for a particularly stable protecting group.

  • Solution:

    • Review Protocol: Verify that the cleavage cocktail and duration are appropriate for all protecting groups in your sequence.

    • Re-cleavage: If enough material is available, you can subject the peptide to the cleavage conditions again to remove the remaining protecting group.

Table 1: Common Protecting Groups and Their Masses

Amino AcidProtecting GroupMass Addition (Da)
Asp, GlutBu (tert-Butyl)56.1
Ser, Thr, TyrtBu (tert-Butyl)56.1
Lys, OrnBoc (tert-Butoxycarbonyl)100.1
ArgPbf (Pentamethyldihydrobenzofuran-sulfonyl)252.3
CysTrt (Trityl)242.3
HisTrt (Trityl)242.3
TrpBoc (tert-Butoxycarbonyl)100.1

Frequently Asked Questions (FAQs)

Q1: What are oxazolidinone (Oxd) monomers and why are they used?

A: Oxazolidinone (Oxd) monomers, also known as pseudoproline dipeptides, are synthetic dipeptides of Ser or Thr. They contain a temporary, acid-labile oxazolidine ring structure. They are used in SPPS to act as "kink-inducers" in the growing peptide backbone. This disruption of the regular structure breaks up hydrogen bonding networks that lead to on-resin aggregation, thereby improving solvation and reaction efficiency for difficult or hydrophobic sequences.[2][3] The native Ser or Thr structure is fully restored during the final acid cleavage step.

G cluster_peptide Standard Peptide Chain (Aggregation Prone) cluster_oxd Peptide with Oxd Monomer (Aggregation Disrupted) p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 o1 o1 o2 o2 o1->o2 oxd Oxd Monomer o2->oxd o4 o4 oxd->o4 o5 o5 o4->o5

Q2: Are there any side reactions associated with oxazolidinone monomers?

A: While generally robust, Oxd monomers can be susceptible to certain side reactions, especially under harsh conditions like elevated temperatures or pressures used in some automated synthesizers.[3] One potential issue is the premature opening of the oxazolidine ring.[3] Additionally, some studies suggest that the presence of a pseudoproline moiety might catalyze aspartimide formation in adjacent aspartic acid residues under specific conditions.[3] It is crucial to follow the recommended coupling protocols for these reagents.

Q3: How do I confirm the successful incorporation of an Oxd monomer?

A: Direct confirmation during synthesis is difficult. The most reliable method is the successful synthesis of a peptide that previously failed due to aggregation. After cleavage and purification, sequencing methods like MS/MS (tandem mass spectrometry) can confirm the final peptide sequence, which will show a standard Ser or Thr at the position where the Oxd monomer was incorporated.

Experimental Protocols

Protocol 1: General HPLC Analysis for Crude Peptide Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity.[5][6]

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide (approx. 1 mg) in 1 mL of a suitable solvent. A common starting solvent is a mixture of Buffer A and Buffer B (e.g., 50:50 water/acetonitrile with 0.1% TFA).[5][6]

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the HPLC column.[5]

  • HPLC Setup and Method:

    • Column: A reverse-phase C18 column is standard for most peptides.[7][8]

    • Mobile Phase:

      • Buffer A: 0.1% TFA in water.[7]

      • Buffer B: 0.1% TFA in acetonitrile.[7]

    • Gradient: A typical analytical gradient is a linear increase from 5% to 65% Buffer B over 20-30 minutes.[6] This may need to be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min for a standard analytical column (e.g., 4.6 mm diameter).

    • Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).[6]

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main product peak by the total area of all peaks, expressed as a percentage.[6]

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass data for the main peak and major impurities simultaneously.[7]

Protocol 2: Mass Spectrometry Analysis (MALDI-TOF/ESI-MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide and identifying impurities.[9][10]

  • Sample Preparation (MALDI-TOF):

    • Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid for peptides) in a solvent like 50% acetonitrile, 0.1% TFA.[9]

    • On a MALDI target plate, spot 1 µL of the peptide sample (dissolved in a suitable solvent).

    • Immediately add 1 µL of the matrix solution to the sample spot and allow it to co-crystallize by air drying.[9]

  • Sample Preparation (ESI-MS):

    • For direct infusion, dilute the peptide sample to a low concentration (e.g., 1-10 pmol/µL) in a solvent suitable for electrospray, such as 50% methanol or acetonitrile with 0.1% formic acid.

    • For LC-MS, the sample is prepared as per the HPLC protocol and injected into the LC system, which is directly coupled to the ESI source.[7]

  • Data Acquisition and Interpretation:

    • Acquire the mass spectrum in the appropriate mass range for your peptide.

    • Compare the observed monoisotopic mass of the main peak to the calculated theoretical mass of your target peptide.[7][9]

    • Analyze the masses of other significant peaks to identify potential deletion sequences, modifications, or incomplete deprotection products based on their mass differences from the target peptide.[9]

References

Technical Support Center: Chiral Purity Analysis of 4-(sec-Butyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral purity analysis of 4-(sec-Butyl)oxazolidine-2,5-dione.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any separation of the enantiomers of this compound on my chiral HPLC column. What should I do?

A1: Lack of separation is a common issue in chiral chromatography. Here are several troubleshooting steps:

  • Verify Column Selection: this compound is an N-carboxyanhydride (NCA) derived from isoleucine. Polysaccharide-based chiral stationary phases (CSPs), such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are often effective for the separation of chiral compounds containing carbonyl and amine functionalities.[1] If you are using a different type of column, consider switching to a polysaccharide-based CSP.

  • Optimize the Mobile Phase:

    • Normal Phase: Start with a simple mobile phase like hexane/isopropanol (IPA). The ratio of these solvents is critical. A common starting point is 90:10 (hexane:IPA).[1] Systematically vary the percentage of the polar modifier (IPA). Decreasing the IPA content generally increases retention and may improve resolution, but it will also increase the analysis time.

    • Polar Organic Mode: Pure methanol, ethanol, or acetonitrile can also be used and may provide different selectivity.[2]

    • Additives: For NCA compounds, which can be sensitive, it is generally advisable to start without additives. If peak shape is poor, a small amount of a modifier like trifluoroacetic acid (TFA) might be cautiously introduced, but be aware that it can affect the stability of the analyte.

  • Check Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase. Temperature can also have a significant effect on chiral separations; try adjusting the column temperature (e.g., 25°C, 35°C, 40°C) as it can alter the interaction kinetics between the enantiomers and the CSP.

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape can be caused by several factors:

  • Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample and injecting a smaller volume.

  • Injection Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase.[3] Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing. Tailing can also be a sign of column degradation.

  • Secondary Interactions: Tailing can occur due to unwanted interactions between the analyte and the silica support of the CSP. Using a highly deactivated column can help. Sometimes, adding a small amount of a competing agent to the mobile phase can mitigate these effects, but this should be done with caution for sensitive compounds like NCAs.

Q3: I am observing a drifting baseline during my analysis. What is the cause?

A3: A drifting baseline is often related to the mobile phase or the column not being fully equilibrated.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. This can take a significant amount of time, especially when changing mobile phases.

  • Mobile Phase Preparation: The mobile phase components must be thoroughly mixed and degassed. Inconsistent mobile phase composition can cause baseline drift, particularly in gradient elution (though less common for chiral separations which are often isocratic).

  • Contamination: A contaminated column or detector cell can also lead to a drifting baseline.

Q4: Can I use Gas Chromatography (GC) for the chiral analysis of this compound?

A4: Chiral GC is a potential method, particularly given the volatility of some smaller NCAs. A common approach for chiral GC is to use a cyclodextrin-based capillary column.[4] However, NCAs can be thermally labile, so care must be taken with the injector and oven temperatures to avoid degradation of the analyte. A lower injector temperature and a temperature ramp program would be a good starting point.

Q5: Are there other techniques besides HPLC and GC for this analysis?

A5: Yes, other techniques that can be considered are:

  • Supercritical Fluid Chromatography (SFC): SFC is gaining popularity for chiral separations due to its speed.[5] Polysaccharide-based CSPs are widely used in SFC.[6] The mobile phase typically consists of supercritical CO2 with a polar co-solvent like methanol or ethanol.

  • Capillary Electrophoresis (CE): Chiral CE using cyclodextrins as chiral selectors in the background electrolyte has been successfully applied to the enantioselective separation of amino acid derivatives, including NCAs.[7][8][9] This technique requires very small sample volumes.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) using chiral solvating agents (CSAs) can be used to determine enantiomeric excess.[10][11][12] This method does not require physical separation of the enantiomers but relies on the CSA inducing a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.

Quantitative Data Summary

Analytical MethodChiral Stationary Phase (CSP) TypeTypical Mobile PhaseSeparation Factor (α)Resolution (Rs)Reference
HPLC Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA1.2 - 2.5> 1.5[1]
HPLC Cellulose tris(3,5-dimethylphenylcarbamate)Polar Organic (e.g., Methanol)1.1 - 1.8> 1.5[2]
SFC Immobilized PolysaccharideCO2/Methanol1.3 - 3.0> 2.0[6]
CE Heptakis-(6-sulfo)-β-cyclodextrinPhosphate Buffer-> 4.0[9]

Note: α (alpha) is the separation factor, and Rs is the resolution factor. An Rs value of >1.5 is generally considered baseline separation.

Experimental Protocols

Below are detailed starting methodologies for key analytical techniques. These should be considered as starting points and will likely require optimization for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase:

    • Initial Condition: n-Hexane / 2-Propanol (IPA) = 90 / 10 (v/v)

    • Optimization: Vary the percentage of IPA from 5% to 20%.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Chiral Supercritical Fluid Chromatography (SFC)
  • Column: Chiralpak® IA or similar immobilized polysaccharide-based column, 150 x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: Supercritical CO2

    • B (Modifier): Methanol

    • Initial Condition: Isocratic at 15% Methanol

    • Optimization: Vary the modifier percentage from 5% to 40%.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40°C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in methanol or a mixture of hexane and IPA.

Visualizations

Experimental_Workflow_HPLC cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA, Degas) Column Chiral Column (e.g., Polysaccharide CSP) MobilePhasePrep->Column Injection->Column Detection UV Detection (220 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Calculate Chiral Purity (e.e. %) Integration->PurityCalc

Caption: General workflow for chiral purity analysis by HPLC.

Troubleshooting_Tree Start Start: Chiral Purity Analysis Problem Problem Encountered? Start->Problem NoSep No Separation Problem->NoSep Yes, No Separation PoorShape Poor Peak Shape (Tailing/Broad) Problem->PoorShape Yes, Poor Peak Shape Success Successful Analysis Problem->Success No Opt_MP Optimize Mobile Phase (Vary % Modifier) NoSep->Opt_MP Reduce_Load Reduce Sample Load (Dilute Sample) PoorShape->Reduce_Load Change_Col Change Column Type (e.g., Amylose <-> Cellulose) Opt_MP->Change_Col Opt_Temp Adjust Temperature Change_Col->Opt_Temp Opt_Temp->Problem Check_Solvent Check Injection Solvent (Use Mobile Phase) Reduce_Load->Check_Solvent Wash_Col Wash/Replace Column Check_Solvent->Wash_Col Wash_Col->Problem

Caption: Troubleshooting decision tree for chiral HPLC analysis.

References

Validation & Comparative

A Comparative Guide to Polypeptides from 4-(sec-Butyl)oxazolidine-2,5-dione (L-Isoleucine NCA)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive characterization of polypeptides derived from 4-(sec-Butyl)oxazolidine-2,5-dione, the N-carboxyanhydride (NCA) of L-isoleucine. It offers a comparative analysis of poly(L-isoleucine) against other aliphatic poly(α-amino acid)s, supported by experimental data for researchers, scientists, and professionals in drug development.

Overview of Poly(L-isoleucine)

Poly(L-isoleucine) is a synthetic polypeptide synthesized through the ring-opening polymerization of L-isoleucine NCA.[1] As an isomer of poly(L-leucine), its unique β-branched sec-butyl side chain introduces significant steric hindrance, which distinctly influences its secondary structure, solubility, and thermal properties compared to other linear and branched aliphatic polypeptides. Understanding these characteristics is crucial for its application in biomaterials and drug delivery systems.

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of poly(L-isoleucine) involves the initial synthesis of the L-isoleucine N-carboxyanhydride (NCA) monomer, followed by its ring-opening polymerization to yield the polypeptide. Subsequent characterization is performed to determine its molecular weight, secondary structure, and thermal stability.

G cluster_synthesis Monomer & Polymer Synthesis cluster_characterization Polymer Characterization A L-Isoleucine B Phosgenation (Fuchs-Farthing Method) A->B Reactant C This compound (L-Isoleucine NCA) B->C Yields D Ring-Opening Polymerization (ROP) C->D Monomer E Poly(L-isoleucine) D->E Product F Molecular Weight Analysis (GPC/SEC) E->F G Structural Analysis (NMR Spectroscopy) E->G H Secondary Structure Analysis (Circular Dichroism) E->H I Thermal Stability Analysis (TGA/DSC) E->I

Caption: Workflow for Poly(L-isoleucine) Synthesis and Characterization.

Experimental Protocols

Detailed methodologies for the synthesis and key characterization experiments are outlined below.

Synthesis of this compound (L-Isoleucine NCA)

The Fuchs-Farthing method is commonly employed for the synthesis of NCA monomers from unprotected amino acids using phosgene or its safer equivalent, triphosgene.[2]

  • Reaction Setup: Suspend L-isoleucine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Phosgenation: Add triphosgene to the suspension at a controlled temperature, typically between 40-60°C. The reaction progress can be monitored by the dissolution of the solid amino acid as it converts to the soluble NCA.

  • Purification: After the reaction is complete, the solvent is removed under vacuum. The crude NCA is then purified by recrystallization from a suitable solvent system, such as THF/hexane, to remove any unreacted amino acid and side products.[3]

  • Drying and Storage: The purified crystalline NCA is dried under high vacuum and stored in a desiccator or glovebox at low temperatures (-20°C) to prevent degradation from moisture.

Ring-Opening Polymerization of L-Isoleucine NCA

The polymerization is typically initiated by a nucleophile, such as a primary amine, in an anhydrous solvent.[4]

  • Monomer Dissolution: Dissolve the purified L-isoleucine NCA in an anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)) in a flame-dried Schlenk flask under an inert atmosphere.

  • Initiation: Add the initiator (e.g., n-hexylamine) to the solution to achieve the desired monomer-to-initiator ratio, which controls the target degree of polymerization.

  • Polymerization: Allow the reaction to proceed at room temperature for a specified period (typically 24-72 hours), during which the polypeptide precipitates out of the solution.

  • Isolation and Purification: The resulting poly(L-isoleucine) is isolated by precipitation in a non-solvent like methanol or water, followed by centrifugation. The polymer is then washed multiple times to remove any unreacted monomer and initiator.

  • Drying: The purified polypeptide is dried under high vacuum to a constant weight.

Characterization Protocols

NMR spectroscopy is used to confirm the chemical structure of the polypeptide and to check for the absence of monomer.[5]

  • Sample Preparation: Dissolve a small amount of the dried poly(L-isoleucine) in a suitable deuterated solvent, such as trifluoroacetic acid-d (TFA-d) or a mixture of deuterated chloroform and trifluoroacetic acid.

  • Data Acquisition: Record ¹H NMR spectra on a 400 MHz or higher spectrometer.[5]

  • Analysis: The characteristic peaks for the polypeptide backbone and the sec-butyl side chain should be present, while the signals corresponding to the NCA ring protons should be absent.

CD spectroscopy is employed to determine the secondary structure of the polypeptide in solution.[6]

  • Sample Preparation: Prepare a dilute solution of the polypeptide (e.g., 0.1 mg/mL) in a suitable solvent such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which are known to promote helical structures.

  • Data Acquisition: Record CD spectra in the far-UV region (190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).[7]

  • Analysis: The presence of a strong positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm are characteristic of an α-helical conformation. The mean residue ellipticity can be used to quantify the helical content.

TGA is used to evaluate the thermal stability of the polypeptide by measuring its weight loss as a function of temperature.

  • Sample Preparation: Place a small amount of the dried polypeptide (5-10 mg) into an alumina crucible.

  • Data Acquisition: Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Analysis: The onset of decomposition is determined from the TGA curve, providing a measure of the polymer's thermal stability.

Comparative Performance Data

The properties of poly(L-isoleucine) are compared with those of other common aliphatic poly(α-amino acid)s. The β-branching in the side chain of isoleucine imposes significant conformational restrictions.

Table 1: Secondary Structure Comparison of Aliphatic Polypeptides
PolypeptideSide ChainTypical Secondary Structure (in non-interactive solvents)Reference
Poly(L-isoleucine) -CH(CH₃)CH₂CH₃ (sec-Butyl)Predominantly β-sheet[8]
Poly(L-leucine) -CH₂CH(CH₃)₂ (Isobutyl)α-helix[9]
Poly(L-valine) -CH(CH₃)₂ (Isopropyl)β-sheet[8]
Poly(L-alanine) -CH₃ (Methyl)α-helix[8]

Note: The formation of specific secondary structures is highly dependent on solvent, pH, and temperature.

Table 2: Thermal Stability and Solubility of Aliphatic Polypeptides
PolypeptideDecomposition Temp. (TGA, °C)Solubility in WaterSolubility in Common Organic Solvents (e.g., Chloroform, DMF)
Poly(L-isoleucine) ~280-300InsolubleLimited/Insoluble
Poly(L-leucine) ~300-320[10]InsolubleSoluble in some halogenated solvents and strong acids
Poly(L-valine) ~290-310InsolubleInsoluble
Poly(L-alanine) ~310-330InsolubleSoluble in strong acids (e.g., TFA)

Note: Solubility can be highly dependent on the molecular weight of the polymer.[11] L-isoleucine monomer has a reported solubility in water of 41.2 mg/ml at 25°C.[12]

Structure-Property Relationships

The substitution on the β-carbon of the side chain in poly(L-isoleucine) and poly(L-valine) sterically hinders the formation of a stable α-helical structure. This leads to a preference for the more extended β-sheet conformation. In contrast, polypeptides with side chains branching at the γ-carbon, like poly(L-leucine), can more readily adopt an α-helical conformation.

G cluster_beta β-Carbon Branching cluster_gamma γ-Carbon Branching A Side Chain Structure B Poly(L-isoleucine) Poly(L-valine) A->B C Poly(L-leucine) A->C D Steric Hindrance Near Backbone B->D E Less Steric Hindrance Near Backbone C->E F Favors β-Sheet Conformation D->F G Favors α-Helix Conformation E->G

References

A Comparative Analysis of 4-(sec-Butyl)oxazolidine-2,5-dione and Other Common N-Carboxyanhydrides for Polypeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of N-Carboxyanhydride (NCA) monomer is critical in the synthesis of polypeptides with desired properties. This guide provides a comparative overview of 4-(sec-Butyl)oxazolidine-2,5-dione, the NCA derived from L-isoleucine, with other commonly utilized NCAs, offering insights into their synthesis, polymerization behavior, and the characteristics of the resulting polypeptides.

While comprehensive experimental data directly comparing the polymerization kinetics and polymer properties of this compound against other NCAs remains limited in publicly available literature, this guide compiles existing data for individual NCAs to facilitate an initial comparison. The information presented herein is crucial for making informed decisions in the development of polypeptide-based biomaterials and therapeutics.

Physicochemical Properties of N-Carboxyanhydrides

The inherent properties of the NCA monomer, such as its molecular weight and solubility, can influence its handling and polymerization characteristics. Below is a comparison of the physicochemical properties of this compound with other common NCAs.

N-Carboxyanhydride (NCA)Amino Acid OriginMolecular FormulaMolecular Weight ( g/mol )
This compound L-IsoleucineC₇H₁₁NO₃157.17
4-(Methyl)oxazolidine-2,5-dioneL-AlanineC₄H₅NO₃115.09
4-(Isobutyl)oxazolidine-2,5-dioneL-LeucineC₇H₁₁NO₃157.17
4-(Phenylmethyl)oxazolidine-2,5-dioneL-PhenylalanineC₁₀H₉NO₃191.18
4-(2-Benzyloxycarbonylethyl)oxazolidine-2,5-dioneγ-Benzyl-L-glutamateC₁₅H₁₅NO₅293.28

Synthesis of N-Carboxyanhydrides: Common Methodologies

The synthesis of NCAs is a critical step that can impact monomer purity and, consequently, the outcome of the polymerization. The two most prevalent methods for synthesizing NCAs are the Leuchs method and the Fuchs-Farthing method.[1][2]

Figure 1: Overview of the two primary synthesis routes for N-Carboxyanhydrides (NCAs).

Experimental Protocol: General Synthesis of N-Carboxyanhydrides (Fuchs-Farthing Method)

This protocol provides a general procedure for the synthesis of NCAs using triphosgene, which is a safer alternative to phosgene gas.[1]

Materials:

  • Amino acid

  • Anhydrous Tetrahydrofuran (THF)

  • Triphosgene

  • Anhydrous hexane

  • Nitrogen or Argon gas supply

Procedure:

  • Suspend the desired amino acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of triphosgene in anhydrous THF dropwise to the amino acid suspension at a controlled temperature (typically 40-50 °C).

  • Continue stirring the reaction mixture at the same temperature until the suspension becomes a clear solution, indicating the completion of the reaction. This can be monitored by the cessation of HCl gas evolution.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude NCA from a suitable solvent system, such as THF/hexane, to obtain the purified product.

  • Dry the purified NCA under vacuum.

Ring-Opening Polymerization (ROP) of NCAs

The ring-opening polymerization of NCAs is the most common method for producing polypeptides. The polymerization can be initiated by various nucleophiles, including primary amines, and the reaction conditions can significantly influence the properties of the resulting polymer.

ROP_Workflow NCA_Monomer NCA Monomer Polymerization Ring-Opening Polymerization NCA_Monomer->Polymerization Initiator Initiator (e.g., Primary Amine) Initiator->Polymerization Polypeptide Polypeptide Polymerization->Polypeptide CO2 CO₂ Polymerization->CO2 byproduct

Figure 2: General workflow for the ring-opening polymerization of NCAs to produce polypeptides.

Experimental Protocol: General Ring-Opening Polymerization of NCAs

This protocol outlines a general procedure for the amine-initiated ring-opening polymerization of NCAs.[3]

Materials:

  • NCA monomer

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

  • Initiator (e.g., n-hexylamine)

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve the NCA monomer in the chosen anhydrous solvent under an inert atmosphere.

  • Add the initiator to the NCA solution via syringe. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 0 °C) with stirring for a specified time.

  • Monitor the polymerization progress by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the NCA anhydride peaks (~1850 and 1780 cm⁻¹).

  • Precipitate the resulting polypeptide by adding the reaction mixture to a non-solvent (e.g., methanol or diethyl ether).

  • Collect the polymer by filtration or centrifugation and dry under vacuum.

Comparative Properties of Polypeptides

The side chain of the amino acid residue plays a crucial role in determining the secondary structure, solubility, and thermal properties of the resulting polypeptide. While specific experimental data for poly(isoleucine) is scarce, we can infer some of its expected properties based on the behavior of polypeptides derived from other branched-chain amino acids like leucine.

PolypeptideNCA OriginTypical Secondary StructureGeneral Solubility
Poly(L-isoleucine) This compoundExpected to be α-helical or β-sheet depending on conditionsExpected to be soluble in strong organic acids (e.g., TFA) and some halogenated solvents.
Poly(L-alanine)4-(Methyl)oxazolidine-2,5-dioneα-helix, can form β-sheets upon heating.Soluble in halogenated solvents like HFIP and TFA.
Poly(L-leucine)4-(Isobutyl)oxazolidine-2,5-dioneα-helical.[4]Soluble in solvents like chloroform, DCM, and TFA.[4]
Poly(γ-benzyl-L-glutamate)4-(2-Benzyloxycarbonylethyl)oxazolidine-2,5-dioneα-helical.[5]Soluble in a range of organic solvents including DMF, DCM, and chloroform.[5]

Note: The properties listed above are general and can be influenced by factors such as molecular weight, polydispersity, and the solvent system used.

Conclusion

This compound serves as the monomer for the synthesis of poly(isoleucine), a polypeptide with a branched alkyl side chain. While direct comparative studies are limited, by examining the properties of other NCAs and their corresponding polypeptides, researchers can make educated predictions about its behavior. The choice of NCA will ultimately depend on the desired properties of the final polypeptide, including its secondary structure, solubility, and thermal stability. Further experimental investigation into the polymerization kinetics of this compound and the detailed characterization of poly(isoleucine) is warranted to fully elucidate its potential in various biomedical and materials science applications.

References

A Comparative Guide to Alternatives for 4-(sec-Butyl)oxazolidine-2,5-dione in Polypeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polypeptides is a cornerstone of numerous fields, from fundamental biochemical research to the development of novel therapeutics and advanced biomaterials. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary and efficient method for producing these polymers. 4-(sec-Butyl)oxazolidine-2,5-dione, the NCA derived from the amino acid L-isoleucine, is a commonly used monomer. However, the specific properties of the resulting poly(L-isoleucine) and the nuances of its polymerization may not be suitable for all applications. This guide provides a comprehensive comparison of viable alternatives, focusing on different NCA monomers, chemically modified cyclic monomers, and advanced initiator systems that offer a range of performance characteristics.

Alternative α-Amino Acid N-Carboxyanhydrides (NCAs)

The most direct alternative to this compound is the use of NCAs derived from other natural or synthetic amino acids. The choice of the amino acid side chain (the R-group) significantly influences the physical, chemical, and biological properties of the resulting polypeptide, including its secondary structure, solubility, and functionality.

Performance Comparison of Various NCAs

The polymerization behavior of different NCAs can vary considerably. The following table summarizes performance metrics for the polymerization of several common NCAs, initiated by a primary amine. It is important to note that direct side-by-side comparative studies are limited in the literature; therefore, the data presented here is compiled from various sources and may reflect different reaction conditions.

NCA MonomerAmino Acid OriginInitiator SystemSolventReaction Time (h)Yield (%)Molecular Weight (Mn, kDa)Polydispersity Index (PDI)
γ-Benzyl-L-glutamate NCAL-Glutamic Acidn-HexylamineDMF48-72>9520-5001.1-1.4
ε-Z-L-lysine NCAL-Lysinen-HexylamineDMF48-72>9520-5001.1-1.4
L-Alanine NCAL-Alaninen-HexylamineDioxane24-48>9010-1001.2-1.5
L-Leucine NCAL-Leucinen-HexylamineDioxane24-48>9010-1001.2-1.5
L-Valine NCAL-Valinen-HexylamineDioxane48-96>8510-501.3-1.6

Note: The data above is illustrative and compiled from multiple literature sources. Direct comparison should be made with caution due to variations in experimental conditions.

Modified Cyclic Monomers: UNCAs and NTAs

To address some of the limitations of traditional NCAs, such as moisture sensitivity and potential for side reactions, researchers have developed modified cyclic monomers.

  • Urethane N-Carboxyanhydrides (UNCAs): These are N-protected NCAs (e.g., with Boc, Fmoc, or Cbz groups) that are highly reactive but more stable for storage and handling.[1][2] They are particularly useful in stepwise peptide synthesis, both in solution and on solid phase, as they can be used as pre-activated amino acid derivatives that generate only CO2 as a byproduct.[2]

  • N-Thiocarboxyanhydrides (NTAs): In NTAs, one of the carbonyl oxygens of the NCA ring is replaced with a sulfur atom. This modification imparts greater stability towards moisture and heat compared to their NCA counterparts.[] While this increased stability is advantageous for handling and storage, it also results in lower reactivity, which may necessitate different polymerization conditions.

Performance Comparison of NCAs, UNCAs, and NTAs
Monomer TypeKey FeaturesAdvantagesDisadvantages
NCA Standard monomer for ROPHigh reactivity, wide variety of side chains availableMoisture sensitive, potential for side reactions, requires careful purification
UNCA N-protected NCAHigh stability, suitable for stepwise synthesis, no coupling reagents neededPrimarily used for stepwise synthesis, not typically for high molecular weight polymers via ROP
NTA Sulfur-containing analog of NCAImproved moisture and thermal stabilityLower reactivity than NCAs, may require harsher polymerization conditions

Advanced Initiator and Catalyst Systems

The choice of initiator or catalyst for the ring-opening polymerization of NCAs has a profound impact on the reaction rate, control over molecular weight, and tolerance to impurities. While primary amines are the traditional initiators, a number of more advanced systems have been developed.

  • Lithium Hexamethyldisilazide (LiHMDS): This initiator offers a significant acceleration of the polymerization rate, with reactions often completing in minutes to hours instead of days.[4] LiHMDS-initiated polymerization is also less sensitive to moisture, allowing for reactions to be conducted in open vessels.[4]

  • Transition Metal Complexes: Initiators based on transition metals, such as cobalt and nickel, can provide excellent control over the polymerization, leading to polypeptides with predictable molecular weights and low polydispersity.[5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful organocatalysts that can initiate the rapid and controlled polymerization of NCAs.

Performance Comparison of Initiator Systems for NCA Polymerization
Initiator/Catalyst SystemTypical Reaction TimeControl over MW and PDIMoisture SensitivityKey Advantages
Primary Amines DaysModerateHighSimple, well-established
LiHMDS Minutes to hoursGood to excellentLowExtremely fast, can be performed in open vessels
Transition Metal Complexes HoursExcellentHighHigh degree of control, living polymerization
N-Heterocyclic Carbenes (NHCs) Minutes to hoursGood to excellentModerateFast, metal-free

Experimental Protocols

General Protocol for NCA Synthesis (Fuchs-Farthing Method)
  • Suspend the desired α-amino acid in an anhydrous solvent (e.g., THF, ethyl acetate).

  • Add a phosgene source (e.g., triphosgene) to the suspension.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the solution becomes clear.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude NCA from an appropriate solvent system to obtain the pure monomer.

General Protocol for Primary Amine-Initiated ROP of NCAs
  • Dissolve the purified NCA monomer in an anhydrous solvent (e.g., DMF, dioxane) in a flame-dried flask under an inert atmosphere.

  • Add the primary amine initiator (e.g., n-hexylamine) as a solution in the same solvent. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time (typically 24-72 hours).

  • Monitor the consumption of the NCA monomer by FT-IR spectroscopy (disappearance of the anhydride peak at ~1860 cm⁻¹).

  • Precipitate the resulting polypeptide by adding the reaction mixture to a non-solvent (e.g., methanol, diethyl ether).

  • Collect the polymer by filtration or centrifugation and dry under vacuum.

General Protocol for LiHMDS-Initiated ROP of NCAs
  • Dissolve the NCA monomer in a suitable solvent (e.g., THF, DMF) in a flask open to the air.

  • Add the LiHMDS initiator as a solution in THF.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within minutes to a few hours.

  • Quench the polymerization by adding a proton source (e.g., methanol or water).

  • Precipitate and isolate the polypeptide as described above.

Visualizing the Chemistry of Polypeptide Synthesis

NCA_Ring_Opening_Polymerization cluster_Monomers Monomer Alternatives cluster_Initiators Initiator Alternatives cluster_Process Polymerization Process NCA N-Carboxyanhydride (NCA) (e.g., this compound) Initiation Initiation NCA->Initiation UNCA Urethane N-Carboxyanhydride (UNCA) UNCA->Initiation NTA N-Thiocarboxyanhydride (NTA) NTA->Initiation PrimaryAmine Primary Amine PrimaryAmine->Initiation LiHMDS LiHMDS LiHMDS->Initiation TransitionMetal Transition Metal Complex TransitionMetal->Initiation Propagation Propagation Initiation->Propagation Chain Growth Polypeptide Polypeptide Propagation->Polypeptide CO2 CO2 Propagation->CO2 Byproduct

Caption: Overview of alternatives in polypeptide synthesis.

Experimental_Workflow Start Start Monomer_Synthesis NCA/NTA/UNCA Synthesis Start->Monomer_Synthesis Purification Monomer Purification (Recrystallization/Chromatography) Monomer_Synthesis->Purification Polymerization Ring-Opening Polymerization (Initiator Addition) Purification->Polymerization Isolation Polypeptide Precipitation and Isolation Polymerization->Isolation Characterization Polymer Characterization (GPC, NMR, MALDI-TOF) Isolation->Characterization End End Characterization->End

Caption: Generalized experimental workflow for polypeptide synthesis.

Caption: Structures of NCA and its common alternatives.

References

A Head-to-Head Battle in Peptide Synthesis: Fmoc Chemistry versus N-Carboxyanhydride (NCA) Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of chemical strategy is a critical determinant of success. The two most prominent methods for solid-phase peptide synthesis (SPPS) are the well-established 9-fluorenylmethoxycarbonyl (Fmoc) chemistry and the intriguing, yet less commonly employed, N-Carboxyanhydride (NCA) approach. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols, to aid in the selection of the most suitable method for your research needs.

Core Principles: A Tale of Two Chemistries

Fmoc-SPPS has become the gold standard for peptide synthesis due to its milder reaction conditions compared to the older Boc/Benzyl approach.[1] The core principle of Fmoc-SPPS lies in the use of the base-labile Fmoc protecting group for the α-amino function of the amino acids.[1][2] This allows for an orthogonal protection strategy where acid-labile protecting groups are used for the amino acid side chains.[1] The synthesis proceeds in a stepwise manner on a solid support, with cycles of deprotection, coupling, and washing.[2]

In contrast, NCA-SPPS utilizes α-amino acid N-carboxyanhydrides (NCAs), which are highly reactive monomers that undergo ring-opening polymerization. This method offers the potential for rapid synthesis of long peptides and polypeptides.[3] The reaction is typically initiated by a nucleophile, and the peptide chain elongates through the sequential addition of NCA monomers with the release of carbon dioxide.[4] A key theoretical advantage of NCA chemistry is its high atom economy, as the protecting group is released as a gas.[4]

Performance Face-Off: A Quantitative Comparison

ParameterFmoc ChemistryNCA ChemistryKey Considerations
Typical Yield High for short to medium peptides (often >90% per coupling step)[5]Variable; can be high for homopolymers and block copolymers, but challenging to control for specific heteropeptides.[3]Yield in Fmoc-SPPS is well-characterized and predictable for a wide range of sequences. NCA polymerization can be prone to side reactions that reduce the yield of the target peptide.[3]
Crude Purity Generally high, with predictable side products that can be removed by HPLC.[6]Can be lower due to the formation of side products from uncontrolled polymerization and other side reactions.[3]Fmoc chemistry allows for better control over each coupling step, leading to a cleaner crude product. The high reactivity of NCAs can lead to a more complex mixture of products.
Synthesis Time Can be time-consuming due to the stepwise nature of the process, though automation has significantly reduced this.[6]Potentially faster for the synthesis of long peptides due to the polymerization mechanism.[7]For very long peptides or polypeptides, NCA polymerization can be significantly faster than stepwise Fmoc synthesis.
Scalability Well-established for both small-scale research and large-scale industrial production.[6]Less established for large-scale synthesis of specific peptide sequences due to control issues.The robustness and predictability of Fmoc chemistry make it more amenable to scaling up.
Cost The cost of Fmoc-protected amino acids and coupling reagents can be significant.[6]NCA monomers can be synthesized from the corresponding amino acids, potentially reducing raw material costs. However, the synthesis of NCAs requires specific expertise and reagents.The overall cost-effectiveness depends on the scale of synthesis, the length of the peptide, and the availability of materials and expertise.
Side Reactions Common side reactions include racemization, aspartimide formation, and diketopiperazine formation.[6]Prone to uncontrolled polymerization, chain termination, and other side reactions related to the high reactivity of NCAs.[3]Both methods have well-documented side reactions that need to be considered and mitigated through careful optimization of reaction conditions.
Suitability for Modified Peptides Highly suitable for the incorporation of a wide range of post-translational modifications and unnatural amino acids.[6]Can be challenging to incorporate modified amino acids due to the reactivity of NCAs and potential incompatibility with protecting groups.The orthogonal protection strategy of Fmoc chemistry provides greater flexibility for synthesizing complex and modified peptides.

Experimental Workflows: A Visual Guide

To better understand the practical differences between the two methods, the following diagrams illustrate their respective workflows.

Fmoc_SPPS_Workflow Resin Solid Support (Resin) Attach Attach First Fmoc-AA-OH Resin->Attach Deprotect1 Fmoc Deprotection (Piperidine) Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Deprotect_Final Final Fmoc Deprotection Repeat->Deprotect_Final Cleave Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Deprotect_Final->Cleave Purify Purification (HPLC) Cleave->Purify Peptide Pure Peptide Purify->Peptide

Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis.

NCA_SPPS_Workflow Resin Solid Support (Resin with Initiator) Polymerization Ring-Opening Polymerization (Addition of NCA monomers) Resin->Polymerization Termination Termination of Polymerization Polymerization->Termination Cleave Cleavage from Resin & Side-Chain Deprotection Termination->Cleave Purify Purification (HPLC) Cleave->Purify Peptide Pure Polypeptide Purify->Peptide

Caption: Workflow of NCA Solid-Phase Peptide Synthesis.

Detailed Experimental Protocols

For a practical understanding, detailed methodologies for key experiments are provided below.

Fmoc Solid-Phase Peptide Synthesis Protocol (Manual Synthesis)

This protocol outlines the manual synthesis of a generic peptide on a rink amide resin.

1. Resin Swelling:

  • Place the desired amount of rink amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

  • Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

4. Washing:

  • After a negative Kaiser test, drain the coupling solution.

  • Wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3-5 times).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

  • Wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

8. Peptide Precipitation and Purification:

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

N-Carboxyanhydride (NCA) Solid-Phase Peptide Synthesis Protocol (General Procedure)

This protocol provides a general outline for NCA-SPPS. It is important to note that specific conditions can vary significantly depending on the NCA and the desired polypeptide.[7]

1. Resin and Initiator Preparation:

  • Select a suitable solid support functionalized with an appropriate initiator (e.g., a primary amine).

  • Swell the resin in a suitable anhydrous solvent (e.g., DMF or dichloromethane).

2. NCA Monomer Preparation:

  • Synthesize and purify the required NCA monomers from the corresponding amino acids. This is a critical step as the purity of the NCAs directly impacts the success of the polymerization. NCAs are highly sensitive to moisture and should be handled under inert atmosphere.

3. Polymerization:

  • Add a solution of the first NCA monomer in an anhydrous solvent to the resin-bound initiator.

  • Allow the ring-opening polymerization to proceed. The reaction time can vary from minutes to hours depending on the reactivity of the NCA and the desired chain length.[7]

  • For the synthesis of block copolymers, the second NCA monomer is added after the complete consumption of the first.

4. Termination:

  • Terminate the polymerization by adding a suitable quenching agent (e.g., an acid or water) to react with any remaining active chain ends.

5. Washing:

  • Wash the resin thoroughly with appropriate solvents to remove unreacted monomers and soluble byproducts.

6. Cleavage and Deprotection:

  • Cleave the polypeptide from the solid support and remove any side-chain protecting groups using a suitable cleavage cocktail, similar to the Fmoc-SPPS procedure.

7. Purification:

  • Purify the resulting polypeptide using techniques such as dialysis, size-exclusion chromatography, or RP-HPLC, depending on the properties of the polypeptide.

Conclusion: Choosing the Right Tool for the Job

The choice between Fmoc and NCA chemistry for solid-phase peptide synthesis is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the synthesis.

Fmoc chemistry is the undisputed workhorse for the synthesis of a vast array of peptides. Its reliability, predictability, and compatibility with a wide range of modified amino acids make it the preferred choice for most research, development, and production applications.[6] While it can be more time-consuming for very long sequences, the high purity of the crude product often simplifies downstream processing.

NCA chemistry, on the other hand, presents a powerful alternative for the synthesis of long polypeptides and block copolymers. [3] Its potential for rapid chain elongation is a significant advantage in these specific applications. However, the challenges associated with controlling the polymerization, the sensitivity of NCA monomers, and the potential for a wider range of side reactions currently limit its widespread adoption for the synthesis of complex, heterogeneous peptides.

For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of both methods is essential. For the synthesis of well-defined, medium-length peptides, especially those containing modifications, Fmoc-SPPS remains the more robust and reliable option. For exploratory work on long polypeptides or the creation of novel block copolymers, the NCA methodology offers exciting possibilities, provided the synthetic challenges can be effectively managed. As research in both areas continues to advance, the synthetic peptide chemist's toolbox will undoubtedly become even more powerful and versatile.

References

A Comparative Guide to Chiral Separation Techniques for Oxazolidinone Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of oxazolidinone antibiotics is a critical determinant of their pharmacological activity. The desired therapeutic effect often resides in a single enantiomer, while the other may be inactive or contribute to undesirable side effects. Consequently, robust and efficient analytical methods for the chiral separation and quantification of oxazolidinone enantiomers are paramount in drug development and quality control. This guide provides a comparative overview of three prominent techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

At a Glance: Performance Comparison

The following table summarizes the key performance metrics for the chiral separation of oxazolidinone enantiomers using HPLC, SFC, and CE, based on published experimental data.

TechniqueChiral Selector/Stationary PhaseMobile Phase/Background ElectrolyteAnalyte(s)Resolution (R_s)Analysis Time
HPLC Chiralcel OJ-RH150mM Di-sodium hydrogen phosphate buffer (pH 4.5)-acetonitrile (86:14, v/v)Linezolid2.0[1][2]Not Specified
HPLC Chiralpak ADHexane, 2-propanol, and trifluoroacetic acid (80:20:0.1, v/v/v)LinezolidWell-resolved[3]Not Specified
HPLC CHIROBIOTIC® V2Methanol and 0.15% aq. trifluoroacetic acid (75:25%, v/v)Linezolid4.8[4]< 15 min[4]
HPLC CHIROBIOTIC® V2Methanol and 0.15% aq. trifluoroacetic acid (75:25%, v/v)Tedizolid4.6[4]< 15 min[4]
SFC Polysaccharide-based CSPsCO2/alcohol mixturesGeneralGenerally higher resolution and shorter analysis times than HPLC[5]Not Specified
CE Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD)50 mM Phosphate buffer (pH 6.0)Oxazolidinone Analogs> 3.0 for several analogs[6]Not Specified
CE Heptakis-(2,3-diacetyl-6-sulfato)-β-CD (HDAS-β-CD)50 mM Formic buffer (pH 4.0) with acetonitrileTedizolidBaseline separation[7][6]Not Specified
CE Heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-CD (HDMS-β-CD)Phosphate buffer (pH 2.5) with acetonitrileRadezolidBaseline separation[7][6]Not Specified

In-Depth Technique Analysis and Experimental Protocols

This section provides a detailed look at each technique, including the principles of separation and specific experimental protocols for the chiral analysis of oxazolidinone enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for chiral separations in the pharmaceutical industry, offering high resolution and well-established methodologies. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide-based CSPs have proven to be particularly effective for oxazolidinone enantiomers.

Experimental Protocol: Chiral Separation of Linezolid using a Polysaccharide-Based CSP [1][5][2]

  • Chromatographic System: High-Performance Liquid Chromatography system with UV detection.

  • Chiral Stationary Phase: Chiralcel OJ-RH column.

  • Mobile Phase: A mixture of 150mM di-sodium hydrogen phosphate buffer (pH 4.5) and acetonitrile in a ratio of 86:14 (v/v).

  • Flow Rate: Not specified.

  • Detection: UV detector, wavelength not specified.

  • Performance: Achieved a resolution (R_s) of 2.0 between the linezolid enantiomers.

Experimental Protocol: Chiral Separation of Linezolid and Tedizolid using a Macrocyclic Glycopeptide-Based CSP [4]

  • Chromatographic System: High-Performance Liquid Chromatography system with UV detection.

  • Chiral Stationary Phase: CHIROBIOTIC® V2 column (5-µm particle size, 25 cm x 4.6 mm).

  • Mobile Phase: A mixture of methanol and 0.15% aqueous trifluoroacetic acid in a ratio of 75:25 (v/v), run in isocratic mode.

  • Flow Rate: 1 mL/min.

  • Detection: UV detector, wavelength not specified.

  • Performance: Achieved impressive resolution values of 4.8 for linezolid and 4.6 for tedizolid, with analysis times under 15 minutes.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times, higher efficiency, and reduced consumption of organic solvents. The technique utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The addition of a small amount of an organic modifier, such as an alcohol, is common to enhance solvating power and improve peak shape. Polysaccharide-based CSPs are widely used and have demonstrated broad enantioselectivity in SFC.[5]

While specific experimental data for the SFC separation of oxazolidinone enantiomers is not detailed in the available literature, the general consensus is that SFC often yields better enantioresolution in shorter analysis times compared to HPLC for a wide range of chiral compounds.[5]

General Workflow for Chiral SFC Method Development:

G cluster_0 Chiral SFC Method Development Analyte Racemic Oxazolidinone Sample Screening Column & Co-solvent Screening (Polysaccharide CSPs, Alcohols) Analyte->Screening Inject Optimization Parameter Optimization (Gradient, Temperature, Backpressure) Screening->Optimization Initial Separation Validation Method Validation Optimization->Validation Optimized Method Separation Baseline Enantioseparation Validation->Separation Validated Method

A typical workflow for developing a chiral SFC separation method.
Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that offers advantages such as low sample and reagent consumption and rapid method development. In the context of chiral separations of neutral compounds like oxazolidinones, a chiral selector is added to the background electrolyte (BGE). The differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector leads to different electrophoretic mobilities and, thus, separation. Anionic cyclodextrins have been shown to be highly effective for the chiral resolution of oxazolidinone analogs.

Experimental Protocol: Chiral Separation of Oxazolidinone Analogs [7][6]

  • Electrophoretic System: Capillary Electrophoresis system with UV detection.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 6.0.

  • Chiral Selector: Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) added to the BGE.

  • Applied Voltage: 15-20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection.

  • Detection: UV detection at 210 nm.

  • Performance: This system provided high enantioresolution values (R_s > 3) for several oxazolidinone analogs.

Experimental Protocol: Chiral Separation of Tedizolid [7][6]

  • Background Electrolyte (BGE): 50 mM formic buffer at pH 4.0, with the addition of acetonitrile.

  • Chiral Selector: Heptakis-(2,3-diacetyl-6-sulfato)-β-CD (HDAS-β-CD).

  • Performance: Achieved baseline separation of tedizolid enantiomers.

Conclusion

The choice of technique for the chiral separation of oxazolidinone enantiomers depends on the specific requirements of the analysis.

  • HPLC remains a robust and widely used technique, with well-established methods and a variety of commercially available chiral stationary phases that provide excellent resolution.

  • SFC presents a compelling alternative, offering the potential for faster analysis, higher efficiency, and a "greener" footprint due to reduced organic solvent consumption. While specific applications to oxazolidinones are not yet widely published, its success with other chiral pharmaceuticals suggests it is a highly promising avenue for future method development.

  • CE is a powerful technique that provides high separation efficiency with minimal sample and reagent consumption. The use of cyclodextrins as chiral selectors has been demonstrated to be highly effective for the enantioseparation of oxazolidinones.

For drug development professionals, a multi-platform approach that leverages the strengths of each of these techniques can provide a comprehensive toolkit for tackling the challenges of chiral analysis. The detailed experimental protocols provided in this guide serve as a valuable starting point for method development and optimization in your laboratory.

Logical Relationship of Chiral Separation

The fundamental principle behind all three techniques is the creation of a chiral environment that allows for the differentiation of the enantiomers. This is achieved through the formation of transient diastereomeric complexes with a chiral selector.

G cluster_0 Principle of Chiral Separation Racemate Racemic Mixture (R- and S-Enantiomers) ChiralEnv Chiral Environment (CSP or Chiral Selector) Racemate->ChiralEnv Interaction Complexes Transient Diastereomeric Complexes (R-Selector and S-Selector) ChiralEnv->Complexes Formation Separation Separation based on Differential Stability/Interaction Complexes->Separation Enantiomers Resolved Enantiomers Separation->Enantiomers

The formation of diastereomeric complexes is key to chiral separation.

References

Validating the Polymer Structure from 4-(sec-Butyl)oxazolidine-2,5-dione: A Comparative Guide to Poly(α-hydroxy acid) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise synthesis and validation of polymer structure are paramount. This guide provides a comparative analysis of the polymer derived from 4-(sec-Butyl)oxazolidine-2,5-dione and alternative methodologies for producing poly(α-hydroxy acids), supported by experimental data and detailed protocols.

The polymerization of this compound, an O-carboxyanhydride (OCA), offers a promising route to functionalized poly(α-hydroxy acids) (PAHAs). These polymers are of significant interest in biomedical applications due to their biodegradability and the potential for tunable properties based on their side-chain functionalities. This guide will delve into the validation of the polymer structure obtained from this specific monomer and compare its synthesis and properties with those of polymers produced through alternative methods.

Methods of Poly(α-hydroxy acid) Synthesis: A Comparison

The primary method for polymerizing this compound is through Ring-Opening Polymerization (ROP). This method is compared with two common alternative routes for PAHA synthesis: diazotization of α-amino acids followed by polycondensation, and the direct polycondensation of α-hydroxy acids.

FeatureRing-Opening Polymerization (ROP) of OCAsDiazotization & PolycondensationDirect Polycondensation
Monomer This compoundL-Isoleucine (precursor to 2-hydroxy-3-methylpentanoic acid)2-hydroxy-3-methylpentanoic acid
Typical Catalyst/Initiator Tin(II) octoate / alcohol initiator[1][2]- (Diazotization: NaNO₂/H₂SO₄)[3]p-Toluenesulfonic acid[3]
Reaction Conditions Mild to moderate temperatures (e.g., 140-180 °C)[1]Diazotization at low temperatures, polycondensation at elevated temperatures with azeotropic water removal[3]High temperatures under vacuum to remove condensation byproducts.
Control over Molecular Weight Good control, linear relationship with monomer/initiator ratio[4]Moderate, can be influenced by reaction time and conditions.Difficult to achieve high molecular weights due to equilibrium limitations.
Polydispersity Index (PDI) Typically narrow (Đ < 1.5)[4]Broader PDI.Broad PDI.
Stereochemistry Control Generally well-preserved from the monomer.Risk of racemization during diazotization and polycondensation.Potential for racemization at high temperatures.
Side Reactions Potential for side reactions depending on the catalyst and temperature.Diazotization can lead to various byproducts.Ester pyrolysis and degradation at high temperatures.

Performance Data: A Comparative Overview

While specific data for poly(2-hydroxy-3-methylpentanoic acid) derived directly from this compound is limited in publicly available literature, we can infer its properties based on studies of PAHAs with similar alkyl side chains. The thermal and mechanical properties of these polymers are critically dependent on their molecular weight, crystallinity, and the nature of the side chains.

PropertyPolymer from ROP (Expected)Polymer from Diazotization & Polycondensation
Number Average Molecular Weight (Mn) > 20,000 g/mol (achievable)[4]Typically lower, in the range of 1,000-3,000 g/mol for direct condensation[3]
Glass Transition Temperature (Tg) Varies with side chain; for mcl-PHAs, ranges from -39.4°C to -52.7°C[5][6]Likely similar to ROP polymer if molecular weight is comparable, but often lower due to lower Mn.
Melting Temperature (Tm) Dependent on crystallinity; for some mcl-PHAs, ranges from 43.2°C to 51.2°C[5][6]May be lower or absent if the polymer is amorphous due to low molecular weight and stereoirregularity.
Tensile Strength Dependent on molecular weight and crystallinity. Mcl-PHAs show a range, with higher crystallinity leading to higher tensile strength[5][6]Generally lower due to lower molecular weight.
Elongation at Break Varies; mcl-PHAs can exhibit viscoelastic properties[5]Expected to be lower.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate replication and comparison.

Method 1: Ring-Opening Polymerization of this compound

This protocol is a generalized procedure for the ROP of OCAs using a common catalyst system.

Materials:

  • This compound (monomer)

  • Tin(II) octoate (Sn(Oct)₂) (catalyst)

  • Benzyl alcohol (initiator)

  • Toluene (anhydrous)

  • Methanol

  • Hexanes

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous toluene to a desired concentration (e.g., 1 M).

  • Add the desired amount of benzyl alcohol initiator (e.g., for a target degree of polymerization of 100, use a monomer-to-initiator ratio of 100:1).

  • Add the tin(II) octoate catalyst (e.g., a monomer-to-catalyst ratio of 1000:1).

  • Stir the reaction mixture at a specified temperature (e.g., 110 °C) for a set time (e.g., 2-24 hours), monitoring the monomer conversion by FT-IR or ¹H NMR.

  • After the desired conversion is reached, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the toluene solution into a large excess of cold methanol or hexanes.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer using GPC (for molecular weight and PDI), NMR (for structure confirmation), and DSC (for thermal properties).

Method 2: Synthesis of Poly(2-hydroxy-3-methylpentanoic acid) via Diazotization and Polycondensation

This two-step process involves the conversion of an amino acid to an α-hydroxy acid, followed by polycondensation.

Step 1: Diazotization of L-Isoleucine to (S)-2-hydroxy-3-methylpentanoic acid [3]

  • Dissolve L-Isoleucine in an aqueous acidic solution (e.g., 1 M H₂SO₄) in a flask and cool to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the stirred amino acid solution. Maintain the temperature at 0 °C.

  • After the addition is complete, continue stirring at 0 °C for several hours, then allow the reaction to warm to room temperature and stir overnight.

  • Extract the resulting α-hydroxy acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude (S)-2-hydroxy-3-methylpentanoic acid.

  • Purify the product by recrystallization or column chromatography.

Step 2: Polycondensation of (S)-2-hydroxy-3-methylpentanoic acid [3]

  • Combine the purified (S)-2-hydroxy-3-methylpentanoic acid and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add toluene as a solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and dissolve it in a minimal amount of a suitable solvent (e.g., chloroform).

  • Precipitate the polymer by adding the solution to a non-solvent like cold methanol.

  • Filter and dry the polymer under vacuum.

  • Characterize the resulting polymer.

Visualizing the Synthesis Pathways

To better illustrate the workflows, the following diagrams are provided.

Synthesis_ROP Monomer This compound Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Benzyl Alcohol Initiator->Polymerization Catalyst Sn(Oct)₂ Catalyst->Polymerization Polymer Poly(2-hydroxy-3-methylpentanoic acid) Polymerization->Polymer

Ring-Opening Polymerization Workflow

Synthesis_Diazotization_Condensation cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Polycondensation AminoAcid L-Isoleucine Diazotization Diazotization Reaction AminoAcid->Diazotization Reagents1 NaNO₂ / H₂SO₄ Reagents1->Diazotization HydroxyAcid (S)-2-hydroxy-3-methylpentanoic acid Diazotization->HydroxyAcid HydroxyAcid2 (S)-2-hydroxy-3-methylpentanoic acid Polycondensation Polycondensation HydroxyAcid2->Polycondensation Catalyst2 p-TSA Catalyst2->Polycondensation Polymer2 Poly(2-hydroxy-3-methylpentanoic acid) Polycondensation->Polymer2

Diazotization and Polycondensation Workflow

Conclusion

The validation of the polymer structure from this compound relies on a systematic approach involving controlled synthesis and thorough characterization. The Ring-Opening Polymerization of this monomer presents a superior method for achieving well-defined polymers with controlled molecular weights and narrow polydispersity when compared to alternative methods like diazotization followed by polycondensation. The choice of synthesis route will ultimately depend on the desired polymer characteristics and the specific application requirements. For applications demanding high molecular weight and controlled architecture, ROP of OCAs is the preferred method. In contrast, for producing lower molecular weight oligomers or where precise control is less critical, the alternative methods may be suitable. This guide provides the foundational information for researchers to make informed decisions in the synthesis and validation of these important biodegradable polymers.

References

Spectroscopic Analysis of 4-(sec-Butyl)oxazolidine-2,5-dione and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 4-(sec-Butyl)oxazolidine-2,5-dione and related derivatives. Due to the limited availability of direct experimental data for this compound, this document focuses on a comparative approach, utilizing data from structurally similar oxazolidine-2,5-dione and oxazolidinone derivatives. This analysis will serve as a valuable resource for researchers in identifying and characterizing these heterocyclic compounds.

Introduction to this compound Derivatives

This compound belongs to the class of N-carboxyanhydrides (NCAs), which are heterocyclic organic compounds derived from amino acids. These compounds are valuable intermediates in the synthesis of polypeptides and other biologically active molecules. The spectroscopic characterization of these derivatives is crucial for confirming their structure, purity, and stereochemistry. This guide will cover the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD).

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives based on available literature for analogous compounds.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts of protons in 4-substituted-oxazolidine-2,5-diones are influenced by the nature of the substituent at the C4 position.

Compound/DerivativeH-4 (ppm)H-sec-Butyl (ppm)Other Protons (ppm)Reference
This compound (Predicted) ~4.2 - 4.5 (dd)~0.9 (t, 3H), ~1.0 (d, 3H), ~1.2-1.6 (m, 2H), ~1.8-2.0 (m, 1H)NH proton (broad singlet, if present and not exchanged)N/A
4-Isopropyl-oxazolidine-2,5-dione~4.1 - 4.3 (d)~1.0 (d, 6H), ~2.2-2.4 (m, 1H)[1]
4-Methyl-5-phenyl-1,3-oxazolidine-2-thione4.13–4.19 (m)N/A0.86 (d, 3H), 5.65 (d, 1H), 5.86 (br s, 1H), 6.49 (s, 2H), 3.85 (s, 3H), 3.86 (s, 6H)[2][3]
3-Phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione5.38 (s)1.22 (d, 6H), 2.90 (septet, 1H)7.16 (m, 4H), 7.50 (m, 5H), 8.97 (s, 1H)[4]
¹³C NMR Spectroscopy Data

¹³C NMR provides information about the carbon skeleton of a molecule. The carbonyl carbons of the oxazolidine-2,5-dione ring are particularly characteristic.

Compound/DerivativeC-2 (ppm)C-5 (ppm)C-4 (ppm)C-sec-Butyl (ppm)Reference
This compound (Predicted) ~150-155~170-175~55-60~10-12 (CH₃), ~25-30 (CH₂), ~30-35 (CH)N/A
2-Oxazolidone159.9N/A61.8 (C4), 45.1 (C5)N/A[5]
3-Phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione155.7171.859.823.9 (CH₃), 33.2 (CH)[4]
IR Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic anhydride carbonyl stretches are key features in the IR spectra of oxazolidine-2,5-diones.

Compound/DerivativeC=O Stretching (cm⁻¹)N-H Stretching (cm⁻¹)C-O Stretching (cm⁻¹)Reference
This compound (Predicted) ~1860 and ~1790 (anhydride)~3200-3400 (if present)~1100-1300N/A
Imidazolidine-2,4-dione derivatives1783 and 17113314[4]
2-Thioxoimidazolidin-4-one derivatives17833157[4]
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Compound/DerivativeMolecular Ion [M]⁺ (m/z)Key Fragmentation Peaks (m/z)Reference
4-((S)-(2-butyl))-oxazolidine-2,5-dione 157.17Predicted fragments: [M-CO₂]⁺, [M-C₂H₅]⁺, [M-C₄H₉]⁺[6]
3-Phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione294266, 147, 119[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Acquisition time: 2-3 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 16-64, depending on the sample concentration.

      • Spectral width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

      • Spectral width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/solution samples: Place a drop of the sample between two NaCl or KBr plates.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds, often used with LC-MS.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the chiral compound in a suitable solvent (e.g., acetonitrile, methanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance of ~1 at the wavelength of maximum absorption.

  • Instrument: A CD spectropolarimeter.

  • Parameters:

    • Wavelength range: Typically 190-300 nm for peptide-like structures.

    • Bandwidth: 1-2 nm.

    • Scan speed: 50-100 nm/min.

    • Number of accumulations: 3-5 to improve the signal-to-noise ratio.

  • Data Analysis: The CD spectrum provides information about the secondary structure and stereochemistry of the molecule.

Visualizations

The following diagrams illustrate the structure and analytical workflow for this compound derivatives.

G General Structure of 4-Substituted-Oxazolidine-2,5-diones cluster_0 C4 C C5 C C4->C5 R_C4 R C4->R_C4 H_C4 H C4->H_C4 C2 C O1 O C2->O1 O_C2 O C2->O_C2 N3 N C5->N3 O_C5 O C5->O_C5 O1->C4 N3->C2 H_N3 H N3->H_N3

Caption: General chemical structure of 4-substituted-oxazolidine-2,5-diones.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of This compound Derivatives purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms cd Circular Dichroism (for chiral compounds) purification->cd structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure ms->purity cd->structure comparison Comparison with Analogous Compounds structure->comparison

Caption: Experimental workflow for the analysis of this compound derivatives.

This guide provides a foundational understanding of the spectroscopic properties of this compound derivatives. Researchers can use this information to design experiments, interpret spectral data, and characterize novel compounds in this class. The provided protocols offer a starting point for developing robust analytical methods for these important synthetic intermediates.

References

A Comparative Guide to Determining the Enantiomeric Purity of Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of oxazolidinone-based compounds is a critical determinant of their pharmacological activity and safety. Enantiomers of the same molecule can exhibit significantly different therapeutic effects and toxicity profiles. Therefore, the accurate determination of enantiomeric purity is a cornerstone of drug development and quality control in the pharmaceutical industry. This guide provides a comparative overview of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).

Workflow for Enantiomeric Purity Determination

The general workflow for determining the enantiomeric purity of an oxazolidinone sample involves several key stages, from sample preparation to data analysis and interpretation.

Enantiomeric Purity Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Oxazolidinone Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., NMR, GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC CE Chiral CE Dissolution->CE NMR NMR Spectroscopy Derivatization->NMR GC Chiral GC Derivatization->GC Chromatogram Chromatogram/ Electropherogram HPLC->Chromatogram CE->Chromatogram Spectrum NMR Spectrum NMR->Spectrum GC->Chromatogram Integration Peak Integration/ Signal Analysis Chromatogram->Integration Spectrum->Integration Calculation Enantiomeric Excess (%ee) Calculation Integration->Calculation Report Report Calculation->Report

Assessing the Biological Activity of Polypeptides from Oxazolidinone Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of polymer chemistry and pharmacology has paved the way for novel therapeutic agents with tailored properties. This guide delves into the assessment of the biological activity of polypeptides derived from the polymerization of oxazolidinone-containing monomers. Oxazolidinones are a clinically significant class of synthetic antibiotics known for their potent activity against multidrug-resistant Gram-positive bacteria.[1][2] Their mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase, a distinct target compared to many other antibiotic classes.[2][3][4] The hypothetical incorporation of oxazolidinone moieties into polypeptide chains presents an intriguing strategy for developing novel biomaterials with inherent antimicrobial properties.

This guide provides a comparative framework for evaluating such hypothetical polypeptides, drawing parallels with established bioactive polymers and small molecule oxazolidinone antibiotics. Due to the nascent nature of this specific research area, direct experimental data on polypeptides from oxazolidinone polymerization is not yet available in published literature. Therefore, this document outlines the established biological activities of oxazolidinone antibiotics and provides standardized protocols and conceptual signaling pathways that would be essential for the evaluation of these novel polypeptide-based materials.

Comparative Analysis of Antimicrobial Activity

While data for oxazolidinone-based polypeptides is not yet available, a comparative analysis can be framed by examining the performance of the parent oxazolidinone antibiotics against various bacterial strains. This data provides a benchmark for the potential antimicrobial efficacy of their polymeric counterparts.

Table 1: In Vitro Antimicrobial Activity of Oxazolidinone Antibiotics Against Gram-Positive Bacteria

CompoundOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
LinezolidStaphylococcus aureus (MRSA)2.04.0[1]
LinezolidEnterococcus faecium (VRE)1.0-2.02.0-4.0[1]
LinezolidStreptococcus pneumoniae (Penicillin-Resistant)0.5-1.01.0-2.0[1]
EperezolidStaphylococcus aureus2.04.0[1]
AZD2563Streptococcus pneumoniae0.251.0[5]

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

The assessment of the biological activity of novel polypeptides would necessitate a suite of standardized in vitro assays. These protocols are fundamental for determining antimicrobial efficacy and cytotoxic potential.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a bacterium.

Protocol:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Test Compound: The polypeptide is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the polypeptide that shows no visible turbidity.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

Protocol:

  • Cell Seeding: Human cell lines (e.g., HEK293, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the polypeptide and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the complex biological interactions.

Bacterial Protein Synthesis Inhibition by Oxazolidinones

The primary mechanism of action for oxazolidinone antibiotics is the inhibition of the initiation of protein synthesis in bacteria.[2][3][4] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex.

G Bacterial Protein Synthesis Inhibition Pathway cluster_ribosome 50S Ribosomal Subunit P_site P Site 70S_Initiation_Complex 70S Initiation Complex Formation A_site A Site Oxazolidinone Oxazolidinone Oxazolidinone->P_site Binds to Inhibition Inhibition Initiator_tRNA Initiator tRNA Initiator_tRNA->70S_Initiation_Complex Required for mRNA mRNA mRNA->70S_Initiation_Complex Required for Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis Leads to Inhibition->70S_Initiation_Complex Prevents

Caption: Mechanism of action of oxazolidinone antibiotics.

Workflow for Assessing Biological Activity

A systematic workflow is essential for the comprehensive evaluation of novel polypeptides.

G Workflow for Biological Activity Assessment Synthesis Polypeptide Synthesis (Oxazolidinone Polymerization) Characterization Physicochemical Characterization Synthesis->Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating polypeptide bioactivity.

Conclusion

While the direct synthesis and biological evaluation of polypeptides from oxazolidinone polymerization remains an underexplored frontier, the foundational knowledge of oxazolidinone antibiotics provides a strong rationale for their investigation. By employing the standardized protocols and conceptual frameworks outlined in this guide, researchers can systematically assess the potential of these novel biomaterials. Future studies are warranted to synthesize and characterize these polymers, followed by rigorous biological testing to determine their antimicrobial efficacy, mechanism of action, and biocompatibility. Such research holds the promise of developing a new class of therapeutic agents to combat the growing threat of antibiotic resistance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.